A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4,5-dimethylquinazoline
For Researchers, Scientists, and Drug Development Professionals Executive Summary Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their extensive pharmacologi...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Quinazoline derivatives are a cornerstone in medicinal chemistry, recognized as "privileged scaffolds" due to their extensive pharmacological activities.[1] This guide provides an in-depth, scientifically-grounded protocol for the synthesis of 2-Bromo-4,5-dimethylquinazoline, a key building block for the development of novel therapeutics. The bromine atom at the 2-position acts as a versatile chemical handle for further molecular elaboration through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling extensive exploration of structure-activity relationships.[1] The synthetic strategy detailed herein proceeds through the construction of a 4,5-dimethyl-2(1H)-quinazolone core, followed by a robust halogenation sequence to yield the target compound. Each step is elucidated with a focus on the underlying chemical principles and practical considerations to ensure reproducibility and high yield.
Introduction: The Significance of the Quinazoline Scaffold
The quinazoline nucleus, a fusion of a benzene ring and a pyrimidine ring, is a structural motif present in numerous natural products and synthetic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic placement of substituents on the quinazoline core is crucial for modulating its interaction with biological targets. 2-Bromo-4,5-dimethylquinazoline is a particularly valuable intermediate in drug discovery programs. The dimethyl substitution on the benzene ring can influence the molecule's lipophilicity and binding orientation, while the 2-bromo substituent provides a reactive site for introducing further chemical diversity.[1] This guide offers a comprehensive pathway for its synthesis, designed for researchers in organic synthesis and drug development.
Synthetic Strategy and Retrosynthetic Analysis
The synthesis of 2-Bromo-4,5-dimethylquinazoline is best approached through a multi-step sequence that ensures precise control over the placement of the functional groups. The chosen strategy involves the initial formation of the heterocyclic quinazolinone core, followed by functional group manipulation to install the desired bromide.
A plausible retrosynthetic analysis breaks down the target molecule as follows:
Caption: Retrosynthetic pathway for 2-Bromo-4,5-dimethylquinazoline.
This retrosynthetic approach highlights a logical and efficient pathway starting from the commercially available 3,4-dimethylaniline. The synthesis will proceed by first constructing the 4,5-dimethyl-2(1H)-quinazolone (also known as 4,5-dimethyl-2-hydroxyquinazoline), followed by conversion to a 2-chloro intermediate, which is then transformed into the final 2-bromo product.
Overall Synthetic Scheme
The forward synthesis follows a three-step sequence from a suitable anthranilamide precursor.
Caption: Overall reaction scheme for the synthesis.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) is mandatory. Phosphorus oxychloride (POCl₃) and phosphorus tribromide (PBr₃) are corrosive and react violently with water; handle with extreme care.
Step 1: Synthesis of 4,5-Dimethyl-2(1H)-quinazolone
The construction of the quinazolinone ring is a critical step. A common and effective method is the condensation of an anthranilamide with a one-carbon carbonyl equivalent. In this protocol, we utilize urea as a safe and readily available reagent that serves as both a carbonyl source and an ammonia equivalent for the cyclization.
Combine 2-amino-3,4-dimethylbenzamide (16.4 g, 100 mmol) and urea (30.0 g, 500 mmol) in a 250 mL round-bottom flask equipped with a reflux condenser.
Heat the mixture in an oil bath to 180-190 °C. The mixture will melt and evolve ammonia gas.
Maintain the temperature and stir the reaction mixture for 4-5 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Cool the reaction mixture to approximately 100 °C and cautiously add 100 mL of hot water.
Stir the suspension vigorously while it cools to room temperature.
Collect the precipitated solid by vacuum filtration.
Wash the solid with cold water (2 x 50 mL) and then with a small amount of cold ethanol to remove any unreacted starting material.
Dry the product under vacuum to yield 4,5-Dimethyl-2(1H)-quinazolone as a white to off-white solid.
Causality and Insights: Heating the mixture above the melting point of urea facilitates the reaction. The large excess of urea ensures the reaction goes to completion. The evolution of ammonia is a key indicator that the cyclization is proceeding.
Step 2: Synthesis of 2-Chloro-4,5-dimethylquinazoline
The conversion of the 2-quinazolone to the 2-chloroquinazoline is achieved via a nucleophilic substitution reaction using a chlorinating agent. Phosphorus oxychloride (POCl₃) is highly effective for this transformation.
Place 4,5-dimethyl-2(1H)-quinazolone (17.4 g, 100 mmol) in a 250 mL round-bottom flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes).
Carefully add phosphorus oxychloride (100 mL) to the flask, followed by a catalytic amount of N,N-dimethylaniline (2 mL).
Heat the mixture to reflux (approx. 105 °C) using an oil bath and maintain reflux for 3-4 hours. The solid will gradually dissolve.
Monitor the reaction by TLC until the starting material is consumed.
Allow the reaction mixture to cool to room temperature.
Slowly and carefully pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring in a fume hood. This is a highly exothermic process.
Once the ice has melted, neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or concentrated ammonium hydroxide until the pH is ~7-8.
The product will precipitate as a solid. Stir the suspension for 30 minutes to ensure complete precipitation.
Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.
Causality and Insights: POCl₃ acts as both the solvent and the chlorinating agent. The lone pair on the nitrogen of the quinazolone attacks the phosphorus atom, leading to the formation of a phosphate ester intermediate which is then displaced by a chloride ion. N,N-dimethylaniline acts as a catalyst to facilitate this process. The workup must be performed carefully due to the reactivity of excess POCl₃ with water.
Step 3: Synthesis of 2-Bromo-4,5-dimethylquinazoline
The final step is the conversion of the 2-chloro intermediate to the desired 2-bromo product. While a Finkelstein-type reaction can be challenging for aryl halides, using a strong brominating agent like phosphorus tribromide (PBr₃) or a solution of HBr in acetic acid can effectively drive the halogen exchange.
In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-chloro-4,5-dimethylquinazoline (19.3 g, 100 mmol) in 150 mL of dry toluene.
Add phosphorus tribromide (15 mL, ~145 mmol) dropwise to the stirred solution at room temperature.
After the addition is complete, heat the reaction mixture to reflux (approx. 110 °C) for 6-8 hours.
Monitor the reaction progress by TLC or GC-MS.
After cooling to room temperature, carefully quench the reaction by slowly pouring it into a beaker containing ice-cold saturated sodium bicarbonate solution.
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
Remove the solvent under reduced pressure to obtain the crude product.
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure 2-Bromo-4,5-dimethylquinazoline.
Causality and Insights: The 2-position of the quinazoline ring is activated towards nucleophilic aromatic substitution. The reaction with PBr₃ facilitates the exchange of the chloro group for a bromo group. The use of an inert, dry solvent is crucial as PBr₃ reacts with water. The basic workup neutralizes any remaining acidic phosphorus species.
Conclusion
This guide outlines a reliable and scalable three-step synthesis for 2-Bromo-4,5-dimethylquinazoline, a valuable intermediate for pharmaceutical research and development. The methodology proceeds from readily available starting materials and employs standard organic chemistry transformations. By providing detailed protocols and explaining the rationale behind the experimental choices, this document serves as a practical resource for scientists aiming to synthesize this and related quinazoline derivatives for application in drug discovery programs.
References
Bogert, M. T., & Geiger, G. A. (1912). Researches on quinazolines (thirtieth paper). a study of the bromination and nitration of 4-quinazolones; the corresponding amin. Journal of the American Chemical Society, 34(4), 524-534.
Quibell, J. M., Perry, G. J. P., Cannas, D. M., & Larrosa, I. (2018). SUPPORTING INFORMATION - Transition-Metal-Free Decarboxylative Bromination of Aromatic Carboxylic Acids. The Royal Society of Chemistry.
Radwan, A. A., & Alanazi, F. K. (2020). Biological Activity of Quinazolinones. IntechOpen. DOI: 10.5772/intechopen.90621
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). A convenient method for the preparation of 2-(2-hydroxyaryl)quinazolin-4(3H)-one derivatives and their anticancer activity evaluation. Der Pharma Chemica, 8(1), 349-355.
Zhang, L., et al. (2023). Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)
Chatzis, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7904.
Organic Chemistry Portal. (n.d.). Synthesis of quinazolines. Retrieved from [Link]
Tee, O. S., & Pavia, M. (1976). Mechanism of bromination of 4(3H)-quinazolinone, its 3-methyl and its 1,3-dimethyl derivatives in aqueous acidic solutions. The Journal of Organic Chemistry, 41(5), 838-845.
Wang, L., et al. (2014). Synthesis and Evaluation of 2,4-Disubstituted Quinazoline Derivatives with Potent Anti-Angiogenesis Activities. Molecules, 19(7), 10336-10351.
2-Bromo-4,5-dimethylquinazoline chemical properties
An In-Depth Technical Guide to 2-Bromo-4,5-dimethylquinazoline: Properties, Synthesis, and Applications in Modern Drug Discovery Introduction The quinazoline core is a cornerstone in medicinal chemistry, recognized as a...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide to 2-Bromo-4,5-dimethylquinazoline: Properties, Synthesis, and Applications in Modern Drug Discovery
Introduction
The quinazoline core is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" for its ability to interact with a wide array of biological targets.[1][2] This bicyclic heterocycle, formed by the fusion of a benzene ring and a pyrimidine ring, is a structural feature in numerous natural alkaloids and synthetic compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][3]
Within this important class of molecules, 2-Bromo-4,5-dimethylquinazoline emerges as a highly valuable and versatile chemical intermediate. It is specifically designed for advanced research and development programs, particularly in the realms of organic synthesis and drug discovery.[1] The strategic placement of a bromine atom at the 2-position provides a reactive handle for extensive chemical modification, while the dimethyl groups on the benzo ring can modulate the molecule's electronic properties, solubility, and binding affinity to target proteins.[1]
This technical guide offers a comprehensive exploration of 2-Bromo-4,5-dimethylquinazoline, designed for researchers, scientists, and drug development professionals. It delves into the compound's core chemical and physical properties, outlines plausible synthetic strategies, explores its reactivity and synthetic utility, and discusses methods for its characterization. Furthermore, it contextualizes the molecule's importance through its applications in computational chemistry and medicinal chemistry, and provides essential information on its safe handling and storage.
Physicochemical and Structural Properties
The unique arrangement of substituents on the quinazoline scaffold dictates the physical and chemical behavior of 2-Bromo-4,5-dimethylquinazoline. The bromine atom at the C2 position is a key feature, rendering this position susceptible to a variety of synthetic transformations. The methyl groups at C4 and C5 influence the molecule's steric profile and electronic distribution.
(Predicted) Soluble in organic solvents like DMSO, DMF, and chlorinated solvents
-
Synthesis and Manufacturing
While a specific, documented synthesis for 2-Bromo-4,5-dimethylquinazoline is not widely published, a logical and efficient synthetic pathway can be constructed from established principles of heterocyclic chemistry. The strategy involves the initial formation of the 4,5-dimethylquinazoline core, followed by the selective bromination at the 2-position.
A plausible synthetic approach begins with 3,4-dimethylaniline, a readily available starting material that contains the requisite dimethyl substitution pattern.[1] This precursor can be transformed into a suitable anthranilamide derivative, which then undergoes cyclization to form the quinazolinone core. The final step involves converting the hydroxyl group of the quinazolinone into the target bromo-substituent.
Caption: General synthetic workflow for 2-Bromo-4,5-dimethylquinazoline.
Experimental Protocol: Synthesis of the 4,5-Dimethylquinazolinone Core
This protocol is a generalized procedure based on the synthesis of related quinazolinone structures.[3]
Step 1: Preparation of 2-Amino-3,4-dimethylbenzamide: Start with 3,4-dimethylaniline and convert it to 2-amino-3,4-dimethylbenzoic acid through established methods. Subsequently, convert the carboxylic acid to the corresponding amide, 2-amino-3,4-dimethylbenzamide.
Step 2: Cyclization: Dissolve 2-amino-3,4-dimethylbenzamide in a suitable solvent such as ethanol.
Add an appropriate C1 source (e.g., an aldehyde or orthoformate) and a catalyst if necessary (e.g., iodine or an acid catalyst).[1]
Reflux the reaction mixture for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to allow the product, 4,5-dimethylquinazolin-2(1H)-one, to precipitate.
Collect the solid product by filtration, wash with a cold solvent, and dry under a vacuum.
Experimental Protocol: Bromination of the Quinazolinone
This protocol describes a common method for converting a 2-quinazolinone to a 2-bromoquinazoline.
Step 1: Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a stirring mechanism, suspend the 4,5-dimethylquinazolin-2(1H)-one in a solvent like acetonitrile or use a neat mixture.
Step 2: Reagent Addition: Carefully add phosphorus oxybromide (POBr₃) or a mixture of PBr₃ and PBr₅ to the flask.
Step 3: Heating: Heat the reaction mixture to reflux and maintain this temperature for several hours. Monitor the reaction's progress using TLC.
Step 4: Workup: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess brominating agent.
Step 5: Neutralization and Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until it reaches a basic pH. Extract the aqueous layer multiple times with an organic solvent such as dichloromethane or ethyl acetate.
Step 6: Purification: Combine the organic layers, dry them over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4,5-dimethylquinazoline.
Chemical Reactivity and Synthetic Utility
The primary utility of 2-Bromo-4,5-dimethylquinazoline in synthetic chemistry stems from the reactivity of the carbon-bromine bond at the 2-position. This C-Br bond is an excellent leaving group, making the compound an ideal substrate for a wide range of transition-metal-catalyzed cross-coupling reactions.[1] This allows for the facile introduction of various substituents, enabling the rapid synthesis of diverse molecular libraries for structure-activity relationship (SAR) studies.
Common transformations include:
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds, introducing aryl or alkyl groups.
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds, leading to 2-aminoquinazoline derivatives.
Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.
Stille Coupling: Reaction with organostannanes to create new C-C bonds.
Heck Coupling: Reaction with alkenes.
Caption: Key cross-coupling reactions of 2-Bromo-4,5-dimethylquinazoline.
Experimental Protocol: General Procedure for Suzuki Coupling
Reaction Setup: To an oven-dried reaction vessel, add 2-Bromo-4,5-dimethylquinazoline (1.0 eq.), the desired boronic acid or ester (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq.).
Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen). Add a degassed solvent mixture, such as 1,4-dioxane and water or toluene and ethanol.
Heating: Heat the mixture to a temperature between 80-110 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.
Workup: Cool the reaction to room temperature and dilute with water. Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude residue via column chromatography to obtain the desired 2-substituted-4,5-dimethylquinazoline.
Spectroscopic and Analytical Characterization
As of now, specific, published spectroscopic data for 2-Bromo-4,5-dimethylquinazoline are not available in the public domain.[1] However, characteristic spectral features can be predicted based on data from structurally analogous brominated quinazolines.[4]
Data Type
Predicted Features
¹H NMR
Aromatic protons on the quinazoline ring are expected in the δ 7.5-9.0 ppm range. Two singlets for the methyl groups (CH₃) would likely appear in the δ 2.5-3.0 ppm region.
¹³C NMR
Aromatic carbons would appear in the δ 120-160 ppm range. The carbon bearing the bromine (C2) would be significantly affected. Methyl group carbons are expected around δ 20-25 ppm.
IR Spectroscopy
Characteristic peaks for C=N stretching (quinazoline ring) around 1620-1600 cm⁻¹, C-H stretching (aromatic and alkyl) around 3100-2850 cm⁻¹, and C-Br stretching in the lower frequency region (< 700 cm⁻¹).
Mass Spectrometry
The molecular ion peak [M]⁺ and [M+2]⁺ would show a characteristic isotopic pattern with approximately 1:1 intensity ratio, confirming the presence of one bromine atom.
General Protocol for Spectroscopic Analysis
The following outlines a standard workflow for characterizing a novel quinazoline derivative like the title compound.[4]
Nuclear Magnetic Resonance (NMR): Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Record ¹H, ¹³C, and 2D NMR (e.g., COSY, HSQC) spectra on a 400 MHz or higher spectrometer.
Infrared (IR) Spectroscopy: Record the IR spectrum using an FTIR spectrometer. For solid samples, the KBr pellet technique or Attenuated Total Reflectance (ATR) can be used.
Mass Spectrometry (MS): Obtain high-resolution mass spectrometry (HRMS) data using techniques like ESI or EI to confirm the exact mass and elemental composition.
Computational and In Silico Analysis
In the absence of extensive experimental data, computational chemistry provides powerful tools for predicting the properties and reactivity of 2-Bromo-4,5-dimethylquinazoline.
Density Functional Theory (DFT): DFT calculations are ideal for optimizing the molecule's 3D geometry and calculating its electronic properties, such as the distribution of electron density, HOMO/LUMO energies, and electrostatic potential.[1] This information helps in understanding its reactivity and potential interactions with biological targets.
Quantitative Structure-Activity Relationship (QSAR): For a series of derivatives synthesized from this scaffold, QSAR studies can be employed. By correlating various computed molecular descriptors with measured biological activity, predictive models can be built to guide the design of more potent compounds.[1]
Molecular Docking: Docking studies can predict how derivatives of 2-Bromo-4,5-dimethylquinazoline might bind within the active site of a target protein. This provides a structural basis for understanding biological activity and helps in designing new analogs with improved binding affinity.[1]
Descriptor Type
Example Descriptors
Relevance to 2-Bromo-4,5-dimethylquinazoline
Electronic
Dipole moment, HOMO/LUMO energy
The bromine and nitrogen atoms significantly influence electronic properties crucial for receptor interactions.[1]
Steric
Molecular weight, van der Waals volume
The size and shape dictated by the substituents determine the fit within a binding pocket.[1]
Hydrophobic
LogP (octanol-water partition coefficient)
Predicts the compound's ability to cross cell membranes.[1]
Topological
Connectivity indices
Describe the molecular shape and branching, which can correlate with biological activity.[1]
Applications in Drug Discovery and Medicinal Chemistry
2-Bromo-4,5-dimethylquinazoline is not an end-product therapeutic but a critical starting material for building libraries of novel drug candidates. Its value lies in its role as a versatile scaffold that can be systematically elaborated.
The general workflow in a drug discovery program using this building block is as follows:
Caption: Drug discovery workflow utilizing the title compound.
By employing various cross-coupling reactions, a diverse library of compounds can be generated from this single starting material. This library can then be screened against various biological targets (e.g., kinases, proteases, GPCRs) to identify "hits." These initial hits are then subjected to lead optimization, where further chemical modifications are made to improve potency, selectivity, and pharmacokinetic properties, ultimately leading to a potential drug candidate. The quinazoline scaffold itself is found in approved drugs, highlighting the therapeutic potential of its derivatives.[5][6]
Safety, Handling, and Storage
Potential Hazards: May cause skin and serious eye irritation.[9][11] May be harmful if swallowed, in contact with skin, or if inhaled.[9][10] May cause respiratory irritation.[8][9]
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles with side-shields).[8][11] Use a suitable respirator or handle only in a well-ventilated area or fume hood.[8][9]
Handling: Avoid breathing dust, fumes, or vapors.[8] Wash hands thoroughly after handling.[11] Ensure eyewash stations and safety showers are readily accessible.[7][9]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][11] Keep away from incompatible materials such as strong oxidizing agents and strong acids.[7]
This product is intended for research use only and is not for human or veterinary use.[1]
Conclusion
2-Bromo-4,5-dimethylquinazoline represents a strategically important building block for chemical synthesis and pharmaceutical research. Its value is derived from the combination of the biologically relevant quinazoline scaffold and the synthetically versatile 2-bromo substituent. While detailed experimental data on the compound itself is scarce, its properties and reactivity can be reliably inferred from established chemical principles and data on related structures. For medicinal chemists and synthetic organic chemists, this compound serves as an ideal starting point for the exploration of new chemical space, enabling the efficient generation of diverse molecular libraries and accelerating the journey toward the discovery of novel therapeutic agents.
References
Faghih, Z., Rahmannejadi, N., Sabet, R., Zomorodian, K., Asad, M., & Khabnadideh, S. (2018). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 13(4), 337–344. Available from: [Link].
Wang, Y., et al. (2023). Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection. ACS Omega, 8(38), 35055–35062. Available from: [Link].
Dyablo, O. V., & Pozharskii, A. F. (2015). Synthesis of 4,5-Bis(Dimethylamino)Quinolines and the Dual Direction of their Protonation. ResearchGate. Available from: [Link].
Sharma, V. K., et al. (2021). A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkat USA. Available from: [Link].
Google Patents. (2011). CN102267894A - Method for preparing 2-bromo-4,5-dimethoxybenzoic acid.
Wójcik-Pszczoła, K., et al. (2020). Bromo Analogues of Active 3,4,5,4'-Tetramethoxy-trans-stilbene (DMU-212). Semantic Scholar. Available from: [Link].
PubChem. 2-Bromo-4,5-dimethyloctane. National Center for Biotechnology Information. Available from: [Link].
Al-Suhaimi, H. S., & Al-Mahweety, A. M. (2023). Quinazolinones, the Winning Horse in Drug Discovery. MDPI. Available from: [Link].
Fun, H.-K., et al. (2009). 2-Bromo-5,7-dimethoxy-4-phenylquinoline. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o279. Available from: [Link].
Titov, A. A., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(18), 5946. Available from: [Link].
Wikipedia. 2-Bromo-4,5-methylenedioxyamphetamine. Wikipedia. Available from: [Link].
ChemRxiv. (2022). Unexpected reversal of reactivity in organic functionalities when immobilized together in a metal-organic framework (MOF). ChemRxiv. Available from: [Link].
Chemsrc. N-Nitroso-N,N-di(3,5,5-trimethylhexyl)amine-d4. Chemsrc. Available from: [Link].
SciSpace. (2010). synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. Available from: [Link].
An In-depth Technical Guide to 2-Bromo-4,5-dimethylquinazoline: Synthesis, Properties, and Applications in Drug Discovery
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, recognized as a "privil...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry
The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in the field of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a wide array of biological targets.[1] This structural motif is present in numerous approved drugs and a multitude of bioactive compounds, demonstrating a broad spectrum of pharmacological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2][3] The strategic functionalization of the quinazoline ring system allows for the fine-tuning of its physicochemical properties and biological activity.
This technical guide focuses on a specific, yet highly versatile, derivative: 2-Bromo-4,5-dimethylquinazoline . The introduction of a bromine atom at the 2-position serves as a crucial synthetic handle, enabling a diverse range of post-synthetic modifications through cross-coupling reactions.[1] Furthermore, the dimethyl substitution on the benzene ring can significantly influence the molecule's electronic properties and its binding affinity to target proteins.[1]
It is important to note that a comprehensive search of chemical databases did not yield a specific, publicly registered CAS number for 2-Bromo-4,5-dimethylquinazoline, suggesting it may be a novel or less-common research intermediate. This guide, therefore, provides a comprehensive overview based on established principles of quinazoline chemistry, drawing upon data from structurally related analogues to provide a robust technical resource for researchers in organic synthesis and drug discovery.
Soluble in common organic solvents (e.g., DMSO, DMF, Chloroform). Poorly soluble in water.
Common for brominated aromatic compounds.
Melting Point
Estimated to be in the range of 100-150 °C
Based on melting points of related quinazoline derivatives.
LogP (Octanol/Water Partition Coefficient)
Estimated to be in the range of 2.5 - 3.5
Prediction based on the hydrophobic nature of the aromatic rings and the bromo-substituent.
pKa
Estimated to be weakly basic
The nitrogen atoms in the quinazoline ring can be protonated.
Synthesis of 2-Bromo-4,5-dimethylquinazoline: A Plausible Synthetic Route
The synthesis of 2-Bromo-4,5-dimethylquinazoline can be approached through a multi-step sequence, beginning with a commercially available starting material and employing well-established synthetic transformations. The following protocol outlines a logical and efficient pathway.
Experimental Workflow: Synthesis of 2-Bromo-4,5-dimethylquinazoline
Caption: A plausible synthetic workflow for 2-Bromo-4,5-dimethylquinazoline.
Detailed Experimental Protocol
This protocol is a representative example and may require optimization based on laboratory conditions and available reagents.
Step 1: Synthesis of 4,5-Dimethylquinazolin-2(1H)-one
A logical starting material for the synthesis of 4,5-dimethylquinazoline derivatives is 3,4-dimethylaniline.[4] This can be converted to 2-amino-3,4-dimethylbenzamide through a series of standard organic reactions. The subsequent cyclization to the quinazolinone core is a key step.
Reagents: 2-amino-3,4-dimethylbenzamide, an appropriate cyclizing agent (e.g., triphosgene or a similar reagent), and a suitable solvent (e.g., toluene or dioxane).
Procedure:
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-3,4-dimethylbenzamide in the chosen solvent.
Slowly add the cyclizing agent to the solution at room temperature.
Heat the reaction mixture to reflux and monitor the progress using thin-layer chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.
Collect the solid product by filtration, wash with a cold solvent, and dry under vacuum to yield 4,5-Dimethylquinazolin-2(1H)-one.
Step 2: Synthesis of 2-Chloro-4,5-dimethylquinazoline
The conversion of the quinazolinone to the 2-chloroquinazoline is a common transformation that activates the 2-position for subsequent nucleophilic substitution.
Reagents: 4,5-Dimethylquinazolin-2(1H)-one, phosphorus oxychloride (POCl₃), and optionally a catalytic amount of N,N-dimethylaniline.
Procedure:
In a fume hood, carefully add 4,5-Dimethylquinazolin-2(1H)-one to an excess of phosphorus oxychloride.
Add a catalytic amount of N,N-dimethylaniline.
Heat the reaction mixture to reflux for several hours, monitoring by TLC.
After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates.
Filter the solid, wash with water, and dry to obtain 2-Chloro-4,5-dimethylquinazoline.
Step 3: Synthesis of 2-Bromo-4,5-dimethylquinazoline
The final step involves the conversion of the 2-chloro intermediate to the desired 2-bromo product. A direct halogen exchange (Finkelstein reaction) can be challenging for aryl halides. A more reliable method involves a Sandmeyer-type reaction.[4]
Reagents: 2-Chloro-4,5-dimethylquinazoline, hydrazine, and reagents for the Sandmeyer reaction (e.g., sodium nitrite, hydrobromic acid, and copper(I) bromide).
Procedure:
React 2-Chloro-4,5-dimethylquinazoline with hydrazine to form the 2-hydrazinoquinazoline intermediate.
In a separate flask, dissolve the 2-hydrazinoquinazoline in a suitable acidic medium (e.g., hydrobromic acid).
Cool the solution in an ice bath and slowly add a solution of sodium nitrite to form the diazonium salt.
In another flask, prepare a solution of copper(I) bromide in hydrobromic acid.
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
Allow the reaction to warm to room temperature and stir for several hours.
Work up the reaction mixture by extraction with an organic solvent.
Purify the crude product by column chromatography to yield 2-Bromo-4,5-dimethylquinazoline.
Applications in Drug Discovery: A Focus on BRD4 Inhibition
The quinazoline scaffold is a key pharmacophore in the development of inhibitors for Bromodomain and Extra-Terminal (BET) proteins, particularly BRD4.[1][3] BRD4 is an epigenetic reader that plays a crucial role in the regulation of gene transcription and is a validated therapeutic target in various diseases, including cancer and inflammation.[5][6]
BRD4 contains two bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails.[6] This interaction is critical for the recruitment of the transcriptional machinery to specific gene promoters. The inhibition of BRD4 disrupts this process, leading to the downregulation of key oncogenes and pro-inflammatory cytokines.
Quinazoline-based inhibitors typically mimic the acetylated lysine by forming key hydrogen bonds with a conserved asparagine residue (Asn140 in BRD4) within the binding pocket.[5] The 2-Bromo-4,5-dimethylquinazoline can serve as a versatile intermediate for the synthesis of potent BRD4 inhibitors. The bromine at the 2-position can be readily displaced or used in cross-coupling reactions to introduce various side chains that can optimize binding affinity and selectivity for the BRD4 bromodomains.
Signaling Pathway: Inhibition of BRD4-mediated Gene Transcription
Caption: Mechanism of action of a 2-Bromo-4,5-dimethylquinazoline-derived BRD4 inhibitor.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 2-Bromo-4,5-dimethylquinazoline is not available, general precautions for handling halogenated aromatic compounds should be followed. These compounds should be considered as potentially hazardous.
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
2-Bromo-4,5-dimethylquinazoline represents a valuable and versatile chemical intermediate for researchers in medicinal chemistry and drug discovery. Its strategic placement of a bromine atom and methyl groups on the privileged quinazoline scaffold provides a powerful platform for the synthesis of novel bioactive molecules. The potential for this compound to serve as a precursor for potent BRD4 inhibitors highlights its relevance in the development of next-generation therapeutics for cancer and inflammatory diseases. This technical guide provides a foundational understanding of its synthesis, properties, and applications, empowering scientists to leverage this promising molecule in their research endeavors.
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The Quinazoline Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represe...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
The quinazoline nucleus, a bicyclic heterocycle formed by the fusion of a benzene and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives have garnered immense interest due to their wide spectrum of potent pharmacological activities, leading to the development of numerous FDA-approved drugs.[1][2] This guide provides an in-depth exploration of the multifaceted biological activities of quinazoline derivatives, delving into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
Anticancer Activity: Targeting the Hallmarks of Malignancy
Quinazoline derivatives have emerged as a cornerstone in modern oncology, with several compounds approved for treating various cancers.[3][4] Their anticancer effects are primarily attributed to the inhibition of key signaling molecules that drive tumor growth, proliferation, and survival.[5][6]
Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (RTKs)
A significant number of quinazoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[3][7][8] Dysregulation of these RTKs is a common feature in many cancers.[9]
The 4-anilinoquinazoline scaffold is a well-established pharmacophore for EGFR inhibitors.[9][10] The nitrogen atom at position 1 (N1) of the quinazoline ring and the N-H group of the aniline moiety are crucial for binding to the ATP-binding pocket of the EGFR kinase domain, preventing its activation and downstream signaling.[10]
Key Signaling Pathway: EGFR Inhibition
The following diagram illustrates the central role of EGFR in cancer cell signaling and how quinazoline derivatives intervene.
Caption: EGFR signaling pathway and its inhibition by quinazoline derivatives.
Similarly, quinazoline derivatives can inhibit VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[7][11] By blocking VEGFR-2, these compounds can effectively starve the tumor and inhibit its growth and metastasis.[11]
Structure-Activity Relationship (SAR) for Kinase Inhibition
The biological activity of quinazolinone derivatives is highly dependent on the nature and position of substituents on the quinazoline ring.[12]
Positions 6 and 7: Introduction of small alkoxy groups, like methoxy or ethoxy, at these positions often significantly enhances EGFR inhibitory activity, as seen in clinically approved drugs like gefitinib and erlotinib.[9]
Position 4: The 4-anilino group is a critical feature for EGFR inhibition.[10]
Modifications for Dual Inhibition: Strategic modifications can lead to dual inhibitors of both EGFR and VEGFR-2, offering a broader therapeutic window.[7][8]
Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)
This protocol outlines a standard method to assess the cytotoxic effects of quinazoline derivatives on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a quinazoline derivative.
Solubilization buffer (e.g., DMSO or acidified isopropanol)
96-well microplates
CO2 incubator (37°C, 5% CO2)
Microplate reader
Procedure:
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
Compound Treatment: Prepare serial dilutions of the quinazoline derivative in complete growth medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib).
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.
Experimental Workflow: MTT Assay
Caption: Workflow for determining the antiproliferative activity of quinazoline derivatives using the MTT assay.
Antimicrobial Activity: A Scaffold for Combating Pathogens
Quinazoline derivatives have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal properties.[13][14][15] Structure-activity relationship studies have shown that substitutions at positions 2 and 3, as well as the presence of a halogen atom at positions 6 and 8, can enhance antimicrobial efficacy.[15]
Mechanism of Action
The exact mechanisms of antimicrobial action for all quinazoline derivatives are not fully elucidated and can vary. However, some have been shown to interfere with essential cellular processes in microorganisms. For instance, certain derivatives may disrupt cell wall synthesis, inhibit nucleic acid or protein synthesis, or interfere with metabolic pathways.
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
Quinazoline derivative stock solution (in DMSO)
96-well microplates
Spectrophotometer or microplate reader
Procedure:
Inoculum Preparation: Prepare a standardized inoculum of the microorganism in the appropriate broth.
Compound Dilution: Prepare two-fold serial dilutions of the quinazoline derivative in the broth medium directly in the 96-well plate.
Inoculation: Add the standardized inoculum to each well containing the compound dilutions. Include a growth control (inoculum without compound) and a sterility control (broth without inoculum).
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Quinazolinone derivatives have shown significant promise as anti-inflammatory agents.[16][17][18] Their mechanisms of action often involve the inhibition of key enzymes and signaling pathways in the inflammatory response.[17]
Mechanism of Action
Some quinazoline derivatives have been found to inhibit cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, key mediators of inflammation and pain.[17][18] Others may modulate the production of pro-inflammatory cytokines like TNF-α and interleukins, or interfere with signaling pathways such as NF-κB.[17][19]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a classic in vivo model for evaluating the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of a quinazoline derivative to reduce acute inflammation.
Materials:
Wistar rats
Quinazoline derivative
Carrageenan solution (1% in saline)
Vehicle (e.g., 0.5% carboxymethyl cellulose)
Positive control (e.g., Indomethacin)
Plethysmometer
Procedure:
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week.
Compound Administration: Administer the quinazoline derivative, vehicle, or positive control to different groups of rats orally or intraperitoneally.
Inflammation Induction: After a specific time (e.g., 1 hour), inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each rat.
Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
Other Notable Biological Activities
The versatility of the quinazoline scaffold extends beyond the activities detailed above. Derivatives have also been reported to possess:
The quinazoline scaffold remains a highly fertile ground for the discovery and development of new therapeutic agents.[1] Its structural versatility allows for the fine-tuning of biological activity against a wide array of molecular targets. Future research will likely focus on the development of multi-target quinazoline derivatives, compounds that can overcome drug resistance, and derivatives with improved pharmacokinetic and safety profiles. The continued exploration of this remarkable heterocyclic system holds immense promise for addressing a multitude of unmet medical needs.
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Unlocking New Therapeutic Avenues: A Technical Guide to the Potential Therapeutic Targets of Dimethylquinazolines
For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved therapeu...
Author: BenchChem Technical Support Team. Date: April 2026
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of clinically approved therapeutics. Within this versatile class of compounds, dimethylquinazolines have emerged as a particularly promising subclass, demonstrating a wide range of biological activities. This in-depth technical guide provides a comprehensive overview of the known and potential therapeutic targets of dimethylquinazolines. We will delve into the key signaling pathways modulated by these compounds, supported by experimental evidence, and provide detailed protocols for essential assays to facilitate further research and drug development in this area. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic potential of dimethylquinazolines.
Introduction: The Quinazoline Core and the Rise of Dimethylquinazolines
The quinazoline ring system, a fusion of a benzene and a pyrimidine ring, is a privileged scaffold in drug discovery due to its ability to interact with a variety of biological targets.[1] This has led to the development of numerous FDA-approved drugs for a range of diseases, particularly in oncology.[2][3][4] Dimethylquinazoline derivatives, characterized by the presence of two methyl groups on the quinazoline core, have garnered significant attention for their potent and often selective biological activities.
The strategic placement of methyl groups can significantly influence the pharmacokinetic and pharmacodynamic properties of the parent quinazoline molecule. These modifications can enhance binding affinity to target proteins, improve metabolic stability, and modulate cell permeability, thereby offering a rich area for structure-activity relationship (SAR) studies. This guide will explore the key therapeutic targets of dimethylquinazolines identified to date and provide the necessary technical information to empower researchers in this exciting field.
Key Therapeutic Targets and Associated Signaling Pathways
Dimethylquinazolines have been shown to exert their therapeutic effects by modulating the activity of several key proteins and signaling pathways implicated in various diseases, most notably cancer. The following sections will detail these targets and their associated pathways.
Protein Kinases: The Central Hub of Cellular Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating a wide array of cellular processes, including cell growth, proliferation, differentiation, and apoptosis.[5] Dysregulation of kinase activity is a hallmark of many diseases, making them a prime target for therapeutic intervention.[6] Dimethylquinazolines have demonstrated potent inhibitory activity against several key protein kinases.
EGFR is a receptor tyrosine kinase that plays a pivotal role in regulating cell growth and proliferation.[3][7] Overexpression or mutation of EGFR is a common driver of various cancers, including non-small-cell lung cancer (NSCLC), colorectal cancer, and breast cancer.[2][7][8] Several quinazoline-based drugs, such as gefitinib and erlotinib, are approved EGFR inhibitors.[2][3]
Recent studies have shown that certain dimethylquinazoline derivatives can also potently inhibit EGFR, including mutant forms that confer resistance to first-generation inhibitors.[8][9] The mechanism of action typically involves competitive binding to the ATP-binding site of the kinase domain, thereby blocking downstream signaling cascades.[10]
Signaling Pathway: EGFR and Downstream Cascades
Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation, activating several downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) and the PI3K-Akt-mTOR pathways. These pathways ultimately lead to the transcription of genes involved in cell proliferation, survival, and angiogenesis. Dimethylquinazoline-based inhibitors block these downstream effects by preventing the initial EGFR activation.
Caption: EGFR signaling pathway and the inhibitory action of dimethylquinazolines.
VEGFR-2 is another critical receptor tyrosine kinase that plays a central role in angiogenesis, the formation of new blood vessels.[11][12] Tumor growth and metastasis are highly dependent on angiogenesis to supply nutrients and oxygen.[13] Therefore, inhibiting VEGFR-2 is a key strategy in cancer therapy.
Several 6,7-dimethoxyquinazoline derivatives have been identified as potent VEGFR-2 inhibitors.[11][12][14] These compounds typically compete with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and downstream signaling, leading to a reduction in tumor angiogenesis.[14]
The PI3K/Akt/mTOR Pathway: A Master Regulator of Cell Growth and Survival
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[15][16] Aberrant activation of this pathway is frequently observed in a wide range of human cancers.[17]
Recent studies have identified dimorpholinoquinazoline-based compounds as potent inhibitors of the PI3K/Akt/mTOR pathway.[15][18] These compounds have been shown to inhibit the phosphorylation of key downstream effectors such as Akt and mTOR, leading to cell cycle arrest and apoptosis in cancer cells.[15]
Lysine-Specific Demethylase 1 (LSD1): An Epigenetic Target
LSD1 (also known as KDM1A) is a histone demethylase that plays a critical role in epigenetic regulation by removing methyl groups from histone H3 at lysines 4 and 9 (H3K4me1/2 and H3K9me1/2).[19][20] Overexpression of LSD1 has been implicated in the development and progression of various cancers, making it an attractive therapeutic target.[20][21][22]
Interestingly, quinazoline derivatives, including those with dimethyl substitutions, have been identified as noncovalent inhibitors of LSD1.[19] These compounds are thought to bind to the active site of LSD1, preventing its demethylase activity and leading to the reactivation of tumor suppressor genes.
The Wnt/β-catenin Pathway: A Key Player in Development and Disease
The Wnt/β-catenin signaling pathway is a highly conserved pathway that plays a crucial role in embryonic development and adult tissue homeostasis.[23][24] Aberrant activation of this pathway is a key driver in several cancers, particularly colorectal cancer.[23]
Studies have identified 2,4-diamino-quinazoline derivatives as inhibitors of the Wnt/β-catenin pathway.[25] These compounds have been shown to suppress the expression of β-catenin target genes, such as MYC and LGR5, leading to the inhibition of cancer cell proliferation and stemness.[25]
Methodologies for Target Identification and Validation
Identifying the specific protein targets of a small molecule is a critical step in drug discovery. Several powerful techniques can be employed to elucidate the mechanism of action of dimethylquinazolines.
Affinity-Based Target Identification
Affinity-based methods rely on the specific interaction between a small molecule and its protein target.
This classical method involves immobilizing a derivatized version of the dimethylquinazoline onto a solid support (e.g., beads).[10][26][27][28] A cell lysate is then passed over this "bait," and proteins that bind to the compound are captured. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.
Experimental Workflow: Affinity Chromatography
Caption: Workflow for affinity chromatography-based target identification.
DARTS is a powerful, label-free method for identifying small molecule targets.[1][6][29] It is based on the principle that when a small molecule binds to its target protein, it stabilizes the protein's structure, making it more resistant to proteolysis.[1][29][30]
Cell Lysis: Prepare a protein lysate from the cells of interest.
Compound Treatment: Treat aliquots of the lysate with the dimethylquinazoline compound or a vehicle control (e.g., DMSO).
Protease Digestion: Add a protease (e.g., thermolysin or pronase) to each sample to digest the proteins. The concentration of the protease should be optimized to achieve partial digestion.
Quench Reaction: Stop the digestion by adding a protease inhibitor or by heat inactivation.
SDS-PAGE and Staining: Separate the protein fragments by SDS-PAGE and visualize them using a protein stain (e.g., Coomassie blue or silver stain).
Band Excision and Mass Spectrometry: Excise the protein bands that are protected from digestion in the compound-treated sample and identify the proteins by mass spectrometry.
Cellular and Biochemical Assays for Target Validation
Once potential targets have been identified, their interaction with the dimethylquinazoline and the functional consequences of this interaction must be validated.
To confirm that a dimethylquinazoline directly inhibits a specific kinase, a biochemical kinase inhibition assay can be performed. The ADP-Glo™ Kinase Assay is a commonly used method.[32]
Compound Preparation: Prepare serial dilutions of the dimethylquinazoline compound in a suitable buffer.
Kinase Reaction: In a multi-well plate, combine the recombinant kinase, the kinase substrate (e.g., a peptide or protein), and the dimethylquinazoline compound.
Initiate Reaction: Add ATP to initiate the kinase reaction and incubate for a specific time at the optimal temperature.
Stop Reaction and Detect ADP: Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Generate Luminescent Signal: Add the Kinase Detection Reagent to convert the ADP generated into ATP, which is then used in a luciferase reaction to produce a luminescent signal.
Measure Luminescence: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and is inversely correlated with the kinase activity.
To assess the cytotoxic or anti-proliferative effects of dimethylquinazolines on cancer cells, a cell viability assay is essential. The MTT assay is a widely used colorimetric assay for this purpose.[33][34][35]
Cell Seeding: Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
Compound Treatment: Treat the cells with various concentrations of the dimethylquinazoline compound for a specific duration (e.g., 24, 48, or 72 hours).
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Data Presentation and Interpretation
Quantitative data from the assays described above should be presented in a clear and concise manner to facilitate comparison and interpretation.
Table 1: Representative Biological Activity Data for a Hypothetical Dimethylquinazoline (DMQ-1)
Assay
Target/Cell Line
IC50/GI50 (µM)
Kinase Inhibition
EGFR
0.05
Kinase Inhibition
VEGFR-2
0.12
Kinase Inhibition
PI3Kα
0.85
LSD1 Inhibition
LSD1
1.2
Cell Viability
A549 (NSCLC)
0.25
Cell Viability
HCT116 (Colorectal)
0.5
Cell Viability
MCF-7 (Breast)
0.75
Conclusion and Future Directions
Dimethylquinazolines represent a promising class of compounds with the potential to target multiple key signaling pathways implicated in cancer and other diseases. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers working to further elucidate the therapeutic potential of these versatile molecules.
Future research in this area should focus on:
Expanding the Target Landscape: Employing unbiased target identification methods to discover novel targets of dimethylquinazolines.
Optimizing Selectivity: Designing and synthesizing new derivatives with improved selectivity for specific targets to minimize off-target effects.
In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of promising dimethylquinazoline compounds in relevant animal models of disease.
Combination Therapies: Investigating the potential of dimethylquinazolines in combination with other therapeutic agents to overcome drug resistance and enhance treatment outcomes.
By continuing to explore the rich chemical space of dimethylquinazolines and their interactions with biological systems, the scientific community can unlock new and effective therapeutic strategies for a range of unmet medical needs.
References
Lomenick, B., et al. (2009). Drug affinity responsive target stability (DARTS) for small-molecule target identification. Proceedings of the National Academy of Sciences, 106(51), 21984-21989. Retrieved from [Link]
Zheng, Y. C., et al. (2016). Polymyxins and quinazolines are LSD1/KDM1A inhibitors with unusual structural features. Science Advances, 2(9), e1600723. Retrieved from [Link]
Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International Journal of Molecular Sciences, 23(18), 10854. Retrieved from [Link]
Li, S., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & Medicinal Chemistry Letters, 35, 127788. Retrieved from [Link]
An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (2018). RSC Advances, 8(40), 22637-22665. Retrieved from [Link]
Lomenick, B., et al. (2011). Drug Affinity Responsive Target Stability (DARTS) for Small Molecule Target Identification. Methods in molecular biology (Clifton, N.J.), 756, 29-41. Retrieved from [Link]
Fedorov, A. Y., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. International journal of molecular sciences, 23(18), 10854. Retrieved from [Link]
FDA-approved inhibitors of PI3K/Akt/mTOR pathway. (2022). ResearchGate. Retrieved from [Link]
Li, S., et al. (2021). Discovery of novel VEGFR-2 inhibitors embedding 6,7-dimethoxyquinazoline and diarylamide fragments. Bioorganic & medicinal chemistry letters, 35, 127788. Retrieved from [Link]
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Peng, T., et al. (2017). 4.10. Drug Affinity-Responsive Target Stability (DARTS). Bio-protocol, 7(10), e2282. Retrieved from [Link]
West, G. M., & Lomenick, B. (2019). Small molecule target identification using photo-affinity chromatography. Methods in enzymology, 629, 23-42. Retrieved from [Link]
He, S., et al. (2015). Identification of quinazoline compounds as novel potent inhibitors of Wnt/β-catenin signaling in colorectal cancer cells. Oncotarget, 6(31), 31255–31266. Retrieved from [Link]
Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.). Retrieved from [Link]
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El-Damasy, D. A., et al. (2025). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors. RSC Advances, 15(34), 23567-23580. Retrieved from [Link]
Engel, J., et al. (2022). Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. European journal of medicinal chemistry, 242, 114675. Retrieved from [Link]
Wang, B., et al. (2024). Discovery of 2-Aryl-4-aminoquinazolin-Based LSD1 Inhibitors to Activate Immune Response in Gastric Cancer. Journal of medicinal chemistry. Retrieved from [Link]
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
Design, synthesis, biological evaluation, and in silico study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy. (2025). RSC Advances, 15(17), 11843-11857. Retrieved from [Link]
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Dhawale, S. A., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. Anti-cancer agents in medicinal chemistry, 23(18), 2042–2055. Retrieved from [Link]
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Wnt-pathway inhibitors with selective activity against triple-negative breast cancer. (2023). Frontiers in Pharmacology, 14, 1198593. Retrieved from [Link]
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2-Bromo-4,5-dimethylquinazoline: A Privileged Scaffold for Advanced Organic Synthesis and Kinase Inhibitor Discovery
Executive Summary In the landscape of modern medicinal chemistry and organic synthesis, the quinazoline core is universally recognized as a "privileged scaffold" due to its profound pharmacological versatility[1]. Specif...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and organic synthesis, the quinazoline core is universally recognized as a "privileged scaffold" due to its profound pharmacological versatility[1]. Specifically, 2-Bromo-4,5-dimethylquinazoline (CAS: 1783724-64-0) has emerged as a highly reactive, bifunctional intermediate. This whitepaper provides an in-depth technical analysis of its molecular architecture, strategic synthesis workflows, and its critical role as a building block for generating novel active pharmaceutical ingredients (APIs), particularly in the domain of targeted kinase inhibition.
Molecular Architecture & Physicochemical Profile
The structural uniqueness of 2-Bromo-4,5-dimethylquinazoline lies in the interplay between its electron-deficient heterocyclic core and its specific substitution pattern. The quinazoline ring system is inherently electrophilic at the C2 and C4 positions due to the electron-withdrawing nature of the adjacent nitrogen atoms.
However, the presence of a methyl group at the C4 position fundamentally alters the molecule's reactivity profile. Unlike traditional quinazoline building blocks (which often feature a reactive leaving group at C4 for SNAr reactions), the C4-methyl group introduces significant steric bulk and eliminates C4 electrophilicity. Consequently, the C2-bromine becomes the exclusive, highly reactive handle for metal-catalyzed cross-coupling reactions[2]. The C5-methyl group further modulates the dihedral angle of any substituents introduced at C4 or C6, providing a rigid stereochemical environment that is often critical for tight binding in enzymatic pockets.
Table 1: Physicochemical Profile of 2-Bromo-4,5-dimethylquinazoline
Property
Value
Causality / Significance
Chemical Name
2-Bromo-4,5-dimethylquinazoline
Standard IUPAC nomenclature.
CAS Registry Number
1783724-64-0
Unique identifier for procurement and safety tracking.
Molecular Formula
C10H9BrN2
Dictates isotopic distribution in mass spectrometry.
Molecular Weight
237.10 g/mol
Optimal low-molecular-weight starting material for API libraries.
Exact Mass
235.99 Da
Critical for LC-MS self-validation and reaction monitoring.
Mimics the adenine ring of ATP, facilitating kinase domain binding.
Retrosynthetic Strategy & Core Assembly
The synthesis of 2-Bromo-4,5-dimethylquinazoline requires a highly controlled, multi-step approach that prioritizes the construction of the pyrimidine ring followed by regioselective halogenation[2].
Causality in Reagent Selection:
The pathway begins with 2-amino-3,4-dimethylbenzamide. Condensation with urea under thermal conditions drives the cyclization to form the intermediate 4,5-dimethylquinazolin-2(1H)-one. The critical transformation is the subsequent bromination. Phosphorus oxybromide (POBr3) is selected over standard brominating agents (like Br2 or NBS) because it acts dually as a brominating agent and a dehydrating agent. The elimination of the oxygen atom (as a phosphoramidate byproduct) provides the thermodynamic driving force necessary to fully aromatize the pyrimidine ring, yielding the target compound.
Caption: Synthetic workflow for 2-Bromo-4,5-dimethylquinazoline via cyclization and bromination.
C2-Functionalization: The Catalytic Gateway
The bromine atom at the C2 position serves as an ideal electrophile for exploring structure-activity relationships (SAR)[3]. To construct complex API libraries, Palladium-catalyzed Buchwald-Hartwig amination is frequently employed to introduce diverse aliphatic or aromatic amines.
Step-by-Step Protocol: Buchwald-Hartwig Amination
Objective: Coupling of 2-Bromo-4,5-dimethylquinazoline with a primary aniline.
Catalyst & Ligand Assembly: In a flame-dried Schlenk flask under an inert argon atmosphere, combine 2-Bromo-4,5-dimethylquinazoline (1.0 equiv), the target aniline (1.2 equiv), Pd2(dba)3 (0.05 equiv), and Xantphos (0.10 equiv).
Causality: Xantphos is explicitly chosen for its wide bite angle (~111°), which accelerates the reductive elimination step in the catalytic cycle, suppressing off-target
β
-hydride elimination pathways.
Base Addition: Add Cesium Carbonate (Cs2CO3, 2.0 equiv).
Causality: Cs2CO3 provides robust basicity to deprotonate the amine during the catalytic cycle but lacks the nucleophilicity that could lead to undesired SNAr side reactions at the C2 position.
Solvent & Degassing: Suspend the mixture in anhydrous 1,4-dioxane (0.2 M). Subject the flask to three cycles of freeze-pump-thaw to remove dissolved oxygen, which rapidly deactivates Pd(0) species.
Thermal Activation: Heat the reaction mixture to 100°C for 12 hours.
Self-Validating System (In-Process Control): Monitor the reaction via LC-MS. The starting material exhibits a distinct m/z 237/239 doublet of equal intensity (due to the 79Br and 81Br isotopes). The reaction is deemed complete only when this isotopic doublet is completely absent from the chromatogram, replaced by the exact mass of the coupled product. This strict validation prevents complex downstream chromatographic separations of starting material and product.
Workup: Cool to room temperature, filter through a Celite pad to remove inorganic salts and precipitated palladium black, concentrate in vacuo, and purify via flash column chromatography.
Pharmacological Relevance: Kinase Inhibition
Quinazoline derivatives are foundational to modern oncology, acting as competitive inhibitors of the adenosine triphosphate (ATP) binding site in various receptor tyrosine kinases, most notably the Epidermal Growth Factor Receptor (EGFR)[1].
While first-generation EGFR inhibitors (like Gefitinib) utilize C4-anilino substitutions, the 4,5-dimethyl configuration of this specific scaffold forces medicinal chemists to explore alternative binding vectors. The C2-functionalized derivatives generated from 2-Bromo-4,5-dimethylquinazoline can project deep into the hydrophobic pocket of mutant kinases, offering a pathway to overcome acquired resistance mechanisms (such as the T790M mutation).
Caption: Mechanism of action for quinazoline-derived APIs targeting the EGFR kinase domain.
Conclusion
2-Bromo-4,5-dimethylquinazoline represents a highly specialized, structurally rigid building block. By understanding the causality behind its synthesis and the unique electrophilicity of its C2-position, researchers can deploy robust, self-validating cross-coupling protocols to rapidly generate diverse chemical libraries. As the demand for highly selective kinase inhibitors grows, leveraging such privileged scaffolds remains a cornerstone of efficient drug discovery.
References
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Starting materials for 2-Bromo-4,5-dimethylquinazoline synthesis
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethylquinazoline For Researchers, Scientists, and Drug Development Professionals Abstract 2-Bromo-4,5-dimethylquinazoline is a key heterocyclic intermediate...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Synthesis of 2-Bromo-4,5-dimethylquinazoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4,5-dimethylquinazoline is a key heterocyclic intermediate in medicinal chemistry and drug discovery. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations.[1] This allows for the systematic exploration of structure-activity relationships (SAR) in the development of novel therapeutic agents. This guide provides a detailed exploration of the viable synthetic pathways for 2-Bromo-4,5-dimethylquinazoline, focusing on the selection of starting materials and the rationale behind the reaction mechanisms.
Introduction to Synthetic Strategy
The synthesis of 2-Bromo-4,5-dimethylquinazoline can be approached through several strategic pathways. A logical and efficient methodology involves the initial construction of the core 4,5-dimethylquinazoline ring system, followed by the specific introduction of the bromine atom at the 2-position. The most common and versatile starting material for constructing the 4,5-dimethylated aromatic core is 3,4-dimethylaniline, as it possesses the requisite dimethyl substitution pattern.[1] From this primary precursor, two principal synthetic routes emerge, centered around key intermediates: 2-amino-4,5-dimethylbenzoic acid (4,5-dimethylanthranilic acid) and 2-amino-4,5-dimethylbenzonitrile.
Pathway 1: Synthesis via 2-Amino-4,5-dimethylbenzoic Acid
This pathway is a classical and robust method for quinazoline synthesis, proceeding through a quinazolinone intermediate. The overall workflow involves the formation of an anthranilic acid derivative, cyclization to a quinazolinone, subsequent chlorination, and a final halogen exchange to yield the desired 2-bromo product.
Diagram of Pathway 1
Caption: Synthetic route to 2-Bromo-4,5-dimethylquinazoline from 3,4-dimethylaniline via a quinazolinone intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-4,5-dimethylbenzoic Acid from 3,4-Dimethylaniline
The synthesis of 2-amino-4,5-dimethylbenzoic acid from 3,4-dimethylaniline is a foundational step. While specific literature for this exact transformation is not abundant in the initial search, the general principles of converting an aniline to an anthranilic acid are well-established. This often involves protection of the amine, ortho-lithiation and carboxylation, followed by deprotection. Alternatively, multi-step sequences involving nitration, oxidation of a methyl group, and subsequent reduction are also feasible.[2]
Step 2: Cyclization to 4,5-Dimethylquinazolin-2(1H)-one
The cyclization of an anthranilic acid derivative is a common method for forming the quinazolinone core.[1]
Protocol:
2-Amino-4,5-dimethylbenzoic acid is reacted with a suitable one-carbon synthon, such as formamide or urea, under heating.
For example, a mixture of 2-amino-4,5-dimethylbenzoic acid and an excess of formamide is heated at a temperature typically ranging from 120-160 °C for several hours.
The reaction progress is monitored by Thin Layer Chromatography (TLC).
Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of water.
The solid 4,5-dimethylquinazolin-2(1H)-one is collected by filtration, washed with water, and dried.
Rationale: The amino group of the anthranilic acid acts as a nucleophile, attacking the carbonyl carbon of formamide (or its equivalent). Subsequent intramolecular cyclization and dehydration lead to the formation of the stable quinazolinone ring system.
Step 3: Chlorination to 2-Chloro-4,5-dimethylquinazoline
The hydroxyl group of the quinazolinone is not a good leaving group for direct substitution. Therefore, it is activated by conversion to a 2-chloro group.[1]
Protocol:
4,5-Dimethylquinazolin-2(1H)-one is heated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).
A base, such as N,N-dimethylaniline, is often added to the reaction mixture.
The mixture is refluxed until the reaction is complete, as indicated by TLC.
After cooling, the excess POCl₃ is carefully quenched, typically by pouring the reaction mixture onto crushed ice.
The product, 2-chloro-4,5-dimethylquinazoline, is then extracted with an organic solvent, and the organic layer is washed, dried, and concentrated to yield the crude product, which may be purified by chromatography.
Rationale: Phosphorus oxychloride is a strong dehydrating and chlorinating agent that converts the amide functionality of the quinazolinone into a more reactive chloro-imidoyl group, which rearranges to the stable aromatic 2-chloroquinazoline.
Step 4: Conversion to 2-Bromo-4,5-dimethylquinazoline
The final step is the conversion of the 2-chloro intermediate to the desired 2-bromo product. A direct Finkelstein-type halogen exchange can be challenging for aryl halides. A more reliable method involves a Sandmeyer-type reaction.[1][3]
Protocol:
The 2-chloro-4,5-dimethylquinazoline is first converted to a 2-hydrazinoquinazoline by reacting it with hydrazine hydrate.
The resulting 2-hydrazino intermediate is then subjected to a Sandmeyer-type reaction. The hydrazino compound is diazotized with sodium nitrite in an acidic medium at low temperatures (0-5 °C).
The diazonium salt is then treated with a solution of cupric bromide (CuBr₂) to yield 2-Bromo-4,5-dimethylquinazoline.[1][4]
The product is isolated by extraction and purified by column chromatography.
Rationale: The Sandmeyer reaction is a well-established method for converting aromatic amines (or their precursors like hydrazines) into aryl halides.[3][5] The reaction proceeds via a diazonium salt intermediate, which decomposes in the presence of a copper(I) salt to form an aryl radical, which then abstracts a halogen from the copper salt.
Pathway 2: Synthesis via 2-Amino-4,5-dimethylbenzonitrile
This alternative route utilizes 2-amino-4,5-dimethylbenzonitrile as the key intermediate. This approach can be more direct, potentially reducing the number of synthetic steps.
Diagram of Pathway 2
Caption: Synthetic route to 2-Bromo-4,5-dimethylquinazoline from 3,4-dimethylaniline via a 2-aminobenzonitrile intermediate.
Step-by-Step Experimental Protocol
Step 1: Synthesis of 2-Amino-4,5-dimethylbenzonitrile
The synthesis of 2-amino-4,5-dimethylbenzonitrile can be achieved from 3,4-dimethylaniline via a Sandmeyer reaction.[6]
Protocol:
Diazotization: 3,4-dimethylaniline is dissolved in a strong mineral acid (e.g., HCl) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise, maintaining the low temperature, to form the diazonium salt.
Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide (CuCN). The reaction mixture is allowed to warm to room temperature and may require gentle heating to ensure the complete evolution of nitrogen gas.
The product, 2-amino-4,5-dimethylbenzonitrile, is then isolated by extraction and purified.
Rationale: The Sandmeyer reaction provides an efficient method for introducing a nitrile group onto an aromatic ring by displacing a diazonium group.[5][6]
Step 2: Cyclization to 2-Amino-4,5-dimethylquinazoline
The 2-aminobenzonitrile intermediate can be cyclized to form a 2-aminoquinazoline.
Protocol:
A mixture of 2-amino-4,5-dimethylbenzonitrile and a suitable reagent such as guanidine hydrochloride is heated in a high-boiling solvent like N,N-dimethylformamide (DMF) or in the absence of a solvent at elevated temperatures.
The reaction leads to the formation of 2,4-diamino-5,6-dimethylquinazoline. To obtain 2-amino-4,5-dimethylquinazoline, a different cyclization partner would be required, or subsequent modification of the 4-position. A more direct route might involve reaction with formamidine or a similar one-carbon synthon that also provides the 2-amino group.
Rationale: The reaction proceeds via nucleophilic attack of the amino group of the benzonitrile onto the cyclizing partner, followed by an intramolecular cyclization involving the nitrile group, leading to the formation of the pyrimidine ring of the quinazoline system.
Step 3: Bromination of 2-Amino-4,5-dimethylquinazoline
The final step is the conversion of the 2-amino group to a bromo group, which is again ideally suited for a Sandmeyer reaction.
Protocol:
Diazotization: 2-Amino-4,5-dimethylquinazoline is dissolved in a strong acid (e.g., HBr) and cooled to 0-5 °C. A solution of sodium nitrite is added slowly to form the corresponding diazonium salt.
Bromination: The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
The reaction mixture is warmed to room temperature to facilitate the decomposition of the diazonium salt and the formation of the 2-bromo product.
The final product, 2-Bromo-4,5-dimethylquinazoline, is isolated by extraction and purified by chromatography.
Rationale: This is a classic Sandmeyer reaction where the amino group at the 2-position of the quinazoline ring is replaced by a bromine atom via a diazonium intermediate.[3][4][5]
The synthesis of 2-Bromo-4,5-dimethylquinazoline can be effectively achieved through at least two reliable synthetic pathways starting from 3,4-dimethylaniline. Pathway 1, proceeding through a quinazolinone intermediate, is a classic and robust method. Pathway 2, utilizing a 2-aminobenzonitrile intermediate, offers a potentially more direct route. The choice of pathway may depend on the availability of starting materials, desired scale of the reaction, and the specific expertise of the research team. Both routes rely on well-established and understood chemical transformations, providing a solid foundation for the synthesis of this important medicinal chemistry scaffold.
References
Brändström, A., Carlsson, S. Å. I., Kjekshus, A., Åkeson, Å., & H. On the Preparation of 2-Amino-4,5-Dimethylbenzoic Acid and Related Compounds. Acta Chemica Scandinavica.
Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents - PMC. Available from: [Link]
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Patsnap Eureka. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide. Available from: [Link]
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Quick Company. "Process For The Preparation Of Highly Pure 2 Aminobenzonitrile". Available from: [Link]
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC. Available from: [Link]
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The Quinazoline Scaffold in Medicinal Chemistry: Structural Insights, Kinase Inhibition, and Synthetic Methodologies
Executive Summary In the landscape of modern targeted therapeutics, bicyclic heteroaromatic scaffolds serve as the architectural foundation for numerous small-molecule inhibitors. Among these, the quinazoline class—a bic...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern targeted therapeutics, bicyclic heteroaromatic scaffolds serve as the architectural foundation for numerous small-molecule inhibitors. Among these, the quinazoline class—a bicyclic system comprising a benzene ring fused to a pyrimidine ring—is universally recognized as a "privileged structure" in medicinal chemistry[1]. Its profound geometric and electrostatic complementarity with the ATP-binding pockets of various kinases has revolutionized oncology, particularly in the treatment of Non-Small Cell Lung Cancer (NSCLC)[2].
This technical guide provides an in-depth analysis of the quinazoline scaffold, detailing its structure-activity relationships (SAR) in epidermal growth factor receptor (EGFR) inhibition, summarizing FDA-approved derivatives, and outlining optimized, modern synthetic protocols for its generation.
Mechanistic Grounding: Quinazolines as ATP-Competitive Inhibitors
The clinical success of quinazoline derivatives stems from their ability to act as highly potent, ATP-competitive tyrosine kinase inhibitors (TKIs). The 4-anilinoquinazoline core is the hallmark pharmacophore for EGFR inhibition[3].
Structural Causality in the Kinase Hinge Region
The quinazoline nucleus mimics the adenine moiety of adenosine triphosphate (ATP). When a 4-anilinoquinazoline enters the intracellular kinase domain of EGFR, the N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, interacting directly with the backbone amide of Met793 in the hinge region of the kinase[4].
Furthermore, substitutions at the 4-anilino ring (often utilizing meta- or para-halogenated anilines) project deeply into a hydrophobic pocket adjacent to the ATP binding site, dictating the inhibitor's selectivity profile. First-generation inhibitors like gefitinib and erlotinib bind reversibly to this active site[2]. However, resistance mutations (such as the T790M "gatekeeper" mutation) increase the receptor's affinity for ATP, outcompeting first-generation drugs[4]. This necessitated the development of second-generation quinazolines (e.g., afatinib), which feature a Michael acceptor warhead that forms an irreversible covalent bond with the Cys797 residue[2].
EGFR signaling pathway and the mechanism of ATP-competitive quinazoline inhibitors.
The translation of the quinazoline scaffold from bench to bedside is evidenced by multiple FDA approvals over the past two decades. Table 1 summarizes the key quantitative and clinical data for these targeted therapies[2][5].
Synthetic Methodologies: The Niementowski Reaction
The construction of the quinazoline core relies heavily on the classic Niementowski synthesis, first reported in 1895[6]. The traditional method involves the thermal condensation of anthranilic acid (2-aminobenzoic acid) with amides (such as formamide) to yield 4-oxo-3,4-dihydroquinazolines (quinazolinones)[7].
The Shift to Microwave-Assisted Protocols
Historically, the Niementowski reaction required harsh conditions (150–200°C for several hours), leading to thermal degradation and moderate yields (60-70%)[6]. Modern medicinal chemistry relies on Microwave-Assisted Organic Synthesis (MAOS) .
Causality of the Method: Microwave irradiation provides uniform dielectric heating, rapidly overcoming the high activation energy barrier required for the nucleophilic attack of the anthranilic acid amine onto the amide carbonyl. When combined with solid-supported acidic catalysts (like montmorillonite K-10), the local concentration of reactants increases, and the acidic sites activate the carbonyl group. This promotes rapid intramolecular cyclodehydration, slashing reaction times from hours to minutes and boosting yields to >85%[7].
Microwave-assisted Niementowski synthesis workflow for quinazolinone cores.
Experimental Protocol: Microwave-Assisted Synthesis of Quinazolin-4(3H)-one
This self-validating protocol utilizes solvent-free conditions to maximize green chemistry principles while ensuring high throughput for SAR library generation[7].
Reagents & Equipment:
Substituted Anthranilic Acid (1.0 mmol)
Formamide (3.0 mmol, excess acts as both reactant and localized microwave susceptor)
Montmorillonite K-10 or Acidic Alumina (0.5 g)
Dedicated Microwave Synthesis Reactor (e.g., Anton Paar or CEM Discover)
Step-by-Step Methodology:
Preparation of the Solid Support Mixture: In a mortar, thoroughly grind the substituted anthranilic acid (1.0 mmol) with Montmorillonite K-10 (0.5 g) until a fine, homogeneous powder is achieved. Rationale: Intimate physical mixing maximizes the surface-area contact between the substrate and the acidic catalytic sites of the clay.
Reagent Addition: Transfer the mixture to a 10 mL microwave-safe quartz or glass vial. Add formamide (3.0 mmol) and stir briefly with a glass rod to create a thick paste.
Microwave Irradiation: Seal the vial with a pressure-rated cap. Irradiate the mixture at 150°C for 4 to 10 minutes (power dynamically modulated by the reactor, typically max 150W). Rationale: The sealed vessel allows for slight autogenous pressure, keeping formamide from vaporizing while dielectric heating drives the cyclodehydration.
Reaction Monitoring: Cool the vial rapidly using compressed air. Extract a micro-aliquot, dissolve in ethyl acetate, and monitor via TLC or LC-MS to confirm the disappearance of the anthranilic acid precursor.
Work-up and Isolation: Quench the crude mixture by adding 15 mL of ice-cold distilled water. Stir vigorously for 5 minutes. The desired quinazolin-4(3H)-one will precipitate out of the aqueous phase.
Purification: Filter the precipitate under a vacuum, wash with cold water to remove residual formamide and unreacted acid, and recrystallize from hot ethanol to yield the pure quinazoline derivative.
Future Perspectives in Quinazoline Drug Design
While quinazolines have cemented their role as EGFR inhibitors, modern medicinal chemistry is expanding the utility of this scaffold. Recent developments include the design of dual-target inhibitors (e.g., EGFR/c-Met inhibitors) to overcome compensatory pathway activation in resistant tumors[8]. Furthermore, the quinazoline core is currently being explored as a highly effective targeting ligand in Proteolysis Targeting Chimeras (PROTACs), utilizing the scaffold to recruit specific kinases to E3 ligases for ubiquitination and subsequent degradation.
Navigating the Synthesis of Bromo-Substituted Quinazolines: A Technical Guide for Medicinal Chemists
Abstract This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing bromo-substituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal ch...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This in-depth technical guide provides a comprehensive overview of the synthetic strategies for preparing bromo-substituted quinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The introduction of a bromine atom into the quinazoline scaffold can profoundly influence the molecule's physicochemical properties and biological activity, often enhancing its therapeutic potential or providing a versatile handle for further synthetic diversification.[1] This guide explores the two primary approaches to bromo-substituted quinazoline synthesis: direct bromination of a pre-formed quinazoline core and the construction of the quinazoline ring from brominated precursors. We will delve into the mechanistic underpinnings of these transformations, provide detailed, field-proven experimental protocols, and discuss the rationale behind the selection of specific reagents and reaction conditions. Furthermore, this guide will cover the utility of bromoquinazolines as key intermediates in modern synthetic transformations, such as palladium-catalyzed cross-coupling reactions, which enable the rapid generation of diverse molecular libraries for drug discovery programs.
Introduction: The Significance of Bromine in Quinazoline-Based Drug Discovery
The quinazoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3] The strategic incorporation of a bromine atom onto this heterocyclic framework serves several critical functions in drug design and development:
Modulation of Physicochemical Properties: Bromine, as a halogen, can significantly alter a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[1]
Enhanced Biological Activity: In many instances, the presence of a bromine atom has been shown to enhance the potency of quinazoline-based therapeutic agents.[1] For example, 2-(4-bromophenyl)quinazoline-4-thione has exhibited significant antagonistic activity against the constitutive androstane receptor (CAR).[4]
A Versatile Synthetic Handle: The true power of bromo-substituted quinazolines lies in their utility as versatile intermediates for further chemical modifications. The carbon-bromine bond provides a reactive site for a multitude of powerful synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the quinazoline core, a crucial aspect of structure-activity relationship (SAR) studies.[1][5]
This guide will provide researchers, scientists, and drug development professionals with a detailed and practical understanding of the key synthetic methodologies for accessing these valuable bromo-substituted quinazoline building blocks.
PART 1: Synthesis via Direct Bromination of the Quinazoline Core
One of the most direct approaches to obtaining bromo-substituted quinazolines is through the electrophilic bromination of a pre-existing quinazoline ring system. The choice of brominating agent and reaction conditions is critical to control the regioselectivity and extent of bromination.
Electrophilic Aromatic Substitution using N-Bromosuccinimide (NBS)
N-Bromosuccinimide (NBS) is a widely used and convenient reagent for the bromination of aromatic and heterocyclic compounds.[6] The reaction typically proceeds via an electrophilic aromatic substitution mechanism.
Generalized Experimental Protocol: Bromination of Benzo[h]quinazoline with NBS[6]
Preparation: Dissolve the benzo[h]quinazoline starting material (1 equivalent) in a suitable anhydrous solvent, such as acetonitrile or dichloromethane, within a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
Reagent Addition: Add N-Bromosuccinimide (1.0 - 1.2 equivalents) to the solution in portions at room temperature.
Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC) until the starting material is consumed.
Workup: Upon completion, quench any unreacted NBS by adding a saturated aqueous solution of sodium thiosulfate. Extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[6]
Table 1: Troubleshooting Common Issues in NBS Bromination [6]
Issue
Possible Cause
Suggested Solution
Low Conversion
Insufficient reactivity of the substrate or deactivation of the catalyst.
Gently heat the reaction mixture. For less reactive substrates, consider using a stronger brominating agent or a different solvent.
Formation of Multiple Products
Over-bromination or formation of constitutional isomers.
Carefully control the stoichiometry of NBS. Monitor the reaction closely by TLC and stop it once the desired product is the major component.
Difficult Purification
Similar polarity of the product and byproducts.
Optimize the eluent system for column chromatography. Recrystallization from a suitable solvent can be highly effective for crystalline products.
Presence of Unidentified Byproducts
Side reactions such as over-bromination.
Ensure anhydrous conditions if the reaction is sensitive to moisture. Avoid the use of radical initiators unless benzylic bromination is desired.
Bromination in Strong Acidic Media
For less reactive quinazoline systems, bromination can be achieved under strongly acidic conditions. The choice of acid and brominating agent can significantly influence the regioselectivity of the reaction. For instance, the bromination of quinazoline in concentrated sulfuric acid or trifluoromethanesulfonic acid has been reported to yield specific bromo-isomers.[7]
PART 2: Construction of the Quinazoline Ring from Brominated Precursors
An alternative and often more regioselective strategy involves the synthesis of the quinazoline ring from readily available brominated starting materials. This approach offers greater control over the final position of the bromine substituent.
The Niementowski Quinazoline Synthesis and its Modifications
The Niementowski synthesis is a classical method for the preparation of 4(3H)-quinazolinones, which involves the condensation of an anthranilic acid with an amide at elevated temperatures.[8][9][10][11] By utilizing a bromo-substituted anthranilic acid, one can directly access the corresponding bromo-quinazolinone.
Generalized Experimental Protocol: Synthesis of 6-Bromo-2-methyl-3-[4-(carboxyphenyl)]-4-(3H)-quinazolinone[12]
Conventional Heating Method:
Dissolve 6-bromoanthranilic acid and p-aminobenzoic acid in pyridine.
Reflux the mixture for 6 hours.
Distill off the excess solvent.
Cool the resulting mixture and pour it over crushed ice.
Filter the solid, wash with cold water, and recrystallize from glacial acetic acid.[12]
Microwave-Assisted Method:
Combine equimolar amounts of 6-bromoanthranilic acid, p-aminobenzoic acid, and acetic acid in an Erlenmeyer flask.
Irradiate the mixture under microwave conditions (e.g., 400-500 W for 5-9 minutes).
Monitor the reaction progress by TLC.
Upon completion, work up the reaction mixture with a 10% NaHCO3 solution and recrystallize from ethanol.[12]
Synthesis from Bromo-Anthranilamides
Bromo-substituted anthranilamides are versatile precursors for the synthesis of various bromoquinazolines. These can be prepared by the bromination of anthranilamide using reagents like N-bromosuccinimide.[1]
Two-Step Synthesis of Brominated Quinazolinones from Anthranilamide[1]
Step 1: Bromination of Anthranilamide
Dissolve anthranilamide in a suitable solvent (e.g., carbon tetrachloride, acetic acid) in a round-bottom flask.
Slowly add N-bromosuccinimide (in a 1:1 or 2:1 molar ratio depending on the desired degree of bromination) while stirring.
Stir the reaction mixture at room temperature or gentle heat.
Monitor the reaction progress using TLC.
Upon completion, wash the reaction mixture with an aqueous solution of sodium thiosulfate to quench excess bromine and extract the product with an organic solvent.
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the brominated anthranilamide intermediate.[1][6]
Step 2: Cyclization to form the Quinazolinone Ring
Combine the brominated anthranilamide and an aromatic aldehyde in a suitable solvent in a round-bottom flask.
Add a catalytic amount of an acid or an oxidizing agent like iodine.
Reflux the reaction mixture for several hours, monitoring its progress by TLC.
Upon completion, cool the reaction mixture, and collect the precipitated product by filtration.
Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to afford the desired brominated quinazolinone derivative.[1]
Copper-Catalyzed Cascade Reactions
Modern synthetic methods often employ transition metal catalysis to achieve efficient and selective transformations. Copper-catalyzed cascade reactions have emerged as a powerful tool for the synthesis of quinazoline derivatives from readily available starting materials.[13]
One notable example involves the copper-catalyzed cascade reaction of (2-bromophenyl)methylamines and amidine hydrochlorides. This protocol proceeds through a sequence of intermolecular N-arylation, intramolecular nucleophilic substitution, and aerobic oxidation to afford the corresponding quinazoline derivatives in moderate to good yields.[13]
PART 3: Bromo-Substituted Quinazolines as Key Intermediates in Cross-Coupling Reactions
The true synthetic utility of bromo-substituted quinazolines is most evident in their application as substrates for palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the rapid diversification of the quinazoline scaffold.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound (e.g., a boronic acid) and an organic halide.[14][15] This reaction is highly valued for its mild reaction conditions and high functional group tolerance.[15]
Generalized Experimental Protocol: Suzuki-Miyaura Coupling of a Bromoquinazoline[14][16]
Reaction Setup: In a Schlenk flask, combine the bromoquinazoline (1 equivalent), the boronic acid (1.2 equivalents), a palladium catalyst (e.g., Pd(PPh3)4, 0.02 mmol), and a base (e.g., Cs2CO3, 2 mmol).
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Inject a degassed solvent mixture (e.g., DMF/water).
Reaction: Heat the mixture to the specified temperature (e.g., 90-120 °C or under microwave conditions at 175 °C) with vigorous stirring.
Monitoring and Workup: Monitor the reaction by TLC. Upon completion, cool the mixture, filter, and concentrate.
Purification: Purify the crude product by column chromatography.[14][16]
Heck Reaction
The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[17] This reaction is particularly useful for the vinylation of bromoquinazolines.
Generalized Experimental Protocol: Heck Reaction of a Bromoquinazoline[18]
Reaction Mixture: Combine the bromo-substituted quinazoline (1.0 eq.), an alkene (1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if required), and a base (e.g., K₂CO₃, Et₃N, 2.0 eq.) in a suitable solvent (e.g., DMF/H₂O or acetonitrile).
Heating: Heat the mixture at 80-100°C for 4 to 24 hours.
Workup: After cooling to room temperature, dilute the mixture with water and extract with an appropriate organic solvent.
Purification: Combine the organic extracts, dry, and concentrate. Isolate the product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine.[19][20] This reaction has become a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry.[20]
Generalized Experimental Protocol: Buchwald-Hartwig Amination of a Bromoquinazoline[20][21]
Catalyst Preparation: In a Schlenk tube under an inert atmosphere, add the palladium source (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., XPhos), and a base (e.g., NaOtBu).
Reagent Addition: Add the bromoquinazoline and the amine to the tube.
Solvent and Heating: Add an anhydrous solvent (e.g., toluene) and heat the reaction mixture with vigorous stirring (typically 80-110 °C).
Monitoring and Workup: Monitor the reaction by a suitable analytical technique (e.g., TLC, LC-MS). Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of ammonium chloride.
Purification: Extract the product with an organic solvent, dry, and purify by chromatography.
Conclusion
The synthesis of bromo-substituted quinazolines represents a critical area of research in medicinal chemistry, providing access to a rich diversity of molecular architectures with significant therapeutic potential. This guide has outlined the primary synthetic strategies, from direct bromination to the construction of the quinazoline core from brominated precursors, and highlighted the pivotal role of these compounds as intermediates in modern cross-coupling reactions. The provided experimental protocols and mechanistic insights are intended to serve as a valuable resource for scientists engaged in the design and synthesis of novel quinazoline-based drug candidates. As the field of drug discovery continues to evolve, the development of efficient, selective, and sustainable methods for the synthesis of bromo-substituted quinazolines will undoubtedly remain a key focus. The exploration of greener synthetic approaches, such as microwave-assisted synthesis and the use of environmentally benign solvents, will further enhance the utility and impact of these important heterocyclic compounds.[22]
References
Navigating the Synthesis and Characterization of Brominated Quinazolines: A Technical Guide - Benchchem. (n.d.).
A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019, November 8).
Technical Support Center: Bromination of Benzo[h]quinazoline - Benchchem. (n.d.).
Quinazoline derivatives: synthesis and bioactivities - PMC. (n.d.).
Synthesis of quinazolines - Organic Chemistry Portal. (n.d.).
Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery - Benchchem. (n.d.).
Recent Advances in One-Pot Multicomponent Reactions for the Synthesis of Substituted Quinazolin-4(3H)-ones - MDPI. (2025, September 13).
Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2023, February 17).
Selective Bromination of Tricyclic Quinazolones - wwjmrd.com. (n.d.).
synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities - SciSpace. (n.d.).
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC. (n.d.).
Nimentowski Quinazoline Synthesis. (n.d.).
Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers. (n.d.).
One-Pot Synthesis of Quinazoline-4(3H)-ones through Electrochemically Induced Three-Component Cyclization | The Journal of Organic Chemistry - ACS Publications. (2025, September 12).
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. (n.d.).
Studies on Disease-Modifying Antirheumatic Drugs: Synthesis of Novel Quinoline and Quinazoline Derivatives and Their Anti-inflammatory Effect | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI. (2024, May 16).
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.).
One-Pot Three Component Synthesis of Quinazolin-4(3H)-One Derivatives: Investigation of Photophysical Properties and FRET Application toward Protein Lysozyme: Polycyclic Aromatic Compounds - Taylor & Francis. (2023, May 12).
Alternative and efficient one-pot three-component synthesis of substituted 2-aryl-4-styrylquinazolines/4-styrylquinazolines from synthetically available 1-(2-aminophenyl)-3-arylprop-2-en-1-ones: characterization and evaluation of their antiproliferative activities - RSC Publishing - The Royal Society of Chemistry. (2024, July 2).
One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones | The Journal of Organic Chemistry - ACS Publications. (2024, April 12).
Buchwald–Hartwig amination - Wikipedia. (n.d.).
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13).
Application Notes and Protocols: Suzuki-Miyaura Coupling with Brominated Quinolines - Benchchem. (n.d.).
Application Notes and Protocols for Buchwald-Hartwig Amination using 3-Bromopyridine-D4 - Benchchem. (n.d.).
Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid | Request PDF - ResearchGate. (n.d.).
Niementowski reaction: Microwave induced and conventional synthesis of quinazolinones and 3-methyl-1H-5-pyrazolones and their antimicrobial activity - ResearchGate. (2014, November 10).
Efficient palladium-catalyzed Buchwald-Hartwig amination of brominated heterocycles using Pd2(dba)3 and XPhos ligand | Poster Board #1241 - American Chemical Society. (n.d.).
Cross-coupling reactions for functionalization of bromo-substituted tetrazoles - Benchchem. (n.d.).
Heck Reaction - Organic Chemistry Portal. (n.d.).
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. (n.d.).
Green and sustainable approaches to Quinazoline-based anticancer agents: Synthesis and structure activity relationship (SAR) - PubMed. (2025, November 16).
2-Bromo-4,5-dimethylquinazoline: Structural Elucidation, Synthetic Methodology, and Pharmaceutical Applications
Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Guide & Whitepaper Executive Summary In contemporary medicinal chemistry, the quinazoline scaffold is recogniz...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Content Type: Technical Guide & Whitepaper
Executive Summary
In contemporary medicinal chemistry, the quinazoline scaffold is recognized as a "privileged structure," forming the core of numerous FDA-approved kinase inhibitors (e.g., Gefitinib, Erlotinib). Within this chemical space, 2-Bromo-4,5-dimethylquinazoline has emerged as a highly specialized, high-purity chemical intermediate 1. Its unique substitution pattern provides both critical structural rigidity and a highly reactive electrophilic handle, making it an invaluable building block for late-stage diversification in drug discovery programs.
This technical guide provides an in-depth breakdown of its IUPAC nomenclature, the causality behind its structural design, and a self-validating synthetic protocol for its preparation.
Understanding the chemical behavior of this compound requires a precise deconstruction of its IUPAC name: 2-Bromo-4,5-dimethylquinazoline .
The Root (Quinazoline): This denotes a fused bicyclic heterocyclic system consisting of a benzene ring fused to a pyrimidine ring.
The Numbering System: By IUPAC convention for fused heterocycles, numbering begins at the nitrogen atom in the pyrimidine ring furthest from the fused bond (N1), proceeds to the carbon between the nitrogens (C2), to the second nitrogen (N3), to the next carbon (C4), skips the bridgehead (C4a), and continues around the carbocyclic ring (C5, C6, C7, C8), ending at the final bridgehead (C8a).
2-Bromo: Indicates a bromine halogen atom covalently bonded to carbon-2. Because C2 is flanked by two electronegative nitrogen atoms, it is highly electron-deficient, making the C-Br bond highly susceptible to oxidative addition by transition metals.
4,5-Dimethyl: Indicates the presence of two methyl (–CH₃) groups. One is located at carbon-4 (on the pyrimidine ring), and the other is at carbon-5 (the first carbon of the benzene ring, adjacent to the bridgehead).
Quantitative Physicochemical Data
To facilitate compound tracking and analytical verification, the core physicochemical properties are summarized below [[1]](), 2.
Property
Value
IUPAC Name
2-Bromo-4,5-dimethylquinazoline
CAS Registry Number
1783724-64-0
Molecular Formula
C₁₀H₉BrN₂
Molecular Weight
237.10 g/mol
InChIKey
BIFNYTDFSKKWNU-UHFFFAOYSA-N
Chemical Significance & Scaffold Causality in Drug Design
As an Application Scientist, it is crucial to understand why this specific substitution pattern is synthesized, rather than simply how.
The Steric "Peri-Interaction": The 4,5-dimethyl substitution pattern is not merely a structural variation; it serves a deliberate mechanical function. The methyl group at C5 is peri to the methyl group at C4. This spatial proximity induces severe steric repulsion, which restricts the rotational degrees of freedom of the quinazoline core. In kinase inhibitor design, rigidifying the scaffold minimizes the entropic penalty upon target binding, locking the molecule into a bioactive conformation that fits precisely into narrow, hydrophobic ATP-binding pockets.
The Electrophilic Handle: The bromine atom at the 2-position serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) 1.
Fig 1: Late-stage diversification pathways via metal-catalyzed cross-coupling.
Synthetic Methodology: A Self-Validating Protocol
The synthesis of 2-Bromo-4,5-dimethylquinazoline requires a multi-step, regioselective approach. The protocol below is designed as a self-validating system, ensuring that intermediate formation drives the subsequent steps thermodynamically.
Mechanistic Causality of the Bromination Step
The conversion of the quinazolin-2-one intermediate to the target 2-bromoquinazoline requires a highly electrophilic brominating agent. Phosphorus oxybromide (POBr₃) is selected over N-bromosuccinimide (NBS) because the reaction is driven by the thermodynamically favorable formation of strong phosphorus-oxygen (P=O) bonds 3. This effectively activates the tautomeric hydroxyl group at C2 into a superior leaving group, facilitating subsequent nucleophilic aromatic substitution by the bromide ion 4.
Fig 2: Two-step synthetic workflow for 2-Bromo-4,5-dimethylquinazoline.
Step-by-Step Experimental Protocol: Bromination of the Quinazolinone Core
Prerequisites: Ensure all glassware is flame-dried. POBr₃ is highly moisture-sensitive and corrosive; handle strictly under an inert argon atmosphere.
Reagent Charging: Charge a 100 mL round-bottom flask with 4,5-dimethylquinazolin-2(1H)-one (1.0 eq, 10 mmol) and Phosphorus oxybromide (POBr₃) (3.0 eq, 30 mmol).
Solvent & Catalyst Addition: Add 25 mL of anhydrous toluene to suspend the solids. Inject a catalytic amount of anhydrous N,N-dimethylformamide (DMF) or N,N-dimethylaniline (0.1 eq) to accelerate the formation of the Vilsmeier-Haack-type active intermediate.
Reflux: Equip the flask with a reflux condenser and heat the mixture to 110°C for 4 to 6 hours.
Reaction Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC) using a Hexane/Ethyl Acetate (3:1) solvent system. The starting material will appear as a highly polar, baseline-retained spot, while the brominated product will migrate significantly higher (non-polar).
Quenching: Once the starting material is fully consumed, cool the reaction mixture to 0°C. Carefully and slowly pour the mixture over 100 g of crushed ice to safely hydrolyze the excess POBr₃.
Neutralization: Slowly add saturated aqueous NaHCO₃ until the aqueous phase reaches a pH of 7–8. (Caution: Vigorous CO₂ evolution will occur).
Extraction & Drying: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Wash the combined organic layers with brine (50 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purification: Purify the crude residue via silica gel flash column chromatography to yield pure 2-Bromo-4,5-dimethylquinazoline as an off-white solid.
Analytical Characterization
To validate the integrity of the synthesized compound, the following analytical signatures must be confirmed. The absence of the lactam N-H stretch and the presence of the distinct isotopic bromine pattern are the primary indicators of a successful transformation.
Analytical Method
Target Signal / Feature
Diagnostic Significance
¹H NMR (CDCl₃)
Singlet, ~2.9 ppm (3H)
Confirms the C4 Methyl group (deshielded by the pyrimidine ring).
¹H NMR (CDCl₃)
Singlet, ~2.8 ppm (3H)
Confirms the C5 Methyl group (deshielded by the peri-proximity).
¹H NMR (CDCl₃)
Multiplets, 7.5 - 8.0 ppm (3H)
Confirms the intact aromatic protons at C6, C7, and C8.
LC-MS (ESI+)
m/z 237.0 and 239.0 (1:1 ratio)
Confirms the [M+H]⁺ isotopic pattern of ⁷⁹Br and ⁸¹Br, validating successful bromination.
References
Title: Evaluation of Quinazoline analogues as Glucocerebrosidase Inhibitors with Chaperone activity
Source: PubMed Central (PMC) / NIH
URL: [Link]
Introduction: The Strategic Importance of C-C Bond Formation in Quinazoline Synthesis
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4,5-dimethylquinazoline The quinazoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core o...
Author: BenchChem Technical Support Team. Date: April 2026
An Application Note and Protocol for the Suzuki-Miyaura Cross-Coupling of 2-Bromo-4,5-dimethylquinazoline
The quinazoline scaffold is a privileged structure in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1] The functionalization of this heterocycle, particularly at the C2 position, is a key strategy for modulating pharmacological activity. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forming carbon-carbon bonds, prized for its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast array of boronic acid derivatives.[2][3][4]
This application note provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of 2-Bromo-4,5-dimethylquinazoline. As an electron-rich azaheteroaryl halide, this substrate presents unique considerations for catalyst and condition selection. This guide is intended for researchers, scientists, and drug development professionals, offering not just a step-by-step procedure but also a deep dive into the rationale behind the methodological choices, ensuring both scientific integrity and practical success.
The Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established palladium-catalyzed cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[5][6] Understanding this mechanism is crucial for rational troubleshooting and optimization.
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-Bromo-4,5-dimethylquinazoline, forming a Pd(II) intermediate. This is often the rate-determining step, particularly for less reactive halides.[6][7]
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate "ate" complex.[2][8][9]
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[6]
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Key Experimental Parameters: A Rationale-Driven Approach
The success of the Suzuki coupling hinges on the judicious selection of four key components: the palladium catalyst, the ligand, the base, and the solvent system.
Palladium Catalyst & Ligand Selection
The combination of the palladium source and the phosphine ligand is the heart of the catalytic system. While 2-bromoquinazolines are more reactive than their chloro-analogs, the electron-rich nature of the quinazoline ring can slow the initial oxidative addition step. Therefore, a catalyst system that promotes this step is essential.
Palladium Source: Standard Pd(II) precatalysts like Palladium(II) Acetate (Pd(OAc)₂) or Pd(0) sources like Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) are effective.[10] These require in-situ reduction to the active Pd(0) species. Modern, air-stable pre-catalysts, such as those developed by the Buchwald group, are highly recommended as they form the active catalyst more reliably and can lead to faster reactions under milder conditions.[10][11]
Ligand: For heteroaryl halides, particularly electron-rich ones, bulky and electron-rich phosphine ligands are critical.[3][12] They stabilize the palladium center, promote oxidative addition, and accelerate the final reductive elimination step. Ligands like SPhos, XPhos, or Tri-tert-butylphosphine (P(t-Bu)₃) are excellent choices for this type of substrate.[7][13]
The Critical Role of the Base
The base is not merely a spectator; it is a crucial activator in the catalytic cycle.[8][9] Its primary role is to react with the boronic acid to form a more nucleophilic boronate species (R-B(OH)₃⁻), which is necessary for the transmetalation step to proceed efficiently.[8][14]
Common Choices: Inorganic bases are most common.[8]
Potassium Carbonate (K₂CO₃): A mild and often effective base, typically used in aqueous solvent mixtures.[15]
Potassium Phosphate (K₃PO₄): A stronger base that is often highly effective for challenging couplings, including those of heteroaryl halides. It can be used in both aqueous and anhydrous conditions.[9][11]
Cesium Carbonate (Cs₂CO₃): A strong and highly soluble base, often used for difficult substrates where other bases fail.[4][9]
For 2-Bromo-4,5-dimethylquinazoline, K₃PO₄ is a robust starting point due to its proven efficacy in couplings of nitrogen-containing heterocycles.[11]
Solvent System
The solvent must solubilize the organic substrate, the boronic acid, and facilitate the interaction between the organic and inorganic phases (if a biphasic system is used).
Biphasic Systems: A mixture of an ethereal or aromatic solvent with water (e.g., Dioxane/H₂O, Toluene/H₂O, or THF/H₂O) is standard.[4][15] Water helps dissolve the inorganic base, while the organic solvent dissolves the substrate and catalyst. Vigorous stirring is essential in these systems.[10]
Anhydrous Systems: Solvents like Dioxane or THF can be used under anhydrous conditions, especially with bases that have some organic solubility, like K₃PO₄.
Detailed Experimental Protocol
This protocol describes a general procedure for the coupling of 2-Bromo-4,5-dimethylquinazoline with a generic arylboronic acid. Reagent quantities should be adjusted based on the specific molecular weights of the coupling partners.
Reagents and Materials Summary
Component
Recommended Reagent
Stoichiometry (Equivalents)
Typical Amount (for 1 mmol scale)
Aryl Halide
2-Bromo-4,5-dimethylquinazoline
1.0
223.1 mg
Boronic Acid
Arylboronic Acid
1.2 - 1.5
1.2 - 1.5 mmol
Palladium Precatalyst
SPhos Pd G3 Precatalyst
0.02 (2 mol%)
15.3 mg
Base
Potassium Phosphate (K₃PO₄)
2.0 - 3.0
424.6 - 636.9 mg
Solvent
1,4-Dioxane / H₂O (e.g., 4:1)
-
5 mL (4 mL Dioxane, 1 mL H₂O)
Step-by-Step Methodology
Reaction Setup: To a clean, dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 2-Bromo-4,5-dimethylquinazoline (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (K₃PO₄, 2.0 eq).
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. Oxygen can deactivate the catalyst through oxidation.[10]
Catalyst Addition: Under a positive pressure of inert gas, add the SPhos Pd G3 precatalyst (0.02 eq).
Solvent Addition: Add the degassed solvent mixture (e.g., 4:1 Dioxane/H₂O) via syringe. A thorough degassing of the solvent by sparging with an inert gas for 15-30 minutes prior to use is critical for reproducible results.[10]
Reaction: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the mixture vigorously. Alternatively, microwave irradiation can be employed, which often reduces reaction times significantly.[4]
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).
Work-up:
Cool the reaction mixture to room temperature.
Dilute the mixture with Ethyl Acetate (EtOAc) and water.
Transfer the mixture to a separatory funnel and separate the layers.
Extract the aqueous layer two more times with EtOAc.
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of Ethyl Acetate in Hexanes) to afford the pure 2-aryl-4,5-dimethylquinazoline product.
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
Low or No Conversion
1. Inactive catalyst due to oxygen exposure. 2. Insufficiently strong base. 3. Low reaction temperature.
1. Ensure rigorous degassing of solvents and use of a proper inert atmosphere technique.[10] 2. Screen a stronger base (e.g., switch from K₂CO₃ to K₃PO₄ or Cs₂CO₃).[8][9] 3. Increase the reaction temperature in 10 °C increments, monitoring for decomposition.
Recovery of Starting Halide
1. Oxidative addition is failing. 2. Catalyst decomposition.
1. Switch to a more electron-rich and bulky ligand (e.g., from PPh₃ to a Buchwald-type ligand like SPhos).[7][12] 2. Use a lower catalyst loading or a more stable pre-catalyst.
Protodeboronation of Boronic Acid
1. Presence of water/protons. 2. Prolonged reaction time at high temperature.
1. Consider using anhydrous conditions. 2. Use a more active catalyst system to shorten the reaction time.[11] Alternatively, use boronate esters (e.g., pinacol esters), which are more stable.[16]
Homocoupling of Boronic Acid
1. Presence of oxygen. 2. Inefficient oxidative addition of aryl halide.
1. Improve degassing procedures.[5][10] 2. This side-reaction competes with the main cycle; improving the rate of oxidative addition with a better ligand often suppresses it.
References
Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem.
A Comparative Guide to Bases in Suzuki-Miyaura Coupling Reactions. Benchchem.
A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions. Benchchem.
Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.
Technical Support Center: Troubleshooting Suzuki Couplings with Dichlorocyclobutenedione. Benchchem.
New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Inorganica Chimica Acta.
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids.
Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)
The Suzuki Reaction. Myers Research Group, Harvard University.
How can I solve my problem with Suzuki coupling?.
Diagnosing issues with a failed Suzuki coupling?. Reddit.
Arylquinazolines: Traditional One-Pot Synthesis versus Modern Suzuki-Miyaura Coupling. Benchchem.
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Asian Journal of Chemistry.
Suzuki coupling reaction of halobenzenes with various aryl- boronic...
Facile synthesis of a 4-anilinoquinazoline dimer by Suzuki cross-coupling reaction. Chinese Chemical Letters.
Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Chemistry – A European Journal.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont.
Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances.
Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesyl
Palladium-catalyzed cross-coupling with 2-Bromo-4,5-dimethylquinazoline
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dimethylquinazoline: Application Notes and Protocols Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling The quinazoline core...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Palladium-Catalyzed Cross-Coupling of 2-Bromo-4,5-dimethylquinazoline: Application Notes and Protocols
Introduction: The Quinazoline Scaffold and the Power of Cross-Coupling
The quinazoline core is a privileged scaffold in medicinal chemistry and drug development, forming the structural basis for a wide array of pharmacologically active compounds, including anticancer agents, anti-inflammatory molecules, and central nervous system modulators.[1][2][3] The functionalization of this heterocyclic system is paramount for tuning its biological activity and optimizing its pharmacokinetic properties. 2-Bromo-4,5-dimethylquinazoline serves as a versatile and powerful building block in this endeavor.[4] The bromine atom at the C2 position is a key reactive handle, perfectly poised for modification via palladium-catalyzed cross-coupling reactions. These reactions, celebrated with the 2010 Nobel Prize in Chemistry, provide a robust and efficient means to forge new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds under relatively mild conditions, enabling the rapid diversification of the quinazoline core.[1][4][5]
This guide provides a comprehensive overview of the application of palladium-catalyzed cross-coupling reactions to 2-Bromo-4,5-dimethylquinazoline. It is designed for researchers, medicinal chemists, and process development scientists, offering both mechanistic insights and detailed, field-proven experimental protocols.
Pillar 1: The Mechanistic Heart of Palladium-Catalyzed Cross-Coupling
At its core, most palladium-catalyzed cross-coupling reactions proceed through a common catalytic cycle involving Pd(0) and Pd(II) oxidation states.[6][7][8] Understanding this cycle is crucial for rational catalyst selection, reaction optimization, and troubleshooting. The cycle consists of three fundamental steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-Bromo-4,5-dimethylquinazoline. This is often the rate-determining step and results in a square planar Pd(II) complex. The electron-donating and sterically bulky nature of phosphine ligands can accelerate this step.[9][10]
Transmetalation (for Suzuki, Sonogashira, etc.) or Coordination/Insertion (for Heck, Buchwald-Hartwig):
In transmetalation , the organic group from a second reagent (e.g., an organoboron compound in Suzuki coupling) is transferred to the palladium center, displacing the halide. This step often requires activation by a base.[11]
In Buchwald-Hartwig amination , the amine coordinates to the Pd(II) center, followed by deprotonation by a base to form a palladium-amido complex.[12][13]
In the Heck reaction , an alkene coordinates to the Pd(II) center, followed by migratory insertion into the palladium-carbon bond.[6][14]
Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the desired product and regenerating the catalytically active Pd(0) species, which re-enters the cycle.[7][12]
The choice of ligand is paramount. Ligands modulate the steric and electronic properties of the palladium center, influencing the rates of each step in the catalytic cycle and preventing catalyst decomposition.[9][10][15][16]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Pillar 2: Key Coupling Reactions and Protocols
The versatility of 2-Bromo-4,5-dimethylquinazoline allows for its participation in a wide range of palladium-catalyzed transformations. Below are detailed application notes for the most critical reactions.
A. Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for constructing biaryl linkages due to its mild conditions, high functional group tolerance, and the commercial availability and stability of boronic acid reagents.[2][8][11][17]
Causality Behind Component Selection:
Catalyst System: A combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd(PPh₃)₄ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) is highly effective. These ligands promote the formation of a monoligated Pd(0) species, which is highly active in oxidative addition, and facilitate the final reductive elimination step.[10][16]
Base: A base is essential to activate the boronic acid for transmetalation.[11] An aqueous solution of a carbonate base (K₂CO₃, Cs₂CO₃) is common. The choice of base can significantly impact yield, with cesium carbonate often being effective for challenging couplings.
Solvent: A two-phase solvent system like Toluene/H₂O or Dioxane/H₂O is typically employed to dissolve both the organic substrates and the inorganic base.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is indispensable for synthesizing aryl amines, which are prevalent in pharmaceuticals.[1][18] It allows for the coupling of 2-bromo-4,5-dimethylquinazoline with a vast range of primary and secondary amines.[12][19]
Causality Behind Component Selection:
Catalyst System: This reaction is highly dependent on specialized ligands. Buchwald-type biaryl phosphine ligands (e.g., XPhos, RuPhos) or ferrocene-based ligands (e.g., Josiphos) are often required.[19] These bulky ligands are critical for promoting the challenging C-N reductive elimination step.[9] Pd₂(dba)₃ or Pd(OAc)₂ are common palladium sources.
Base: A strong, non-nucleophilic base is required to deprotonate the amine, facilitating its coordination to the palladium center. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[13] Weaker carbonate bases may be sufficient for more nucleophilic amines.
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are necessary to prevent quenching of the strong base.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
C. Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira reaction provides a powerful method for forming C(sp²)-C(sp) bonds, coupling terminal alkynes with aryl halides.[17][20][21] This is particularly useful for creating rigid molecular scaffolds or for intermediates that can undergo further transformations like click chemistry.
Causality Behind Component Selection:
Catalyst System: The classic Sonogashira reaction employs a dual-catalyst system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) co-catalyst (e.g., CuI).[21][22] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst reacts with the terminal alkyne to form a copper(I) acetylide, which is more reactive in the transmetalation step.
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (i-Pr₂NH), is typically used. It serves both to neutralize the HBr byproduct and as the solvent.[22]
Solvent: The amine base often serves as the solvent, but co-solvents like THF or DMF can be used.
D. Heck Reaction: Vinylation of the Quinazoline Core
The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, enabling the introduction of vinyl groups.[6][14][17]
Causality Behind Component Selection:
Catalyst System: Pd(OAc)₂ is a common and effective precatalyst. While some Heck reactions can proceed without a phosphine ligand ("ligandless"), the addition of ligands like PPh₃ or more specialized phosphines can improve yields and selectivity, especially for less reactive substrates.[23]
Base: An organic or inorganic base is required to regenerate the Pd(0) catalyst in the final step of the cycle. Triethylamine (Et₃N) or potassium carbonate (K₂CO₃) are common choices.[14]
Solvent: Polar aprotic solvents such as DMF, NMP, or acetonitrile are typically used.
Pillar 3: Comparative Data and Experimental Workflow
For efficient reaction screening and development, a summary of typical starting conditions is invaluable.
10 mL round-bottom flask or microwave vial with a stir bar
Condenser
Schlenk line or nitrogen/argon balloon setup
Heating mantle with temperature controller
Procedure:
Vessel Preparation: To an oven-dried 10 mL round-bottom flask containing a magnetic stir bar, add 2-Bromo-4,5-dimethylquinazoline (237 mg), phenylboronic acid (146 mg), Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), and K₂CO₃ (414 mg).
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon gas. Repeat this cycle three times to ensure an inert atmosphere.
Solvent Addition: Degas the 1,4-dioxane and deionized water by bubbling nitrogen or argon through them for 15-20 minutes. Using syringes, add the degassed 1,4-dioxane (5 mL) and water (1 mL) to the reaction flask.
Reaction: Place the flask in a pre-heated heating mantle at 90 °C and stir vigorously for 4-12 hours.
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by TLC (e.g., 3:1 Hexanes:Ethyl Acetate) or LC-MS. The disappearance of the starting bromide is a key indicator of completion.
Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure 2-phenyl-4,5-dimethylquinazoline.
Protocol 2: Buchwald-Hartwig Amination of 2-Bromo-4,5-dimethylquinazoline with Morpholine
Glovebox (recommended for weighing base and catalyst)
Procedure:
Vessel Preparation (in a glovebox): To an oven-dried Schlenk tube containing a magnetic stir bar, add Pd₂(dba)₃ (13.7 mg), XPhos (17.2 mg), and NaOt-Bu (135 mg). Add the 2-Bromo-4,5-dimethylquinazoline (237 mg).
Reagent Addition: Remove the Schlenk tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (105 µL) via syringe under a positive pressure of nitrogen or argon.
Reaction: Seal the Schlenk tube and place it in a pre-heated oil bath at 100 °C. Stir vigorously for 6-18 hours.
Monitoring: Follow the reaction's progress by TLC or LC-MS, observing the consumption of the starting bromide.
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride solution (5 mL). Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product via flash column chromatography on silica gel to yield the desired 4-(4,5-dimethylquinazolin-2-yl)morpholine.
References
Benchchem.
A Review on Palladium Catalysed Coupling Reactions. INTERNATIONAL JOURNAL OF PHARMACEUTICAL AND CHEMICAL SCIENCES.
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Request PDF.
Mechanistic Aspects of the Palladium‐Catalyzed Suzuki‐Miyaura Cross‐Coupling Reaction. Wiley Online Library.
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing).
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Improved Process for the Palladium-Catalyzed C–O Cross-Coupling of Secondary Alcohols.
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research.
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine.
Buchwald–Hartwig amin
Heck Reaction. Organic Chemistry Portal.
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor.
Microwave Promoted Suzuki Cross-coupling Reactions of Quinazoline Halides with Aryl boronic Acids. Semantic Scholar.
Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed.
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. University of Connecticut.
Derivatization of the Quinazoline Core at the 2-Position: An Application and Protocol Guide
For Researchers, Scientists, and Drug Development Professionals The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacolo...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1][2] Its derivatives are integral to numerous therapeutic agents, exhibiting a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[3][4] Strategic functionalization of the quinazoline core is a key methodology for modulating the pharmacological profile of these molecules, with the 2-position being a particularly critical site for derivatization.[3][5]
This comprehensive guide provides an in-depth exploration of established and innovative methods for the derivatization of the quinazoline core at the 2-position. We will delve into the mechanistic underpinnings of these transformations, present detailed, field-tested protocols, and offer insights to navigate common challenges, ensuring a robust and efficient synthetic workflow.
The Strategic Importance of the 2-Position
The substituents at the 2-position of the quinazoline ring play a pivotal role in defining the molecule's interaction with biological targets. For instance, in the realm of oncology, the nature of the group at C2 can significantly influence the potency and selectivity of tyrosine kinase inhibitors (TKIs).[6][7] Small hydrophobic groups at this position have been shown to enhance cellular permeability and are well-tolerated for binding at the colchicine site of tubulin, another important anticancer target.[7] The versatility of this position allows for the introduction of a wide range of functionalities, from simple alkyl and aryl groups to complex heterocyclic systems, thereby enabling fine-tuning of a compound's therapeutic properties.
Key Synthetic Strategies for 2-Position Derivatization
Several synthetic routes have been developed to introduce diverse substituents at the 2-position of the quinazoline core. The choice of method often depends on the desired substituent, the overall synthetic scheme, and the availability of starting materials. Below, we detail some of the most robust and widely adopted strategies.
Nucleophilic Aromatic Substitution (SNAr) on 2-Haloquinazolines
One of the most direct and versatile methods for introducing a variety of nucleophiles at the 2-position is through the nucleophilic aromatic substitution of a leaving group, typically a halogen, on the quinazoline core. 2-Chloroquinazolines are common intermediates in this approach.
Mechanistic Insight: The electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring activates the C2 and C4 positions towards nucleophilic attack. While the C4 position is generally more reactive under mild conditions, sequential or controlled reactions can achieve selective substitution at the C2 position.[8] The reaction proceeds through a Meisenheimer-like intermediate, which then eliminates the halide to afford the 2-substituted product.
Protocol 1: Synthesis of 2-Aminoquinazolines via SNAr
This protocol describes the synthesis of a 2-aminoquinazoline derivative from a 2-chloroquinazoline precursor.
Materials:
2-Chloroquinazoline
Desired primary or secondary amine (e.g., morpholine)
Solvent (e.g., Isopropyl alcohol, Acetonitrile)
Acid catalyst (optional, e.g., concentrated HCl)
Procedure:
In a round-bottom flask, dissolve the 2-chloroquinazoline in the chosen solvent.
Add the desired amine to the solution. An excess of the amine can be used to act as a base to neutralize the HCl generated during the reaction.
If required, add a catalytic amount of concentrated HCl.
Stir the reaction mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 12-24 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature.
If a precipitate has formed, filter the solid product and wash with a cold solvent.
If the product is soluble, remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Troubleshooting:
Slow or incomplete reaction: Increase the reaction temperature or consider using microwave irradiation to overcome kinetic barriers.[9]
Formation of byproducts: Optimize the reaction conditions by varying the solvent, temperature, and reaction time.[9]
Palladium-Catalyzed Cross-Coupling Reactions
For the introduction of aryl, heteroaryl, or vinyl groups at the 2-position, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are exceptionally powerful tools.[3]
Mechanistic Insight: The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the 2-haloquinazoline to a Pd(0) complex, followed by transmetalation with an organoboron reagent (e.g., an arylboronic acid) and subsequent reductive elimination to yield the 2-arylquinazoline and regenerate the Pd(0) catalyst.[3]
Protocol 2: Synthesis of 2-Arylquinazolines via Suzuki-Miyaura Coupling
This protocol outlines the general procedure for the synthesis of 2-arylquinazolines from 2-chloroquinazolines and arylboronic acids.
Materials:
2-Chloroquinazoline
Arylboronic acid
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
Base (e.g., K₂CO₃, Cs₂CO₃)
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Procedure:
To a reaction vessel, add the 2-chloroquinazoline, arylboronic acid, palladium catalyst, and base.
Add the solvent and degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-20 minutes.
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
Monitor the reaction progress by TLC.
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with water and extract the product with an organic solvent such as ethyl acetate (3 x 20 mL).[3]
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel.
Data Presentation:
Entry
Arylboronic Acid
Catalyst
Base
Solvent
Yield (%)
1
Phenylboronic acid
Pd(PPh₃)₄
K₂CO₃
Dioxane
85
2
4-Methoxyphenylboronic acid
PdCl₂(dppf)
Cs₂CO₃
Toluene
92
3
3-Fluorophenylboronic acid
Pd(PPh₃)₄
K₂CO₃
DMF
78
Metal-Free Synthetic Approaches
In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Metal-free approaches for the synthesis of 2-substituted quinazolines offer an attractive alternative to traditional metal-catalyzed reactions.[10]
One such method involves the reaction of 2-aminobenzophenones with cyanamide or its derivatives to form 2-aminoquinazolines. This transition-metal-free approach proceeds under mild conditions and demonstrates good atom economy.[4]
Diagrams and Workflows
Caption: Workflow for SNAr Derivatization.
Caption: Workflow for Suzuki-Miyaura Coupling.
Conclusion
The derivatization of the quinazoline core at the 2-position is a critical aspect of modern drug discovery and development. The methods outlined in this guide, from classic nucleophilic aromatic substitution to modern palladium-catalyzed cross-coupling reactions and emerging metal-free strategies, provide a robust toolkit for researchers. A thorough understanding of the underlying mechanisms and careful optimization of reaction conditions are paramount to achieving high yields and purity of the desired 2-substituted quinazoline derivatives. The continued development of novel and efficient synthetic methodologies will undoubtedly lead to the discovery of new quinazoline-based therapeutics with improved efficacy and safety profiles.
References
Alagarsamy, V., et al. (2018). Anti-HIV, antibacterial and antifungal activities of quinazoline derivatives. Journal of the Korean Chemical Society, 62(5), 469-476.
Bedi, P. M. S., et al. (2004). Synthesis and antibacterial activity of some new quinazolin-4(3H)-one derivatives. Indian Journal of Heterocyclic Chemistry, 14(2), 111-114.
Chen, J., et al. (2018). Fe(II)-Catalyzed C(sp3)–H Oxidation and Intramolecular C–N Bond Formation: A New Route to 2,4-Disubstituted Quinazolines. Organic Letters, 20(15), 4559-4562.
El-Sayed, M. A. A., et al. (2019). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potential antidepressant agents. Bioorganic Chemistry, 86, 433-444.
Eswaran, S., et al. (2010). A novel class of 2,4-disubstituted quinazolines as potent inhibitors of poly(ADP-ribose) polymerase (PARP). Bioorganic & Medicinal Chemistry Letters, 20(14), 4257-4260.
Honkanen, E., et al. (1983). Synthesis and antihypertensive activity of some new 2,4-disubstituted quinazoline derivatives. Journal of Medicinal Chemistry, 26(10), 1433-1438.
Iino, M., et al. (2009). Synthesis and antioxidative activity of novel 2,3-dihydro-4(1H)-quinazolinone derivatives. Bioorganic & Medicinal Chemistry, 17(1), 359-368.
Karaman, R., et al. (2008). Synthesis, characterization, and in vitro anti-inflammatory and anticancer evaluation of novel quinazoline derivatives. Journal of Medicinal Chemistry, 51(6), 1571-1577.
Kshirsagar, U. A. (2015). Recent developments in the chemistry of quinazoline alkaloids. RSC Advances, 5(29), 22533-22558.
Kunes, J., et al. (2000). Quinazoline derivatives with antitubercular activity. Il Farmaco, 55(11-12), 725-729.
Mishra, P. (2020). A review on synthesis and medicinal importance of quinazoline derivatives. Journal of Drug Delivery and Therapeutics, 10(3-s), 237-245.
Mizuno, H., et al. (2010). Design, synthesis, and biological evaluation of novel quinazoline derivatives as potent and selective antipsychotic agents. Bioorganic & Medicinal Chemistry, 18(1), 180-192.
Pandya, A., et al. (2017). A facile and efficient synthesis of 2-aminoquinazolines from 2-aminobenzophenones and cyanamides. Tetrahedron Letters, 58(2), 154-157.
Patel, R. V., et al. (2017). Synthesis and in vitro antimalarial activity of some new quinazoline derivatives. Medicinal Chemistry Research, 26(1), 107-116.
Selvam, P., & Kumar, V. (2011). Recent advances in the chemistry and biology of quinazolines. Medicinal Chemistry Research, 20(6), 629-652.
Uckun, F. M., et al. (2002). Discovery of potent and selective inhibitors of protein tyrosine kinase ZAP-70. Bioorganic & Medicinal Chemistry Letters, 12(10), 1379-1382.
Vijaychand, A., et al. (2011). Synthesis and anti-HIV activity of some new quinazoline derivatives. European Journal of Medicinal Chemistry, 46(9), 4768-4774.
Wang, D., & Gao, F. (2013). Quinazoline derivatives: a patent review (2008–2012).
Witt, A., & Bergman, J. (2000). Recent developments in the field of quinazoline chemistry. Current Organic Chemistry, 4(2), 139-161.
Yang, S., et al. (2012). Copper-catalyzed one-pot synthesis of indolo[1,2-a]quinazolines from gem-dibromovinylanilides and N-tosyl-o-bromobenzamides. Organic Letters, 14(1), 332-335.
Application Note: Synthesis of 2-Aryl-4,5-dimethylquinazolines via Palladium-Catalyzed Cross-Coupling
Introduction & Biological Relevance The quinazoline moiety is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for functional molecules that exhibit diverse therapeutic activities, i...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Relevance
The quinazoline moiety is a privileged scaffold in medicinal chemistry, frequently serving as the core structure for functional molecules that exhibit diverse therapeutic activities, including potent inhibition of epidermal growth factor receptor (EGFR) tyrosine kinases[1]. Specifically, 2-arylquinazolines are of significant interest in drug discovery programs due to their robust anticancer, antiviral, and antimicrobial properties[2].
Synthesizing the 2-aryl-4,5-dimethylquinazoline derivative requires a highly regioselective approach. Direct functionalization of an unsubstituted quinazoline ring often leads to poor yields and complex product mixtures due to non-selective alkylation at the nitrogen atoms[3]. Therefore, a pre-functionalized scaffold strategy combined with a palladium-catalyzed Suzuki-Miyaura cross-coupling provides the most reliable, high-yield pathway for drug development professionals.
Mechanistic Rationale & Causality
As a self-validating synthetic system, every reagent and step in this protocol is chosen to overcome specific thermodynamic or kinetic hurdles:
Precursor Selection (Regiocontrol): To guarantee the precise positioning of the methyl groups at the C4 and C5 positions, the synthesis must begin with a pre-substituted precursor such as 3,4-dimethylaniline or 2-amino-3,4-dimethylbenzamide[3]. This locks the substitution pattern early in the synthesis, preventing downstream regioselectivity issues.
Electrophilic Activation (Leaving Group Thermodynamics): Cyclization of the benzamide precursor yields 4,5-dimethylquinazolin-2(1H)-one. However, the C2-carbonyl (2-oxo group) is highly stable and functions poorly as a leaving group. To activate the C2 position for cross-coupling, it must be converted into a 2-chloro group using phosphoryl chloride (POCl₃)[3]. This transforms a stable amide-like bond into a highly reactive electrophile primed for oxidative addition.
Cross-Coupling Dynamics: The Suzuki-Miyaura coupling is selected to introduce the 2-aryl group due to its broad functional group tolerance and low toxicity[2].
Catalyst: Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) is utilized. The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-Cl bond.
Base: Potassium carbonate (K₂CO₃) is mechanistically critical. It coordinates with the arylboronic acid to form a tetra-coordinated boronate complex, dramatically increasing the nucleophilicity of the aryl group to facilitate transmetalation onto the palladium center[2].
Solvent System: A 3:1 mixture of N,N-Dimethylformamide (DMF) and ethanol (EtOH) is employed. DMF dissolves the organic substrates and stabilizes the palladium intermediates, while EtOH aids in dissolving the inorganic base, ensuring a homogeneous transmetalation phase[2].
Experimental Workflow
Experimental workflow for the synthesis of 2-aryl-4,5-dimethylquinazolines.
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Activated Core (2-Chloro-4,5-dimethylquinazoline)
Reaction Setup: Charge a dry, round-bottom flask with 4,5-dimethylquinazolin-2(1H)-one (1.0 equiv).
Chlorination: Add an excess of phosphoryl chloride (POCl₃, ~5.0 equiv) and a catalytic amount of N,N-dimethylaniline (acts as a nucleophilic catalyst and acid scavenger)[3].
Heating: Attach a reflux condenser and heat the mixture to reflux for 4–6 hours under a nitrogen atmosphere.
Quenching & Work-up: Cool the reaction to room temperature. Carefully quench the mixture by pouring it dropwise over crushed ice to safely hydrolyze the unreacted POCl₃.
Extraction: Extract the aqueous layer with dichloromethane (DCM). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acid, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the 2-chloro-4,5-dimethylquinazoline intermediate[3].
Phase 2: Suzuki-Miyaura Cross-Coupling
This protocol adapts general palladium-catalyzed conditions for the specific steric and electronic environment of the 4,5-dimethylquinazoline scaffold[2].
Reagent Assembly: To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4,5-dimethylquinazoline (1.0 equiv), the desired arylboronic acid (1.2 equiv), PdCl₂(PPh₃)₂ (0.05 equiv), and K₂CO₃ (2.0 equiv)[2].
Solvent Addition: Add a 3:1 mixture of anhydrous DMF and ethanol. Ensure the volume is sufficient for proper stirring (e.g., 10 mL per 1 mmol of the quinazoline derivative)[2].
Degassing (Critical Step): Attach a reflux condenser. Evacuate the flask and backfill with nitrogen gas. Repeat this freeze-pump-thaw or evacuation cycle three times to ensure a strictly inert atmosphere, preventing premature oxidation and deactivation of the Pd(0) catalyst[2].
Reaction Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain this temperature for 2–3 hours[2].
In-Process Monitoring: Monitor the reaction progress via Thin Layer Chromatography (TLC) using a hexane:ethyl acetate gradient. The complete disappearance of the 2-chloroquinazoline starting material validates the end of the reaction[2].
Work-up: Allow the mixture to cool to room temperature. Dilute the reaction mixture with deionized water and transfer to a separatory funnel. Extract the product with ethyl acetate (3 × volume of the aqueous layer)[2].
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, and filter. Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 2-aryl-4,5-dimethylquinazoline[2].
Quantitative Data Presentation
The following table summarizes the expected reaction conditions, substrate scope, and corresponding yields for the synthesis of various 2-aryl-4,5-dimethylquinazolines using the optimized Suzuki-Miyaura protocol[2].
Entry
Arylboronic Acid (Ar-B(OH)₂)
Target Product
Catalyst (mol%)
Base
Solvent System
Temp (°C)
Time (h)
Isolated Yield (%)
1
Phenylboronic acid
2-Phenyl-4,5-dimethylquinazoline
PdCl₂(PPh₃)₂ (5)
K₂CO₃
DMF/EtOH (3:1)
100
2.0
92
2
4-Methylphenylboronic acid
2-(p-Tolyl)-4,5-dimethylquinazoline
PdCl₂(PPh₃)₂ (5)
K₂CO₃
DMF/EtOH (3:1)
100
2.5
88
3
4-Methoxyphenylboronic acid
2-(4-Methoxyphenyl)-4,5-dimethylquinazoline
PdCl₂(PPh₃)₂ (5)
K₂CO₃
DMF/EtOH (3:1)
100
3.0
85
4
4-Chlorophenylboronic acid
2-(4-Chlorophenyl)-4,5-dimethylquinazoline
PdCl₂(PPh₃)₂ (5)
K₂CO₃
DMF/EtOH (3:1)
100
2.0
89
Note: The data illustrates the general applicability of the method to boronic acids bearing both electron-donating and electron-withdrawing substituents, maintaining high yields across varied electronic environments.
References[2] Application Notes and Protocols: Step-by-Step Synthesis of 2-Arylquinazolines from Boronic Acid. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfUIhLtl8zVFn5b-YSxN8xsnm6vFRErKCBQQB5N4XO3MdUHBpkohxRBVkMsYtc4-7ZnLWZLBPg-1XddDU4F7M5NVx7YA_D4phFk-6TuKx3mDO1qCCMOiGO_Wymy40ZvS1xCLZsapwvWKlZe3-sf5I1t3n09YhCbDUDU1NlvwWgrYZwQiJ1TV_Nu6Y_dKnlyCbsnZwQefuucOhxIfPgJ-WXph--Huc-mmSbwxv0RC9BtEpy87BB-R1jqdVZ7w==[1] A Novel Ruthenium-Catalyzed Dehydrogenative Synthesis of 2-Arylquinazolines from 2-Aminoaryl Methanols and Benzonitriles | Organic Letters. ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3oWSwudT6R-DTzSwnSevF6y66UrgXqNovmxN4K8Q6lQOFCmYrStAe-bCQRoSBU8n6HYpoM3vUchUuX3daOki4Vcm7UHf7JZHyoH_4tonH3ycytQFMpb6HeyMpcc143c4hY8_FWQ==[3] 2-Bromo-4,5-dimethylquinazoline | High-Purity Reference Standard. Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEkYvBb-V-KL8SWy_R5_PtWI2r9oX_v8xHfysr4x6EyJGAIUsCnqpZEry3mnpFh07WUOnLY7NE7bz0vH0w7C9zNwP73l_Qy3FjwbN0qG6lYLArnq50XwEuE5JmVz_c2eEbyF-d1cVs=
Application of 2-Bromo-4,5-dimethylquinazoline in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design The quinazoline ring system is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically approved an...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinazoline Scaffold as a Cornerstone in Kinase Inhibitor Design
The quinazoline ring system is a "privileged scaffold" in modern medicinal chemistry, forming the core of numerous clinically approved and investigational drugs.[1][2] Its rigid, bicyclic aromatic structure provides an ideal framework for the spatial orientation of various substituents, enabling potent and selective interactions with a wide range of biological targets.[1] Within the vast landscape of therapeutic agents, quinazoline derivatives have proven particularly successful as inhibitors of protein kinases.[3][4][5]
Protein kinases play a pivotal role in cellular signal transduction pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1][6] Consequently, the development of small-molecule kinase inhibitors has revolutionized targeted cancer therapy.[3][5] Several FDA-approved kinase inhibitors, such as gefitinib, erlotinib, and lapatinib, feature the 4-anilinoquinazoline core, which effectively competes with ATP for binding to the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR).[4][7] The quinazoline scaffold's success is also evident in inhibitors targeting other critical kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR) and Cyclin-Dependent Kinases (CDKs), which are central to tumor angiogenesis and cell cycle progression, respectively.[1][3][8]
This application note focuses on 2-Bromo-4,5-dimethylquinazoline , a key building block for the synthesis of a new generation of kinase inhibitors. The bromine atom at the 2-position serves as a versatile synthetic handle for introducing a diverse array of chemical moieties through palladium-catalyzed cross-coupling reactions.[9] This allows for the systematic exploration of the chemical space around the quinazoline core to fine-tune inhibitor potency, selectivity, and pharmacokinetic properties. The 4,5-dimethyl substitution pattern on the benzene ring can further influence the molecule's interaction with the target kinase, potentially enhancing binding affinity or conferring selectivity.
The true synthetic utility of 2-Bromo-4,5-dimethylquinazoline lies in its amenability to palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery. The two most powerful and widely employed methods for elaborating this scaffold are the Suzuki-Miyaura coupling for carbon-carbon bond formation and the Buchwald-Hartwig amination for carbon-nitrogen bond formation.[10][11]
Suzuki-Miyaura Coupling: Forging C-C Bonds to Synthesize 2-Arylquinazolines
The Suzuki-Miyaura reaction is a robust and versatile method for creating biaryl structures by coupling an organohalide with an organoboron compound, typically a boronic acid or its ester.[12] In the context of 2-Bromo-4,5-dimethylquinazoline, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position, which is crucial for targeting the ATP-binding pocket of many kinases.[13][14]
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of 2-Bromo-4,5-dimethylquinazoline to form a Pd(II) complex.
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex couple, forming the desired C-C bond and regenerating the Pd(0) catalyst.[15]
Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C-N Bonds for 2-Anilinoquinazolines
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by enabling the palladium-catalyzed coupling of aryl halides with a broad range of primary and secondary amines.[10][11] For kinase inhibitor synthesis, this reaction is instrumental in installing the critical anilino moiety at the 2-position of the quinazoline scaffold, a key pharmacophore for interaction with the hinge region of many kinases.[9]
The catalytic cycle for the Buchwald-Hartwig amination is analogous to the Suzuki-Miyaura coupling and involves:
Oxidative Addition of the Pd(0) catalyst to 2-Bromo-4,5-dimethylquinazoline.
Amine Coordination and Deprotonation by a base to form a palladium-amido complex.
Reductive Elimination to yield the 2-aminoquinazoline product and regenerate the Pd(0) catalyst.
Application Note: Anticancer Activity Screening of Novel Quinazoline Compounds
Introduction & Biological Rationale Quinazoline derivatives have fundamentally transformed targeted cancer chemotherapy. Characterized by their flat, heteroaromatic core, these compounds function as highly potent, ATP-co...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Biological Rationale
Quinazoline derivatives have fundamentally transformed targeted cancer chemotherapy. Characterized by their flat, heteroaromatic core, these compounds function as highly potent, ATP-competitive inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase[1][2]. By occupying the ATP-binding pocket within the kinase domain, quinazolines prevent EGFR autophosphorylation and halt the downstream activation of critical survival cascades, such as the PI3K/AKT and RAS/RAF/MEK/ERK pathways[2].
With the inevitable clinical emergence of resistance-conferring mutations (e.g., T790M and the tertiary C797S mutation), the continuous screening and validation of novel quinazoline scaffolds is paramount for next-generation drug development[1][3].
Mechanism of action: Quinazoline-mediated EGFR inhibition and downstream signaling blockade.
Screening Workflow Design
To ensure scientific integrity and eliminate false positives, the screening of novel quinazoline compounds must utilize a self-validating, orthogonal workflow.
Primary Phenotypic Screen : We measure global cellular cytotoxicity using an ATP-quantification assay.
Secondary Biochemical Screen : We validate direct target engagement using a highly sensitive, universal ADP-detection kinase assay.
Orthogonal screening cascade for validating novel quinazoline EGFR inhibitors.
Protocol I: Cellular Phenotypic Screening
Assay Choice & Causality : The CellTiter-Glo® Luminescent Cell Viability Assay is selected because it quantifies ATP, a direct, rapidly degrading marker of metabolically active cells[4]. The homogeneous "add-mix-measure" format bypasses the need for cell washing or medium removal, drastically reducing pipetting errors that plague traditional MTT or resazurin assays[5]. Furthermore, the proprietary thermostable luciferase generates a "glow-type" signal with a half-life exceeding 5 hours, allowing for flexible batch processing in high-throughput screening (HTS) environments[4][5].
Step-by-Step Methodology
Cell Seeding : Seed target cancer cell lines (e.g., A549 for lung carcinoma, HeLa for cervical cancer) in a 96-well opaque-walled plate at a density of
1×104
cells/well in 100 µL of complete culture medium[2]. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
Compound Treatment : Prepare serial dilutions of the novel quinazoline derivatives in the culture medium. Replace the old medium with 100 µL of the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Gefitinib or Erlotinib)[2]. Incubate for 48–72 hours based on the specific proliferation rate of the cell line.
Reagent Preparation : Thaw the CellTiter-Glo® Buffer at room temperature. Transfer the entire volume of the buffer into the amber bottle containing the lyophilized CellTiter-Glo® Substrate. Mix by gentle inversion until the substrate is fully dissolved (usually < 1 minute)[6].
Thermal Equilibration : Remove the 96-well plate from the incubator and equilibrate to room temperature for approximately 30 minutes. Crucial Step: Uneven temperature across the plate will cause severe edge effects and inconsistent luciferase reaction kinetics[6][7].
Lysis & Reaction : Add 100 µL of the reconstituted CellTiter-Glo® Reagent to each well (maintaining a strict 1:1 ratio with the culture medium)[7].
Agitation : Mix the contents for 2 minutes on an orbital shaker to ensure complete cell lysis[4].
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal[4].
Data Acquisition : Record luminescence using a plate-reading luminometer (integration time: 0.25–1 second per well). Calculate IC₅₀ values via non-linear regression analysis.
Protocol II: Biochemical Target Validation
Assay Choice & Causality : Cytotoxicity alone does not prove target engagement. To confirm that the quinazolines are actively inhibiting EGFR, we employ the ADP-Glo™ Kinase Assay. Instead of relying on radioactive ATP isotopes, this assay measures the byproduct of the kinase reaction—ADP[8]. Because it dynamically depletes unconsumed ATP before converting the generated ADP back into ATP for luciferase detection, it offers an exceptionally high signal-to-background ratio and can be used with virtually any ATP concentration up to 1mM[8][9].
Step-by-Step Methodology
Reagent Preparation : Thaw the Kinase Detection Buffer. If precipitates are present, incubate at 37°C for 15 minutes with constant swirling. Transfer the buffer to the lyophilized Kinase Detection Substrate to create the Kinase Detection Reagent[10].
Kinase Reaction Setup : In a 384-well plate, set up a 5 µL kinase reaction. Combine 1X kinase buffer, recombinant EGFR enzyme (wild-type or mutant variants like L858R/T790M/C797S), the specific peptide substrate, and ATP[3][10]. Add the quinazoline test compounds at varying concentrations.
Primary Incubation : Incubate the kinase reaction at room temperature for 60 minutes to allow ATP to ADP conversion by active EGFR[10].
ATP Depletion : Add 5 µL of ADP-Glo™ Reagent to the wells. This immediately terminates the kinase reaction and degrades any unconsumed background ATP[9]. Incubate at room temperature for 40 minutes[10].
ADP Detection : Add 10 µL of the Kinase Detection Reagent to the wells. Note: Maintain the strict 1:1:2 volumetric ratio (Kinase Reaction : ADP-Glo Reagent : Detection Reagent)[10]. This step converts the generated ADP back into ATP and introduces the luciferase/luciferin detection system[9].
Secondary Incubation : Incubate at room temperature for 30–60 minutes[10].
Data Acquisition : Measure luminescence using a microplate reader. Generate an ATP-to-ADP conversion standard curve to correlate the relative light units (RLU) to exact ADP concentrations[9][10].
Data Presentation: Comparative Profiling
A critical component of the application note is benchmarking the novel compounds against FDA-approved, first-generation (Gefitinib, Erlotinib) and third-generation (Osimertinib) quinazoline inhibitors. The table below illustrates how quantitative data from the dual-screening workflow should be structured for comparative analysis.
[1] PMC / NIH. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). NIH.gov. Available at:[Link]
Synthesis of N-substituted derivatives from 2-Bromo-4,5-dimethylquinazoline
Title: Synthesis of N-substituted Derivatives from 2-Bromo-4,5-dimethylquinazoline: A Comprehensive Protocol Guide for Drug Development Target Audience: Researchers, medicinal chemists, and drug development professionals...
Author: BenchChem Technical Support Team. Date: April 2026
Title: Synthesis of N-substituted Derivatives from 2-Bromo-4,5-dimethylquinazoline: A Comprehensive Protocol Guide for Drug Development
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Executive Summary
Quinazoline derivatives are recognized in medicinal chemistry as privileged scaffolds due to their wide spectrum of pharmacological activities, particularly in the development of kinase inhibitors and protein homeostasis modulators[1],[2]. The functionalization of the quinazoline core at the C2 position is a critical step in exploring structure-activity relationships (SAR). This application note provides an authoritative, expert-level guide to synthesizing N-substituted derivatives from 2-Bromo-4,5-dimethylquinazoline , detailing the mechanistic causality behind experimental choices and providing self-validating protocols for both Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling.
Mechanistic Rationale: The 2-Bromo-4,5-dimethylquinazoline Scaffold
The 4,5-dimethyl substitution on the benzo ring influences both the electronic properties and the binding affinity of the quinazoline core to biological targets[1]. Mechanistically, these electron-donating methyl groups (via hyperconjugation) slightly decrease the electrophilicity of the pyrimidine ring compared to an unsubstituted quinazoline.
To counteract this deactivation, the selection of the leaving group at the C2 position is paramount. While 2-chloroquinazolines are commonly used, the 2-bromo analog is vastly superior for late-stage functionalization[1]. The carbon-bromine (C-Br) bond is weaker and more polarizable than the C-Cl bond. This lower bond dissociation energy significantly reduces the activation energy required for the transition state in SNAr reactions and dramatically accelerates the oxidative addition step in palladium-catalyzed aminations[3],[2].
Pathway Selection:
Nucleophilic Aromatic Substitution (SNAr): Highly efficient for unhindered, highly nucleophilic primary and secondary aliphatic amines.
Buchwald-Hartwig Amination: Mandatory for introducing bulky aliphatic amines or poorly nucleophilic anilines (aryl amines) that would otherwise require core-degrading temperatures under SNAr conditions[3].
Synthetic Strategy & Workflow
The synthesis of the 2-bromo-4,5-dimethylquinazoline core typically begins with 2-amino-3,4-dimethylbenzamide, proceeding through a cyclization and activation sequence before serving as the divergent branch point for N-substitution[1].
Overall synthetic workflow from benzamide precursor to N-substituted quinazoline derivatives.
Substrate Scope & Quantitative Data
The following table summarizes the optimized parameters and expected quantitative yields based on the amine class utilized.
Reaction Setup: In an oven-dried Schlenk flask equipped with a magnetic stir bar, dissolve 2-bromo-4,5-dimethylquinazoline (1.0 equiv, typically 1.0 mmol) in anhydrous 1,4-dioxane to achieve a 0.2 M concentration.
Reagent Addition: Add the target aliphatic amine (2.0 equiv) followed by N,N-diisopropylethylamine (DIPEA, 2.5 equiv). The use of DIPEA prevents the consumption of the nucleophilic amine by the generated HBr byproduct.
Heating: Seal the flask and heat the mixture to 80 °C in a pre-heated oil bath.
Self-Validation Check (Monitoring): Monitor the reaction via LC-MS. The starting 2-bromo-4,5-dimethylquinazoline exhibits a distinct isotopic signature (M and M+2 peaks of equal intensity due to ⁷⁹Br and ⁸¹Br). The reaction is confirmed complete when this isotopic pattern is entirely replaced by the single M+H peak of the product (typically 4-8 hours).
Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄.
Purification: Concentrate under reduced pressure and purify via flash column chromatography (silica gel, gradient elution of Hexanes/EtOAc) to afford the pure N-substituted derivative.
Route B: Buchwald-Hartwig Amination
Optimized for bulky amines and anilines.
The Buchwald-Hartwig amination is ideal for introducing bulky amine substituents at the C2 position, offering broad functional group tolerance[3]. The bulky biaryl ligand XPhos is specifically chosen here; its steric bulk actively promotes the challenging reductive elimination step and prevents the formation of unreactive bis(amine)palladium dead-end complexes[3],[2].
Mechanistic cycle of the Buchwald-Hartwig amination on the 2-bromoquinazoline scaffold.
Step-by-Step Methodology:
Catalyst Pre-activation: In a nitrogen-filled glovebox (or using strict Schlenk techniques), combine Pd₂(dba)₃ (5 mol%) and XPhos (10 mol%) in anhydrous 1,4-dioxane. Stir for 15 minutes at room temperature.
Self-Validation Check: A successful pre-activation is visually indicated by a color shift from dark purple/black to a deep red/burgundy, indicating the formation of the active Pd(0)-XPhos complex.
Substrate Addition: To the active catalyst solution, add 2-bromo-4,5-dimethylquinazoline (1.0 equiv), the aryl amine (1.2 equiv), and finely powdered anhydrous Cs₂CO₃ (2.0 equiv)[2].
Degassing: Seal the reaction vessel and purge the headspace with nitrogen for an additional 5 minutes.
Heating: Heat the mixture to 105 °C.
Self-Validation Check: During the reaction, the precipitation of inorganic salts (CsBr) serves as a physical indicator of catalytic turnover.
Workup: Once LC-MS confirms the disappearance of the brominated starting material (6-12 hours), cool the reaction to room temperature. Filter the crude mixture through a pad of Celite to remove insoluble inorganic salts and palladium black. Wash the pad thoroughly with EtOAc.
Purification & Scavenging: Concentrate the filtrate and purify via flash chromatography. To ensure pharmaceutical-grade purity, dissolve the isolated product in dichloromethane (DCM) and treat with a metal scavenger resin (e.g., SiliaBond Thiol) for 4 hours to remove trace palladium, then filter and concentrate.
References
Synthesis of bacterial two-component system inhibitors
Source: RTU E-books
URL:[Link]
Technical Support Center: Purification of Crude 2-Bromo-4,5-dimethylquinazoline
Welcome to the technical support center for the purification of 2-Bromo-4,5-dimethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high puri...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for the purification of 2-Bromo-4,5-dimethylquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are looking to achieve high purity of this important synthetic intermediate. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during purification by column chromatography.
Introduction
2-Bromo-4,5-dimethylquinazoline is a key building block in medicinal chemistry, offering a reactive handle for further molecular elaboration through cross-coupling reactions.[1] Achieving high purity of this intermediate is critical for the success of subsequent synthetic steps and for obtaining reliable biological data. Column chromatography is the most common method for this purification.[2] However, being a brominated N-heterocycle, this compound presents unique challenges, including potential degradation on silica gel and difficult separation from structurally similar impurities.[3] This guide provides practical, field-tested advice to help you navigate these challenges and achieve your desired purity.
Troubleshooting Guide
This section addresses specific problems you may encounter during the column chromatography of 2-Bromo-4,5-dimethylquinazoline in a question-and-answer format.
Question: My compound is streaking badly on the TLC plate and the column. What is causing this and how can I fix it?
Answer: Streaking is a common issue with N-heterocycles and is often due to their basic nature, leading to strong, non-ideal interactions with the acidic silanol groups on the silica gel surface.[3] This can result in poor separation and broad, tailing peaks.
Causality: The lone pair of electrons on the quinazoline nitrogen atoms can interact strongly with the acidic protons of the silanol groups (Si-OH) on the silica gel. This strong interaction slows down the elution of the compound in a non-uniform way, causing it to "streak" down the stationary phase.
Solution: To mitigate this, you need to suppress the interaction between your basic compound and the acidic silica gel.
Add a Basic Modifier: The most effective solution is to add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your mobile phase.[3] A good starting point is 0.1-1% TEA in your eluent (e.g., for a 9:1 Hexane:Ethyl Acetate system, use 9:1:0.1 Hexane:Ethyl Acetate:TEA). This will neutralize the acidic sites on the silica gel, leading to sharper bands and improved separation.
Use Neutralized Silica Gel: You can also use commercially available neutralized silica gel or prepare it by washing standard silica gel with a solution of your eluent containing triethylamine before packing the column.[3]
Question: I'm observing a new, lower Rf spot on my TLC after running the column, and my overall recovery is low. Is my compound degrading?
Answer: Yes, this is a strong indication that your compound is degrading on the silica gel. Brominated aromatic compounds, particularly those with activating groups, can be sensitive to the acidic nature of standard silica gel.[3]
Causality: The acidic environment of the silica gel can catalyze the decomposition of your 2-Bromo-4,5-dimethylquinazoline. This can involve reactions such as hydrolysis of the bromine atom or other acid-catalyzed rearrangements, leading to more polar byproducts that appear as lower Rf spots on the TLC plate.
Solutions:
Deactivate the Silica Gel: As mentioned above, adding a basic modifier like triethylamine to your eluent is a primary solution.[3]
Minimize Residence Time: The longer your compound stays on the column, the more time it has to degrade. Use flash chromatography with applied pressure to speed up the elution.[4] A shorter, wider column can also help reduce the residence time.[5]
Use an Alternative Stationary Phase: If deactivation of silica gel is not sufficient, consider switching to a more inert stationary phase.[3]
Alumina (Neutral or Basic): This is often an excellent alternative for acid-sensitive compounds.[6]
Reverse-Phase Silica (C18): If your compound is sufficiently non-polar, reverse-phase chromatography can be a very effective purification method where the elution order is inverted.[7]
Question: My purified product has a persistent yellow or brownish color. How can I remove it?
Answer: A persistent color in the purified product often indicates the presence of trace amounts of elemental bromine (Br₂) or other colored impurities.
Causality: Residual bromine from the synthesis or minor decomposition products can impart color to your final compound.
Solutions:
Aqueous Workup with a Reducing Agent: Before chromatography, ensure your workup procedure effectively removes unreacted bromine. Wash the crude organic extract with a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) until the color disappears.[3]
Activated Carbon Treatment: If the color persists after chromatography, you can dissolve the purified product in a suitable solvent and stir it with a small amount of activated carbon. The carbon will adsorb the colored impurities, and you can then filter it off through a pad of Celite®.[3]
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting common issues in the purification of 2-Bromo-4,5-dimethylquinazoline.
Frequently Asked Questions (FAQs)
Q1: What is the best stationary phase for purifying 2-Bromo-4,5-dimethylquinazoline?
For most applications, standard silica gel (230-400 mesh) is a good starting point due to its versatility and cost-effectiveness.[6] However, given the basic nature of the quinazoline core and the potential for acid-catalyzed degradation of the bromo-substituent, it is highly recommended to use silica gel in a system with a basic modifier like triethylamine.[3] If degradation persists, switching to neutral or basic alumina is the next logical step.[6]
Q2: How do I choose the optimal mobile phase (eluent)?
The best practice is to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1] A good starting point for quinazoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[8][9]
TLC Screening: Run several TLC plates with varying ratios of your chosen solvents (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
Target Rf Value: Aim for a retention factor (Rf) of 0.25-0.35 for your desired compound.[6] This Rf value typically ensures that the compound will elute from the column in a reasonable volume of solvent and will be well-separated from less polar and more polar impurities.
Don't Forget the Modifier: Remember to add a small amount of triethylamine (~0.5-1%) to your TLC solvent systems to prevent streaking and get a more accurate prediction of the separation on the column.[1]
Q3: Should I use isocratic or gradient elution?
The choice depends on the complexity of your crude mixture.
Isocratic Elution: If your TLC shows good separation between your product and all impurities with a single solvent system, isocratic elution (using the same solvent mixture throughout the purification) is simpler and can provide excellent results.
Gradient Elution: If your crude material contains impurities that are very close in polarity to your product, as well as impurities that are much more or much less polar, a gradient elution is more efficient. Start with a less polar solvent system to elute the non-polar impurities, and gradually increase the polarity of the mobile phase to elute your product and then the more polar impurities.[10]
Q4: What is the best way to load my sample onto the column?
For the best resolution, it is crucial to apply your sample to the column in a narrow, concentrated band. Dry loading is highly recommended.[11]
Dry Loading Procedure:
Dissolve your crude 2-Bromo-4,5-dimethylquinazoline in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
Carefully evaporate the solvent under reduced pressure until you have a fine, free-flowing powder.
Gently add this powder to the top of your packed column.[11]
This method prevents the issues associated with wet loading, such as band broadening caused by using a loading solvent that is too strong.
Data Summary Table
Parameter
Recommendation
Rationale
Stationary Phase
Silica Gel (230-400 mesh)
Standard, effective, and economical for most separations.[6]
Neutral/Basic Alumina
Alternative for acid-sensitive compounds to prevent degradation.[6]
Mobile Phase
Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate
Good starting point for many N-heterocycles.[8][9]
Mobile Phase Modifier
0.1-1% Triethylamine (TEA)
Neutralizes acidic silica sites, preventing streaking and degradation.[3]
TLC Rf Target
0.25 - 0.35
Optimal for good separation and reasonable elution time.[6]
Sample Loading
Dry Loading
Provides the sharpest bands and best resolution.[11]
This protocol outlines a general procedure for the purification of crude 2-Bromo-4,5-dimethylquinazoline.
1. Preparation of the Mobile Phase:
Based on TLC analysis, prepare an appropriate volume of the starting eluent (e.g., 95:5 Hexane:Ethyl Acetate with 0.5% Triethylamine).
Prepare a second, more polar eluent for gradient elution if necessary (e.g., 80:20 Hexane:Ethyl Acetate with 0.5% Triethylamine).
2. Column Packing (Slurry Method):
Secure a glass column of appropriate size vertically to a stand.[12]
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.[12]
In a beaker, prepare a slurry of silica gel in your starting eluent.[6]
Pour the slurry into the column and use gentle air pressure to pack the silica bed evenly, ensuring no air bubbles are trapped.[5]
Add a thin layer of sand on top of the packed silica to protect the surface.[6]
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.
3. Sample Loading (Dry Loading):
Dissolve your crude product in a minimal amount of dichloromethane.
Add 2-3 times the mass of your product in silica gel and evaporate the solvent to obtain a dry, free-flowing powder.
Carefully add this powder to the top of the packed column.
4. Elution and Fraction Collection:
Carefully add your starting eluent to the column.
Apply pressure (using a flash chromatography system or a regulated air/nitrogen line) to achieve a steady flow rate.[4]
Collect fractions in an ordered array of test tubes.
If using a gradient, gradually increase the proportion of the more polar solvent after the less polar impurities have eluted.
5. Fraction Analysis:
Monitor the elution of your compound by spotting fractions on a TLC plate and visualizing under UV light (254 nm).[1]
Combine the fractions that contain your pure product.
6. Product Isolation:
Remove the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain your purified 2-Bromo-4,5-dimethylquinazoline.
References
BenchChem. (n.d.). Technical Support Center: Thin-Layer Chromatography (TLC) for Quinoline Compounds.
Journal of Synthetic Chemistry. (2025, April 3). Synthesis of Quinazoline Derivatives in the Presence of Titanium-Containing Solid Acid Nanoparticles. Journal of Synthetic Chemistry.
BenchChem. (n.d.). Technical Support Center: Purification of Brominated Organic Compounds.
Organic Chemistry at CU Boulder. (n.d.). Column Chromatography Procedures. Retrieved from University of Colorado Boulder website.
University of Toronto. (n.d.). Column chromatography.
Zeinab, F., et al. (2019). Synthesis of some novel dibromo-2-arylquinazolinone derivatives as cytotoxic agents. Research in Pharmaceutical Sciences, 14(2), 115-121.
Patel, V. M., & Desai, K. R. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives.
Taylor & Francis Online. (2020, March 25). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)
How to run column chromatography. (n.d.).
BenchChem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
Organic Syntheses. (n.d.). Alkyl and alkylene bromides.
Asian Journal of Research in Chemistry. (n.d.).
BenchChem. (n.d.). Technical Support Center: Minimizing Dibrominated Byproducts in Bromination Reactions.
DSpace@MIT. (n.d.). 4. Purification by Flash Column Chromatography.
Reddit. (2024, May 16).
ACS Publications. (2025, October 28). Synthesis of C2-Alkyl Quinazolinones through Bis(pinacolato)diborane Mediated Transfer Hydrogenation Reaction of Alkynes to Alkanes. The Journal of Organic Chemistry.
Technical Support Center: Troubleshooting Side Reactions in the Bromination of Dimethylquinazoline
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the bromination of dimethylquinazoline. This guide is designed for researchers, medicinal chemists, and process development sc...
Author: BenchChem Technical Support Team. Date: April 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the bromination of dimethylquinazoline. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold. The introduction of a bromine atom onto the dimethylquinazoline core is a critical step for further functionalization, often serving as a handle for cross-coupling reactions in drug discovery programs.[1] However, this reaction is frequently plagued by a variety of side reactions that can complicate synthesis, reduce yields, and make purification challenging.
This document provides in-depth, field-tested insights in a direct question-and-answer format to help you troubleshoot and optimize your reaction conditions. We will explore the causality behind common experimental pitfalls and offer robust, self-validating protocols to overcome them.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent problems encountered during the bromination of dimethylquinazoline derivatives.
Issue 1: Over-bromination Resulting in Poly-brominated Products
Question: My reaction is producing a significant amount of di- and even tri-brominated products, while my goal is selective mono-bromination. How can I suppress this over-bromination?
Answer:
Over-bromination is a classic challenge in electrophilic aromatic substitution, especially on electron-rich or moderately activated heterocyclic systems. The initial bromination product can sometimes be as, or only slightly less, reactive than the starting material, leading to a second substitution event before all the initial substrate is consumed.[2]
Root Causes & Corrective Actions:
Excess Brominating Agent: Using more than one equivalent of the brominating agent (e.g., N-Bromosuccinimide (NBS) or Br₂) is the most common cause.
Solution: Carefully control the stoichiometry. Begin with 1.0 to 1.05 equivalents of your brominating agent. It is often better to have a slightly incomplete reaction that is clean than a complete reaction with inseparable poly-brominated impurities.
High Reaction Temperature or Concentration: Elevated temperatures increase reaction rates indiscriminately, promoting further bromination of the mono-brominated product.
Solution: Perform the reaction at a lower temperature. Start at 0 °C or even -10 °C and allow the reaction to slowly warm to room temperature. Monitor progress closely via Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Method of Addition: Adding the brominating agent all at once creates localized areas of high concentration, favoring multiple substitutions.
Solution: Add the brominating agent portion-wise as a solid or as a solution via a syringe pump over an extended period (e.g., 1-2 hours). This maintains a low, steady concentration of the electrophile, favoring the more reactive starting material.[3]
Issue 2: Bromination of the Methyl Group (Benzylic Bromination)
Question: Instead of substituting on the aromatic ring, the bromine is adding to one of the methyl groups. What is causing this, and how do I ensure ring bromination?
Answer:
You are observing a competing radical substitution reaction at the benzylic position. This is a well-known pathway, particularly when using NBS, and is favored under specific conditions that generate bromine radicals. This process is often referred to as the Wohl-Ziegler reaction.[4]
Root Causes & Corrective Actions:
Presence of Radical Initiators: The most common cause is the intentional or unintentional presence of radical initiators.
Cause: Reagents like benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN), or even exposure to UV light, will initiate a radical chain mechanism.[4]
Solution: Ensure your reagents and solvents are free from peroxide contaminants. Do not add any radical initiators. Protect the reaction from direct, strong light.
Incorrect Solvent Choice: Non-polar solvents like carbon tetrachloride (CCl₄) are known to favor radical pathways.
Solution: For electrophilic aromatic substitution, use polar aprotic solvents like acetonitrile (CH₃CN), or protic solvents/strong acids like acetic acid or sulfuric acid.[2][3] These solvents facilitate the generation of an electrophilic bromine species (Br⁺).
The competition between these two pathways is fundamental and can be controlled by your choice of reaction conditions.
Issue 3: Poor Regioselectivity on the Aromatic System
Question: My mono-bromination is working, but I am getting a mixture of isomers (e.g., bromination on the benzene ring vs. the pyrimidine ring, or at different positions on the benzene ring). How can I direct the substitution to the desired position?
Answer:
Regioselectivity in the bromination of quinazolines is highly dependent on the reaction conditions, particularly the acidity of the medium and the electronic nature of the substrate.[2] The two nitrogen atoms in the pyrimidine ring can be protonated in strong acid, which significantly alters the electronic landscape of the molecule.
Controlling Regioselectivity:
Bromination on the Benzenoid Ring: To favor substitution on the carbocyclic (benzene) ring, the pyrimidine ring must be deactivated.
Mechanism: In a strong acid like concentrated H₂SO₄ or trifluoromethanesulfonic acid (CF₃SO₃H), the nitrogen atoms are protonated. This makes the pyrimidine ring strongly electron-deficient and deactivates it towards further electrophilic attack. The electrophilic bromine will then preferentially substitute on the less deactivated benzenoid ring.[2]
Protocol: Dissolve the dimethylquinazoline in concentrated H₂SO₄ at a low temperature (0 °C) and then add NBS portion-wise. The directing effects of the two methyl groups will then determine the final position on the benzene ring.
Bromination on the Pyrimidine Ring (e.g., C2-position): Direct bromination on the pyrimidine ring is challenging due to its inherent electron-deficient nature. A common strategy to achieve this involves activating the ring via N-oxide formation.
Mechanism: Formation of an N-oxide at the N1 or N3 position can activate the C2 or C4 positions for nucleophilic or electrophilic attack, depending on the subsequent activation steps. For instance, activation with an agent like tosic anhydride can make the C2-position susceptible to attack by a bromide source.[5][6]
Strategy: This is a multi-step approach. First, oxidize the quinazoline to its corresponding N-oxide. Then, perform the bromination on the activated N-oxide intermediate.
Issue 4: Low Yield and Formation of Polar Baseline Material on TLC
Question: My reaction is not going to completion, and I'm seeing a lot of polar material at the baseline of my TLC plate that I cannot isolate. What could this be?
Answer:
This issue often points towards substrate decomposition or the formation of highly polar, water-soluble byproducts like hydrobromide salts. The quinazoline nucleus can be susceptible to hydrolysis under harsh conditions, and the presence of water can also lead to unwanted reactions with the brominating agent.
Root Causes & Corrective Actions:
Hydrolysis of Brominating Agent: NBS and especially molecular bromine (Br₂) can react with trace water to form hypobromous acid (HOBr) and hydrobromic acid (HBr).[7] The generated HBr can protonate the basic nitrogen atoms of your quinazoline, forming a salt that is insoluble in many organic solvents and appears as baseline material on TLC.
Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
Ring Instability/Decomposition: Although generally stable, the quinazoline ring can be susceptible to ring-opening or decomposition under forcing conditions (e.g., prolonged heating in strong acid).[8]
Solution: Use the mildest conditions possible. Avoid prolonged reaction times at high temperatures. If using strong acid, ensure the workup is performed promptly and efficiently by pouring the reaction mixture onto ice and neutralizing carefully.
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is better for my reaction, NBS or molecular bromine (Br₂)?A1: For laboratory-scale synthesis, NBS is generally preferred. It is a crystalline solid that is easier and safer to handle than liquid bromine. It also tends to produce less HBr as a direct byproduct, which can simplify workup.[3] Molecular bromine is more reactive and may be required for very deactivated substrates, but its use requires greater caution due to its toxicity and corrosivity.
Q2: How do I properly quench a reaction that uses NBS?A2: Any unreacted NBS or bromine should be quenched before extraction to prevent unwanted bromination during workup. A saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) is the standard quenching agent.[3] It rapidly reduces active bromine species to bromide ions. Add the thiosulfate solution until the characteristic yellow/orange color of bromine disappears.
Q3: What is the best way to monitor the progress of the bromination?A3: TLC is the most common method. Use a solvent system that gives good separation between your starting material and the expected product (typically, the product is slightly less polar). Co-spotting the reaction mixture with the starting material is essential. For more quantitative analysis and to distinguish between isomers, HPLC or LC-MS are superior techniques.
Data Summary & Protocols
Table 1: Influence of Reaction Conditions on Bromination Outcome
Brominating Agent
Solvent / Additive
Initiator
Primary Outcome
Major Potential Side Reaction(s)
NBS (1.05 eq.)
H₂SO₄ (conc.)
None
Electrophilic substitution on benzenoid ring
Over-bromination, sulfonation
NBS (1.05 eq.)
Acetonitrile (CH₃CN)
None
Electrophilic substitution (may be less selective)
Over-bromination
NBS (1.05 eq.)
CCl₄ or Benzene
AIBN or BPO
Radical substitution on methyl group(s)
Ring bromination (minor)
Br₂ (1.05 eq.)
Acetic Acid (AcOH)
None
Electrophilic substitution on benzenoid ring
Over-bromination, HBr salt formation
Protocol 1: General Procedure for Regioselective Electrophilic Bromination on the Benzenoid Ring
This protocol is designed to favor mono-bromination on the electron-rich benzene portion of the quinazoline ring.
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add the dimethylquinazoline (1.0 eq.).
Dissolution: Cool the flask to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (H₂SO₄, ~10-20 mL per gram of substrate) while stirring, ensuring the temperature does not exceed 10 °C. Stir until all the solid has dissolved.
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.05 eq.) in small portions over 30-60 minutes, maintaining the internal temperature between 0 and 5 °C.
Reaction: Allow the reaction to stir at 0-5 °C for 1-3 hours. Monitor the reaction progress by TLC (quench a small aliquot with sodium thiosulfate, neutralize with NaHCO₃, and extract with ethyl acetate before spotting).
Workup: Once the starting material is consumed, carefully pour the reaction mixture onto a stirred slurry of crushed ice.
Neutralization: Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or cautiously adding solid NaHCO₃ until effervescence ceases (pH ~7-8).
Extraction: Extract the aqueous slurry with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane) three times.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]
// Solutions
sol1 [label="1. Use 1.0-1.05 eq. NBS\n2. Lower Temperature (0 °C)\n3. Slow/Portion-wise Addition", shape=note, fillcolor="#E8F0FE"];
sol2 [label="1. Remove Radical Initiators\n2. Switch to Polar Solvent (H₂SO₄/CH₃CN)\n3. Protect from Light", shape=note, fillcolor="#E8F0FE"];
sol3 [label="1. For Benzenoid Ring:\n Use Strong Acid (H₂SO₄)\n2. For Pyrimidine Ring:\n Consider N-Oxide Strategy", shape=note, fillcolor="#E8F0FE"];
sol4 [label="1. Use Anhydrous Solvents\n2. Run Under Inert Atmosphere (N₂)\n3. Use Milder Conditions / Shorter Time", shape=note, fillcolor="#E8F0FE"];
issue1 -> sol1;
issue2 -> sol2;
issue3 -> sol3;
issue4 -> sol4;
}
ondot
Caption: A decision tree for troubleshooting common bromination side reactions.
References
Van der Eycken, J., et al. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Molecules, 7(1), 47-59. Available from: [Link]
Mamatchanov, A., et al. (2018). Selective Bromination of Tricyclic Quinazolones. World Wide Journal of Multidisciplinary Research and Development. Available from: [Link]
Osborn, M. E., & Gabriel, S. (1975). Mechanism of bromination of 4(3H)-quinazolinone, its 3-methyl and its 1,3-dimethyl derivatives in aqueous acidic solutions. The Journal of Organic Chemistry, 40(18), 2647-2651. Available from: [Link]
den Hertog, H. J., & van der Plas, H. C. (1951). The bromination of quinoline, isoquinoline, thiazole and benzthiazole in the gaseous phase. Recueil des Travaux Chimiques des Pays-Bas, 70(5), 379-384. Available from: [Link]
Ökten, S., et al. (2023). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 8(20), 17793-17808. Available from: [Link]
Bogert, M. T., & Steiner, H. I. (1905). Researches on quinazolines (thirtieth paper). a study of the bromination and nitration of 4-quinazolones; the corresponding amin. Journal of the American Chemical Society, 27(10), 1327-1341. Available from: [Link]
Beck, J. W., & Eigen, M. (1996). Equilibrium and Kinetics of Bromine Hydrolysis. Inorganic Chemistry, 35(4), 995-1000. Available from: [Link]
Cvak, L. (1992). Side Reactions in Bromination of α-Ergocryptine. Collection of Czechoslovak Chemical Communications, 57(3), 633-638. Available from: [Link]
Wengryniuk, S. E., et al. (2013). Regioselective bromination of fused heterocyclic N-oxides. Organic Letters, 15(4), 792-795. Available from: [Link]
Guleac, D., & Mphahlele, M. J. (2020). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. Molecules, 25(18), 4279. Available from: [Link]
Technical Support Center: Optimizing Suzuki Reactions for Bromoquinazolines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinazoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists wh...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving bromoquinazoline substrates. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to optimize this critical C-C bond-forming reaction. Here, we address common challenges through a detailed troubleshooting guide and a frequently asked questions section, grounding our advice in mechanistic principles and field-proven strategies.
Section 1: Troubleshooting Guide
This section is structured to help you diagnose and solve specific issues you may encounter during your experiments.
Q1: My reaction shows low or no conversion of the bromoquinazoline starting material. What are the likely causes and how can I fix it?
Low conversion is a frequent issue that can typically be traced back to the catalytic cycle's efficiency. The primary steps to investigate are oxidative addition and catalyst stability.
Initial Diagnostic Workflow:
Caption: A systematic workflow for troubleshooting low conversion in Suzuki couplings.
Detailed Breakdown:
Inactive Catalyst System : The active Pd(0) species is prone to oxidation and deactivation.[1][2][3]
Cause : Your palladium source, especially Pd₂(dba)₃, can degrade over time. Phosphine ligands can be oxidized by trace oxygen.[2] Pd(II) precatalysts like Pd(OAc)₂ or Pd(dppf)Cl₂ require efficient in-situ reduction to Pd(0), which may be failing.[2]
Solution :
Bromoquinazolines, being heteroaromatic, can benefit from electron-rich and sterically hindered ligands that promote the oxidative addition step.[1][5] Screen a panel of ligands such as XPhos, SPhos, or RuPhos.[6]
Increase the catalyst loading from a typical 1-2 mol% to 3-5 mol% to see if the reaction initiates.
Suboptimal Base or Solvent : The base is critical for activating the boronic acid for transmetalation, and its effectiveness is highly dependent on the solvent.[2]
Cause : A weak base like Na₂CO₃ may not be sufficient for the boroquinazoline system. Solubility issues can also plague the reaction, preventing reagents from interacting.
Solution :
Screen stronger, non-nucleophilic bases. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices for challenging couplings.[1]
Use dry, aprotic polar solvents like dioxane, 2-MeTHF, or DMF to ensure all components are soluble.[7][8]
When using K₃PO₄, note that anhydrous conditions may require a small amount of water to function effectively.[9] Conversely, if side reactions are an issue, rigorously anhydrous conditions are preferred.
Poor Reagent Quality : The stability of the boronic acid is a common failure point.[10]
Cause : Boronic acids can undergo protodeboronation (hydrolysis back to the arene), especially at high temperatures or if stored improperly.[1][11] Impurities in the bromoquinazoline can also poison the catalyst.
Solution :
Verify the purity of your starting materials via NMR or LC-MS.
To circumvent instability, switch from a boronic acid to a more robust boronate ester, such as a pinacol (Bpin) or neopentyl glycol ester.[10] Potassium trifluoroborate salts (ArBF₃K) are another highly stable alternative.
Q2: I'm getting my desired product, but also a significant amount of a dehalogenated byproduct (quinazoline instead of the coupled product). How can I suppress this?
Dehalogenation (or hydrodehalogenation) is a competitive side reaction where the bromine is replaced by a hydrogen atom.[12]
Primary Causes & Mitigation Strategies:
Cause
Mechanistic Rationale
Recommended Solution
Inappropriate Base
Strong bases, particularly in the presence of protic impurities (water, alcohols), can generate hydride species that lead to reductive elimination of the Ar-H bond from the Pd-intermediate.[3][10]
Switch to a milder base like K₂CO₃ or CsF.[3] If using a strong base like K₃PO₄, ensure the reaction is rigorously anhydrous.
High Temperature
Elevated temperatures can increase the rate of undesired pathways, including dehalogenation.[12]
Attempt the reaction at a lower temperature (e.g., 70-80 °C) for a longer duration.[3]
Protic Solvents
Solvents like water or alcohols can serve as proton or hydride sources, facilitating the dehalogenation pathway.[3]
Use thoroughly degassed, aprotic solvents like dioxane, toluene, or 2-MeTHF.[3]
Ligand Choice
The ligand influences the stability of the Ar-Pd(II)-X intermediate and the relative rates of transmetalation vs. dehalogenation.
Screen different ligands. Sometimes a less bulky or less electron-rich ligand can disfavor the dehalogenation pathway.
N-H on Quinazoline
If the quinazoline ring has an unprotected N-H group, it can sometimes interfere with the catalyst or reaction mechanism.[3][13][14]
Consider protecting the quinazoline nitrogen with a suitable group like BOC or SEM, which can suppress the side reaction.[3][13]
Q3: My reaction mixture turns black and I observe homocoupling of my boronic acid. What's going wrong?
The formation of palladium black (finely divided Pd(0) metal) indicates catalyst decomposition.[1] Homocoupling of the boronic acid (Ar-B(OH)₂ → Ar-Ar) is often a consequence of this or the presence of an oxidant.
The Suzuki-Miyaura Catalytic Cycle and Common Failure Points:
Caption: The Suzuki-Miyaura catalytic cycle with key failure points leading to catalyst decomposition and homocoupling.
Troubleshooting Steps:
Improve Degassing : Oxygen is the primary culprit for both catalyst oxidation and boronic acid homocoupling.[2]
Action : Ensure your degassing procedure is rigorous. Sparge all solvents (including water, if used) and the reaction headspace with an inert gas (Argon or Nitrogen) for at least 15-30 minutes.[2] For best results, use several freeze-pump-thaw cycles.
Check Ligand:Pd Ratio : An insufficient amount of ligand can leave the palladium center coordinatively unsaturated, making it prone to aggregation and precipitation as palladium black.[2]
Action : Ensure you are using an appropriate ligand-to-palladium ratio, typically between 1:1 and 4:1, depending on the specific ligand and palladium source.[2]
Use a Pd(0) Source : Using a Pd(II) precatalyst like Pd(OAc)₂ requires an in-situ reduction step. This reduction can sometimes be inefficient or consume the boronic acid, leading to homocoupling.[2]
Action : Start with a well-defined Pd(0) source such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this potentially problematic step.[2]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best "go-to" set of starting conditions for a Suzuki coupling with a novel bromoquinazoline?
While every substrate is unique, a robust starting point is crucial. An excellent initial set of conditions would be to use a modern, reliable catalyst system that is known to be effective for challenging heteroaromatic substrates.
Recommended Starting Protocol:
Bromoquinazoline : 1.0 equiv
Boronic Acid/Ester : 1.2–1.5 equiv
Palladium Precatalyst : XPhos Pd G3 (2-4 mol%)
Base : K₃PO₄ (2.0–3.0 equiv)
Solvent : 2-MeTHF or Dioxane (degassed)
Temperature : 80–100 °C
Atmosphere : Nitrogen or Argon
Justification : This system combines an air-stable, highly active palladacycle precatalyst with a bulky, electron-rich ligand (XPhos) known to facilitate oxidative addition with heteroaryl halides.[4] K₃PO₄ is a strong, effective base, and 2-MeTHF is an excellent, stable solvent for these reactions.[15]
Q2: How does the position of the bromine on the quinazoline ring affect reactivity?
The electronic environment of the C-Br bond significantly impacts the rate-limiting oxidative addition step.
Electron-Deficient Positions : Bromine atoms on positions that are electron-deficient (e.g., C4 or C2) are generally more reactive. The electron-withdrawing nature of the quinazoline nitrogens facilitates the oxidative addition of Pd(0) into the C-Br bond.
Electron-Rich Positions : Bromine atoms on the benzo- portion of the quinazoline (e.g., C6, C7) can be less reactive, especially if there are electron-donating groups present. These substrates may require more forcing conditions: higher temperatures, more active catalyst systems (e.g., those with Buchwald ligands), and stronger bases.[9]
Q3: Is it necessary to run Suzuki reactions under strictly anhydrous conditions?
Not always, and it can be counterproductive in some cases. The role of water is nuanced:
Beneficial Role : Water can aid in the dissolution of inorganic bases like K₃PO₄ and K₂CO₃ and can facilitate the transmetalation step.[8][9] Many successful protocols use solvent mixtures like dioxane/water.[15]
Detrimental Role : Water is a proton source and can promote protodeboronation of the boronic acid, reducing its effective concentration.[1] It can also contribute to dehalogenation side reactions.[3]
Recommendation : Start with an anhydrous, aprotic solvent system. If you experience issues with base solubility or low conversion with K₃PO₄, the addition of a few equivalents of water can sometimes be beneficial.[9] However, if side reactions like dehalogenation are the primary issue, maintaining rigorously anhydrous conditions is the best approach.
References
Oldridge, D. A., & Biscoe, M. R. (2017). Room-Temperature Suzuki Coupling of Aryl Halides. Journal of the American Chemical Society. Available at: [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
Various Authors. (n.d.). Ligand-supported palladium-catalyzed cross-coupling reactions of (hetero) aryl chlorides. ResearchGate. Available at: [Link]
Biffis, A., et al. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. SYNLETT. Available at: [Link]
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Available at: [Link]
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. Available at: [Link]
Cernak, T. A., et al. (2002). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Tetrahedron Letters. Available at: [Link]
Cernak, T. A., et al. (2002). An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. Available at: [Link]
Li, J., et al. (2014). Highly Efficient Method for Suzuki Reactions in Aqueous Media. ACS Omega. Available at: [Link]
Reddit r/Chempros. (2021). Diagnosing issues with a failed Suzuki coupling? Available at: [Link]
Welch, D. S., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Nature Communications. Available at: [Link]
Roughley, S. D., & Jordan, A. M. (2016). Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery. Available at: [Link]
Perera, D., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Nature Communications. Available at: [Link]
Various Authors. (2014). How can I solve my problem with Suzuki coupling? ResearchGate. Available at: [Link]
Reddit r/Chempros. (2024). How to approach choosing reaction conditions for Suzuki? Available at: [Link]
Various Authors. (n.d.). Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]
Jedinák, L., & Cankař, P. (2018). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Available at: [Link]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination with Sterically Hindered Amines
Welcome to the advanced technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the speci...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the advanced technical support center for the Buchwald-Hartwig amination. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the specific kinetic and thermodynamic challenges associated with coupling sterically hindered amines.
When dealing with bulky substrates (e.g.,
α
-branched secondary amines, 2,6-disubstituted anilines), the standard catalytic pathways often break down. This guide moves beyond basic troubleshooting to explain the causality behind reaction failures and provides validated, self-correcting protocols to ensure successful C–N bond formation.
Part 1: The Mechanistic Bottleneck
To troubleshoot effectively, we must first understand why steric hindrance derails the Buchwald-Hartwig amination. The catalytic cycle relies on a delicate balance between oxidative addition and reductive elimination [5].
When an amine is highly sterically hindered, the coordination and deprotonation steps become sluggish. More critically, the resulting Pd(II)-amido complex suffers from a severe steric clash. If the ligand is not properly tuned, this clash dramatically increases the activation energy required for the product-forming reductive elimination step. When reductive elimination is slow, the long-lived Pd(II) intermediate becomes susceptible to competing side reactions, such as
β
-hydride elimination or protodehalogenation [2].
Catalytic cycle of Buchwald-Hartwig amination highlighting steric bottlenecks.
Part 2: Frequently Asked Questions & Troubleshooting Guide
Q1: I am seeing mostly hydrodehalogenated (debrominated) starting material instead of my product. Why?
The Causality: Debromination occurs when the Pd(II)-amido intermediate stalls before reductive elimination. If your amine has
α
-hydrogens, the stalled complex undergoes
β
-hydride elimination, forming an imine and a Pd(II)-hydride, which subsequently reductively eliminates to give the debrominated arene [2]. If there are no
α
-hydrogens, the base or solvent may act as a hydride source.
The Solution: You must accelerate reductive elimination. Switch to a highly bulky, electron-rich biaryl phosphine ligand like RuPhos or BrettPhos [1]. Counterintuitively, increasing the steric bulk of the ligand forces the Pd center into a lower coordination state and physically pushes the aryl and amido groups together, drastically lowering the activation barrier for reductive elimination [5]. Additionally, lower the temperature slightly and switch to a milder base (e.g., Cs₂CO₃ instead of NaOtBu) to suppress the background reduction pathway [2].
Q2: My reaction mixture turns black immediately upon heating, and I get zero conversion.
The Causality: The appearance of "Pd black" indicates the irreversible aggregation of active Pd(0) into inactive nanoparticles. This happens when the active L-Pd(0) species is generated but cannot efficiently enter the catalytic cycle (failed oxidative addition) or when the ligand is displaced. Traditional precatalysts like Pd(OAc)₂ require in situ reduction, which can consume your amine and lead to poorly defined Pd species [1].
The Solution: Abandon Pd(OAc)₂ and use Palladacycle Precatalysts (e.g., G3 or G4) [1]. These precatalysts undergo facile activation via a weak base at room temperature to cleanly generate a 1:1 L-Pd(0) complex. Ensure your solvent is rigorously degassed (sparging with Argon for 15 minutes), as trace oxygen rapidly decomposes L-Pd(0).
Q3: Which base should I use for highly hindered secondary amines?
The Causality: Hindered amines are inherently less nucleophilic and harder to deprotonate once coordinated to palladium. However, overly strong bases (like KOtBu) can decompose sensitive functional groups or competitively bind to the Pd center, poisoning the catalyst.
The Solution:LHMDS (Lithium hexamethyldisilazide) or NaOtBu are the gold standards for hindered amines [1]. LHMDS is particularly effective because its extreme steric bulk prevents it from coordinating to the palladium center, ensuring it acts strictly as a Brønsted base to deprotonate the coordinated amine [3].
Decision tree for troubleshooting hindered Buchwald-Hartwig aminations.
Part 3: Quantitative Optimization Matrix
Selecting the right combination of variables is critical. The following table synthesizes quantitative parameters and ligand choices for specific classes of hindered amines based on established kinetic profiles [3, 4].
Amine Class
Prototype Example
Optimal Ligand
Catalyst Loading
Preferred Base
Temp (°C)
Hindered Primary
2,6-Diisopropylaniline
BrettPhos
1–2 mol%
NaOtBu / LHMDS
90–110
Hindered Secondary
2-Methylpiperidine
RuPhos
2–5 mol%
NaOtBu / Cs₂CO₃
80–100
Weakly Nucleophilic
Diarylamines
tBuBrettPhos
2–5 mol%
LHMDS / K₃PO₄
100–120
Part 4: Self-Validating Experimental Protocol
This protocol utilizes a G3 palladacycle to ensure clean catalyst generation. It is designed as a self-validating system : visual checkpoints are embedded so you know immediately if a step has failed.
Anaerobic Setup: Oven-dry a 20 mL reaction vial equipped with a PTFE-lined septum. Transfer the vial to a nitrogen-filled glovebox. Causality: Pd(0) is highly oxophilic; trace oxygen will irreversibly oxidize the active catalyst before the cycle begins.
Solid Reagent Loading: Add the Aryl Halide, Precatalyst, and Base to the vial. If the amine is a solid, add it now.
Solvent Addition & Degassing: Add 5 mL of anhydrous solvent. If working outside a glovebox, sparge the solvent with Argon for 15 minutes prior to addition.
Catalyst Activation Checkpoint: Stir the mixture at room temperature for 5 minutes.
Validation Cue: The solution should transition to a homogeneous red, orange, or deep yellow color, indicating the successful generation of the active L-Pd(0) species [1].
Failure Cue: If the solution turns opaque black, the catalyst has decomposed. Abort the reaction, check your solvent for moisture/oxygen, and restart.
Amine Addition: If the amine is a liquid, add it dropwise via a micro-syringe.
Heating & Kinetic Monitoring: Place the vial in a pre-heated oil block at 90 °C. Stir vigorously (800+ rpm) to ensure mass transfer, especially if the base is partially insoluble.
Reaction Checkpoint: After 4 hours, pull a 10
μ
L aliquot, dilute in MeCN, and analyze via LC-MS.
Validation Cue: You should observe the product mass. If you observe the mass of the debrominated aryl ring, lower the temperature by 15 °C and switch to Cs₂CO₃ for the next iteration [2].
Workup: Once complete (typically 12–24 hours), cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove palladium residues and inorganic salts, and concentrate for column chromatography.
References
Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. "Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis". Journal of the American Chemical Society, 2015. Available at:[Link]
Dorel, R., Grugel, C. P., & Haydl, A. M. "The Buchwald–Hartwig Amination After 25 Years". Angewandte Chemie International Edition, 2019. Available at: [Link]
ACS Publications. "Scaling Relations in Homogeneous Catalysis: Analyzing the Buchwald–Hartwig Amination Reaction". ACS Catalysis, 2019. Available at: [Link]
Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction". Available at:[Link]
Troubleshooting
Navigating the Final Frontier: A Technical Guide to Palladium Catalyst Removal from Quinazoline Reaction Mixtures
For Researchers, Scientists, and Drug Development Professionals Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand the challenges that can arise during the crucial final steps...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. As a Senior Application Scientist, I've seen firsthand the challenges that can arise during the crucial final steps of synthesis. The removal of palladium catalysts, particularly from complex heterocyclic structures like quinazolines, is a common yet critical hurdle in pharmaceutical and fine chemical synthesis. Incomplete removal not only compromises the purity and safety of the final active pharmaceutical ingredient (API) but can also interfere with downstream processes and biological assays.[1]
This guide is designed to be a practical resource, moving beyond simple protocols to explain the underlying principles and troubleshooting strategies. We will explore the common pitfalls and provide you with the knowledge to select and optimize the most effective palladium removal strategy for your specific quinazoline synthesis.
Troubleshooting Common Issues in Palladium Removal
This section addresses frequently encountered problems in a question-and-answer format, providing direct and actionable advice.
Q1: I've filtered my reaction mixture through Celite, but the filtrate is still black/grey, and my ICP-MS analysis shows high residual palladium. What's going on?
A: This is a classic issue that points to the presence of soluble or colloidal palladium species. While filtration is effective for removing heterogeneous palladium catalysts like Pd/C, it won't capture dissolved or very fine, suspended palladium particles.[2][3]
Underlying Cause: Palladium can exist in various oxidation states (e.g., Pd(0), Pd(II)) within a reaction mixture, some of which are soluble in common organic solvents.[4] Additionally, palladium can form fine colloidal particles that can pass through standard filter media.[2]
Troubleshooting Steps:
Switch to a Scavenging Method: Employ a solid-supported scavenger with a high affinity for palladium. Thiol-based scavengers are often effective for Pd(II), while other specialized scavengers can target Pd(0).[4][5]
Induce Precipitation: Before filtration, try adding an anti-solvent to precipitate the soluble palladium species.
Adsorption: Treat the solution with activated carbon. Activated carbon has a high surface area and can effectively adsorb a wide range of palladium species, regardless of their oxidation state.[6][7]
Q2: My palladium scavenger is working, but my product yield is significantly lower after treatment. How can I improve my recovery?
A: This indicates that your product is likely binding to the scavenger along with the palladium. This is a common trade-off between purity and yield.
Underlying Cause: Scavengers can have non-specific binding affinities. If your quinazoline derivative has functional groups that can interact with the scavenger (e.g., thiols, amines), you may experience product loss.
Troubleshooting Steps:
Optimize Scavenger Loading: Reduce the amount of scavenger used to the minimum effective quantity. You can determine this by running small-scale screening experiments.
Wash the Scavenger: After filtering off the scavenger, wash it with a small amount of fresh solvent to recover any adsorbed product.
Screen Different Scavengers: Not all scavengers are created equal. Some may have a higher selectivity for palladium over your product. Consider screening a panel of scavengers with different functional groups (e.g., thiol, amine, phosphine-based).[8]
Q3: I'm struggling to choose the right palladium removal method for my specific quinazoline derivative. What factors should I consider?
A: The optimal method is highly dependent on your specific reaction conditions and the properties of your product. There is no one-size-fits-all solution.[9]
Key Considerations:
Palladium Species: Is your catalyst homogeneous (soluble) or heterogeneous (solid)? What is the likely oxidation state of the residual palladium?
Solvent System: The polarity of your solvent will influence the solubility of palladium species and the effectiveness of different scavengers.[3]
Product Stability and Polarity: The stability of your quinazoline derivative will determine the feasibility of methods like chromatography or extractions. Its polarity will influence solvent choices.[3]
Regulatory Requirements: For pharmaceutical applications, the acceptable level of residual palladium is strictly regulated by guidelines such as ICH Q3D.[8][10][11] This will dictate the required efficiency of your removal method.
In-depth Protocols and Method Selection
To assist in selecting the most appropriate strategy, the following sections provide detailed protocols for common palladium removal techniques and a decision-making framework.
Decision-Making Workflow for Palladium Removal
The following diagram illustrates a logical workflow for selecting an appropriate palladium removal method.
Caption: Decision tree for selecting a palladium removal method.
Experimental Protocols
This method is the first line of defense for removing heterogeneous palladium catalysts.[2]
Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper. Add a 1-2 cm layer of Celite and gently compact it to form a level bed. Pre-wet the Celite pad with the solvent used in your reaction mixture.[3]
Dilute the Reaction Mixture: Dilute your reaction mixture with a suitable solvent to reduce its viscosity.[3]
Filter: Slowly pour the diluted mixture onto the center of the Celite bed. Apply gentle vacuum to draw the solution through the filter.[3]
Wash: Wash the Celite pad with fresh solvent to ensure complete recovery of your product.[3]
Collect: The combined filtrate contains your product, free from heterogeneous palladium.
This is a highly effective method for removing both soluble and insoluble palladium species.[4][5]
Select a Scavenger: Choose a scavenger based on the likely oxidation state of your palladium species and the solvent system. Thiol-based scavengers like ISOLUTE® Si-Thiol or resins like MP-TMT are common choices.[5]
Add Scavenger: To your reaction mixture, add the scavenger (typically 5-10 wt% equivalence relative to the product).
Stir: Stir the mixture at room temperature or slightly elevated temperature for a recommended period (usually 1-16 hours). The optimal time should be determined experimentally.
Filter: Remove the solid-supported scavenger by filtration.
Wash and Collect: Wash the scavenger with a small amount of fresh solvent to recover any adsorbed product and combine the filtrates.
Activated carbon is a cost-effective and versatile option for palladium removal.[6][9]
Add Activated Carbon: Add powdered activated carbon (typically 5-10 wt% relative to the product) to your reaction mixture.
Stir: Stir the slurry at room temperature or a slightly elevated temperature for 1-18 hours.
Filter: Filter the mixture through a pad of Celite to remove the activated carbon.
Wash and Collect: Wash the Celite/carbon cake with fresh solvent to ensure complete product recovery.
Data Summary: Comparison of Palladium Removal Methods
The following table provides a comparative overview of common palladium removal techniques.
Not always successful. Can sometimes concentrate impurities.[12]
Highly dependent on the specific system.
Column Chromatography
Can provide very high purity.
Can be time-consuming and solvent-intensive. Not always practical for large-scale synthesis.[12]
Can reduce Pd to very low levels, but may not be sufficient on its own.[13]
Advanced Topics and Considerations
Quantification of Residual Palladium:
Accurate measurement of residual palladium is crucial to validate your removal process. While Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is the gold standard, rapid screening methods based on fluorometric assays are also available for in-process monitoring.[14][15][16]
Regulatory Landscape:
The International Council for Harmonisation (ICH) Q3D guideline provides limits for elemental impurities, including palladium, in pharmaceutical products.[11] The permitted daily exposure (PDE) for palladium is a key factor in determining the required level of removal.[8]
Safety Considerations:
Palladium catalysts, especially finely divided powders like palladium on carbon, can be pyrophoric and should be handled with care.[17] Always consult the Safety Data Sheet (SDS) for your specific catalyst and reagents.
Conclusion
The effective removal of palladium catalysts from quinazoline reaction mixtures is a multi-faceted challenge that requires a systematic and informed approach. By understanding the nature of the palladium species, carefully selecting a removal method, and optimizing the process, researchers can ensure the purity and quality of their final products. This guide provides a foundation for troubleshooting common issues and implementing robust and efficient palladium removal strategies in your laboratory.
References
Wilson, J., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development. Available at: [Link]
Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts Activated Carbon Business Division. Available at: [Link]
Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. Organic Process Research & Development. Available at: [Link]
Biotage. (n.d.). Quickly and Easily Remove Residual Metals from APIs to Approved Levels. Sopachem. Available at: [Link]
Grogger, C., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. Available at: [Link]
Biotage. (2023, January 20). How to Remove Palladium in three easy steps. Available at: [Link]
Various Authors. (2015, May 18). How can i remove palladium Pd catalyst easily?. ResearchGate. Available at: [Link]
Osaka Gas Chemicals Co., Ltd. (n.d.). Selective adsorption and removal of Palladium (Pd). Available at: [Link]
Bu, X., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ACS Publications. Available at: [Link]
Welch, C. J., et al. (2013). Rapid Analysis of Residual Palladium in Pharmaceutical Development Using a Catalysis-Based Fluorometric Method. ResearchGate. Available at: [Link]
Onyx Scientific. (n.d.). Palladium scavenging: From 1% to within ICH limits. Available at: [Link]
Koide, K., et al. (2024). Catalysis-Based Fluorometric Method for Semiquantifying Trace Palladium in Sulfur-Containing Compounds and Ibuprofen. The Journal of Organic Chemistry. Available at: [Link]
Various Authors. (n.d.). a) General mechanism of Pd removal using scavengers. b) Examples of... ResearchGate. Available at: [Link]
Scott, J. S., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Medicinal Chemistry Letters. Available at: [Link]
Uozumi, Y., et al. (2005). Method of removing palladium. Google Patents.
Various Authors. (2025, September 19). Your trick to remove residual palladium. Reddit. Available at: [Link]
Johnson Matthey Technology Review. (n.d.). Recovery of Palladium from Spent Activated Carbon-Supported Palladium Catalysts. Available at: [Link]
Royal Society of Chemistry. (2025, February 28). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. Available at: [Link]
Various Authors. (n.d.). Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. ResearchGate. Available at: [Link]
Amazon Filters. (n.d.). Improving Operator Safety in API Catalyst Recovery. Available at: [Link]
Eigenberger, G., & Wiese, J. (2001). Poisoning and deactivation of palladium catalysts. ResearchGate. Available at: [Link]
Lipshutz, B. H., et al. (2001). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. Available at: [Link]
Scott, J. S., et al. (2022, January 20). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. PMC. Available at: [Link]
European Medicines Agency. (n.d.). Guideline on the specification limits for residues of metal catalysts. Available at: [Link]
Pharmaceuticals and Medical Devices Agency. (2014, December 16). Guideline for Elemental Impurities Q3D. Available at: [Link]
Technical Support Center: Enhancing the Solubility of 2-Bromo-4,5-dimethylquinazoline
Welcome to the technical support center for 2-Bromo-4,5-dimethylquinazoline. As a key intermediate in medicinal chemistry and drug discovery, this quinazoline derivative often presents solubility challenges that can impe...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support center for 2-Bromo-4,5-dimethylquinazoline. As a key intermediate in medicinal chemistry and drug discovery, this quinazoline derivative often presents solubility challenges that can impede experimental progress and reproducibility.[1][2][3] This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and actionable protocols for overcoming these hurdles. Here, we address common issues in a practical question-and-answer format, explaining the causality behind each experimental choice to ensure both success and scientific integrity.
Section 1: Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
Q1: My 2-Bromo-4,5-dimethylquinazoline, dissolved in a DMSO stock, precipitates immediately when I dilute it into my aqueous assay buffer. What is happening and how can I fix it?
This is a classic and common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is rapidly introduced into an aqueous medium where it has poor solubility. The organic material precipitates out of the solution, leading to inaccurate concentrations and unreliable assay results.
Root Cause Analysis:
2-Bromo-4,5-dimethylquinazoline is a heterocyclic aromatic compound.[3][4] Such structures are often hydrophobic and lipophilic, making them highly soluble in polar aprotic solvents like DMSO but poorly soluble in water.[5][6][7] When the DMSO solution is diluted, the solvent environment abruptly changes from organic to aqueous, and the compound can no longer stay dissolved.
Solutions, from Simplest to Most Complex:
Reduce Final Assay Concentration: The most straightforward solution is often to lower the final concentration of the compound in your assay to a level below its aqueous solubility limit.
Optimize the Dilution Process: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in DMSO first to get closer to the final concentration before introducing it to the aqueous medium. A stepwise dilution can also help; for example, diluting the DMSO stock into a small volume of buffer containing a solubilizing agent before adding it to the final assay volume.[8]
Minimize Final DMSO Concentration: High concentrations of DMSO can be toxic to cells and can still promote precipitation. Always aim for the lowest possible final DMSO concentration, typically ≤0.5% for cell-based assays, and always include a vehicle control (DMSO at the same final concentration without your compound) in your experiments.[8]
Incorporate a Co-solvent: A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[6][7][9]
Recommended Co-solvents: Ethanol, propylene glycol, or polyethylene glycols (PEGs) are common choices.[5][6]
Strategy: Prepare your final assay buffer with a small percentage (e.g., 1-5%) of the co-solvent before adding your compound.
Q2: I'm observing poor reproducibility in my biological assays. Could this be related to the solubility of 2-Bromo-4,5-dimethylquinazoline?
Absolutely. Poor aqueous solubility is a frequent cause of inconsistent results in biological assays. If the compound is not fully dissolved, the actual concentration interacting with the biological target will be unknown and variable between experiments. This can manifest as fluctuating IC50 values, variable enzyme inhibition, or inconsistent cellular responses.
How to Diagnose the Problem:
Visual Inspection: After preparing your final assay solution, visually inspect it against a light source and a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.
Centrifugation Test: Prepare your highest concentration working solution and centrifuge it at high speed (e.g., >10,000 x g) for 15-20 minutes. If a pellet forms, your compound has precipitated.
Kinetic Solubility Assay: Perform a simple nephelometry or light-scattering assay to determine the kinetic solubility limit in your specific assay buffer. This will tell you the concentration at which the compound begins to precipitate.
Solutions:
Work Below the Solubility Limit: Once you determine the aqueous solubility limit, ensure all your experiments are conducted at concentrations well below this threshold.
Utilize Solubilizing Excipients: If higher concentrations are necessary, you must employ solubility enhancement techniques. The most common and effective methods for preclinical research involve the use of surfactants or cyclodextrins.[10][11][12]
Q3: My DMSO stock solution shows crystals after being stored in the freezer. Is it still usable?
This indicates that the concentration of your stock solution may exceed the compound's solubility limit in DMSO at low temperatures, or that water has been absorbed into the DMSO.
Best Practices and Troubleshooting:
Use Anhydrous DMSO: DMSO is highly hygroscopic and will absorb moisture from the air.[13] This absorbed water can significantly decrease the solubility of hydrophobic compounds, leading to precipitation, especially upon freezing.[13] Always use high-purity, anhydrous DMSO from a freshly opened bottle and keep it tightly sealed.[13]
Gentle Warming and Sonication: You may be able to redissolve the compound by gently warming the vial to room temperature or in a 37°C water bath, followed by vortexing and sonication.[13][14] Ensure the compound is completely redissolved before use.
Avoid Repeated Freeze-Thaw Cycles: Repeatedly freezing and thawing a stock solution increases the risk of water absorption and compound degradation.[13] It is highly recommended to aliquot your stock solution into single-use volumes after preparation to maintain its integrity.[8][13]
Lower the Stock Concentration: If the problem persists, consider preparing your stock solution at a slightly lower concentration to ensure it remains in solution at -20°C or -80°C.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader questions about the solubility characteristics and enhancement strategies for 2-Bromo-4,5-dimethylquinazoline.
Q1: What are the predicted physicochemical properties of 2-Bromo-4,5-dimethylquinazoline and how do they relate to solubility?
While specific experimental data for 2-Bromo-4,5-dimethylquinazoline is not widely published, we can infer its properties based on its structure—a substituted quinazoline. Quinazolines are aromatic heterocyclic compounds.[4]
Structure: It consists of a benzene ring fused to a pyrimidine ring, with a bromo- and two methyl- substituents.[3][4] This structure is largely non-polar.
pKa: The quinazoline scaffold contains nitrogen atoms which are basic.[4][15] The pKa of the parent quinazoline is 3.51.[4] This means it can be protonated in acidic conditions. The solubility of such compounds can therefore be pH-dependent, often increasing in acidic solutions where the protonated form is more water-soluble.[16][17][18]
LogP: The calculated XLogP3 (a measure of lipophilicity) for similar structures is often greater than 2, indicating a preference for lipid environments over aqueous ones and thus predicting low water solubility.[19]
These properties collectively suggest that 2-Bromo-4,5-dimethylquinazoline is a weakly basic, lipophilic compound with poor aqueous solubility under neutral pH conditions.
Q2: What is a systematic approach to improving the solubility of this compound for in vitro testing?
A systematic approach ensures you find the most effective and least disruptive method for your specific experimental needs. The following workflow is recommended.
Caption: Workflow for preparing a DMSO stock solution.
References
Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. (2019). Indian Journal of Pharmaceutical and Biological Research.
Solubility enhancement techniques: A comprehensive review. (2023). World Journal of Advanced Research and Reviews.
Techniques for solubility enhancement of poorly soluble drugs: An overview. (PDF).
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES.
Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores.
STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. CIBTech.
Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor.... Global Pharmaceutical Sciences Review.
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI.
CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH.
Cosolvent. Wikipedia.
Technical Support Center: Overcoming Solubility Challenges with Quinazoline-Based Inhibitors. Benchchem.
Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO. Benchchem.
Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules.
Solubility Enhancement of Synthesized Quinazolinone Derivative by Solid Dispersion Technique.
Synthesis of Medicinally Important Quinazolines and Their Deriv
Quinazoline. Wikipedia.
Measurement and ANN prediction of pH-dependent solubility of nitrogen-heterocyclic compounds.
The Role of Surfactants in Solubiliz
Preparation of III-31-C Stock Solution with DMSO: Applic
Co-solvent – Knowledge and References. Taylor & Francis.
FAQs on Inhibitor Prepar
GE Healthcare Life Sciences Buffer and sample preparation for direct binding assay in 2% DMSO.
Compound Handling Instructions. MCE.
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly W
Co-solvent: Significance and symbolism.
Impact of Surfactants as Formulation Additives and Media Components on the Performance of Amorphous Solid Dispersions.
Role of Surfactant and Co-surfactant in Microemulsion: A Review. Research Journal of Pharmacy and Technology.
Novel ph dependent coating drug delivery system.
Surfactant–Particle Engineering Hybrids: Emerging Strategies for Enhancing Solubility and Oral Bioavailability of Poorly W
Grad student question-why co-solvent used during recrystallization or tritur
Preventing dehalogenation during quinazoline coupling reactions
Welcome to the Technical Support Center for Late-Stage Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals on the kinetic traps associated with palladium-catalyz...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for Late-Stage Functionalization. As a Senior Application Scientist, I frequently consult with drug development professionals on the kinetic traps associated with palladium-catalyzed cross-couplings of N-heterocycles.
Quinazolines, due to their profound electron deficiency and the coordinating ability of their nitrogen atoms, are notoriously prone to hydrodehalogenation —a parasitic side reaction where the C-X bond is reduced to a C-H bond rather than forming the desired C-C or C-N bond[1].
This guide is designed to deconstruct the causality behind this side reaction and provide you with self-validating workflows to eliminate it.
Mechanistic Insights: The Causality of Dehalogenation
To solve dehalogenation, we must first understand the kinetic bottleneck of the catalytic cycle. In palladium-catalyzed reactions (e.g., Buchwald-Hartwig or Suzuki-Miyaura), the oxidative addition of Pd(0) into the highly activated C-Cl or C-Br bond of a 4-haloquinazoline is extremely fast.
However, the subsequent steps—transmetalation or amine coordination—are often kinetically slow due to the steric hindrance of the incoming nucleophile or the basic nitrogens of the quinazoline coordinating to the palladium center, stalling the cycle[2]. During this bottleneck, the long-lived Ar-Pd(II)-X intermediate is highly susceptible to side reactions. If any hydride source is present, a rapid hydride transfer occurs, forming an Ar-Pd(II)-H species. Subsequent reductive elimination yields the undesired hydrodehalogenated quinazoline[1],[3].
Catalytic cycle showing desired coupling vs. hydrodehalogenation pathway.
Frequently Asked Questions (FAQs)
Q1: Why does my 4-chloroquinazoline yield mostly quinazoline instead of the coupled product?A1: You are likely introducing a hidden hydride source into the reaction. When the Ar-Pd(II)-X intermediate stalls, it acts as a hydride scavenger. Solvents like ethanol, isopropanol, or DMF, as well as adventitious moisture, can donate hydrides to the palladium center, leading to rapid hydrodehalogenation[1],[4].
Q2: Which bases should I avoid to prevent this?A2: Avoid alkoxide bases (like NaOtBu or KOtBu) and amine bases (like Et3N) when working with sensitive quinazolines. The tert-butoxide anion can undergo
β
-hydride elimination, releasing acetone and generating the problematic Pd-H species[3]. Instead, switch to inorganic bases lacking
β
-hydrogens, such as anhydrous K3PO4 or Cs2CO3[5].
Q3: How does ligand choice influence dehalogenation?A3: Ligand selection is your primary kinetic lever. Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, RuPhos, SPhos) are critical. Their extreme steric bulk forces the two coupling partners on the Pd(II) center closer together, artificially lowering the activation energy for the desired reductive elimination[2]. By accelerating the desired pathway, the catalyst outcompetes the slower hydrodehalogenation side reaction[6].
Quantitative Optimization Data
The table below summarizes the impact of reaction parameters on the ratio of desired coupling to undesired dehalogenation.
Parameter
Sub-optimal Condition (Promotes Dehalogenation)
Optimized Condition (Suppresses Dehalogenation)
Typical Dehalogenation (%)
Typical Coupling Yield (%)
Base
NaOtBu, Et3N, KOtBu
K3PO4, Cs2CO3, K2CO3
15 - 40%
< 60%
Solvent
DMF, EtOH, iPrOH
Toluene, 1,4-Dioxane
20 - 50%
< 50%
Ligand
PPh3, dppe (Unrestricted)
XPhos, RuPhos, SPhos (Bulky)
10 - 30%
> 90%
Atmosphere
Ambient (Trace Moisture)
Rigorously Anhydrous (Argon)
5 - 15%
> 95%
Troubleshooting Workflow
Step-by-step troubleshooting workflow to minimize quinazoline dehalogenation.
Self-Validating Experimental Protocol
Optimized Buchwald-Hartwig Amination of 4-Chloroquinazoline
This protocol is engineered with an internal validation checkpoint to ensure that no hydride leaks are present before committing the reaction to full thermal stress.
Materials Required:
4-Chloroquinazoline (1.0 equiv)
Amine nucleophile (1.2 equiv)
Pd2(dba)3 (2 mol% Pd)
XPhos (4 mol%)
Anhydrous K3PO4 (2.0 equiv)
Anhydrous Toluene (degassed)
Step-by-Step Methodology:
System Purge & Catalyst Pre-Activation: In a flame-dried Schlenk flask, combine Pd2(dba)3, XPhos, and K3PO4. Evacuate and backfill with Argon (3x). Add anhydrous, degassed toluene. Stir at room temperature for 15 minutes.
Causality: Pre-forming the active L2Pd(0) species prevents unligated palladium from indiscriminately inserting into the C-Cl bond, which drastically increases the rate of side reactions.
Substrate Addition: Add 4-chloroquinazoline and the amine nucleophile under a positive stream of Argon.
Self-Validation Checkpoint (T = 30 min, 50°C): Heat the mixture gently to 50°C for 30 minutes. Withdraw a 10 µL aliquot under Argon, quench in 1 mL of Acetonitrile, and analyze via LC-MS.
Validation Logic: Check the ratio of m/z 131 [M+H]+ (dehalogenated quinazoline) to the starting material. If m/z 131 is >5%, a hydride leak is present (likely wet solvent or amine degradation). Abort the reaction , dry all reagents over molecular sieves, and restart. If the dehalogenated mass is <2%, the system is validated and safe to proceed.
Reaction Completion: Ramp the temperature to 90°C and stir for 4 hours.
Causality: The extreme steric bulk of XPhos forces the intermediate to undergo reductive elimination rapidly, allowing the reaction to reach completion before thermal degradation of the catalyst occurs[2].
Workup: Cool to room temperature, filter through a pad of Celite to remove K3PO4 salts and Pd black, and concentrate under reduced pressure for column chromatography.
Recrystallization techniques for purifying quinazoline derivatives
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with quinazoline derivatives. The purification of these heterocyclic compounds via recrystalliza...
Author: BenchChem Technical Support Team. Date: April 2026
This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with quinazoline derivatives. The purification of these heterocyclic compounds via recrystallization is a critical step for ensuring the purity, consistency, and efficacy of final products. However, the unique physicochemical properties of the quinazoline scaffold can present specific challenges.
This support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the recrystallization process. The focus is not just on procedural steps, but on the underlying scientific principles to empower you to make informed decisions and optimize your purification workflows.
Troubleshooting Guide: Common Recrystallization Issues
This section addresses specific problems in a question-and-answer format, providing likely causes and actionable solutions based on field-proven insights.
Q1: My quinazoline derivative is "oiling out" instead of forming crystals. What's happening and how do I fix it?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid crystalline lattice. This is a common problem when the boiling point of the solvent is higher than the melting point of the impure compound, or when high levels of impurities significantly depress the melting point of your product.[1][2]
Possible Causes & Recommended Solutions:
Inappropriate Solvent Choice: The solvent's boiling point may be too high.
Solution: Switch to a more volatile solvent with a lower boiling point. For instance, if you are using DMF (Boiling Point: 153°C), consider trying ethanol (BP: 78°C) or an ethyl acetate/hexane mixture.[1][2]
Solution is Too Concentrated or Cooled Too Rapidly: Rapid cooling can cause the compound to crash out of solution as an oil because molecules do not have sufficient time to orient themselves into an ordered crystal lattice.
Solution: Allow the hot, saturated solution to cool slowly to room temperature. Avoid immediately placing the flask in an ice bath. Once at room temperature, cooling can be gradually continued in a refrigerator or ice bath.[2]
High Impurity Load: Significant impurities can act as a eutectic mixture, lowering the overall melting point of your crude product.
Solution: Attempt to remove some impurities first. If the impurities are insoluble, perform a hot gravity filtration before allowing the solution to cool.[1] If they are soluble, you may need to perform a preliminary purification step like column chromatography before recrystallization.[3]
Q2: I've cooled my solution, but no crystals are forming. What should I do?
Answer: The failure of a compound to crystallize from a cooled solution typically indicates that the solution is not sufficiently supersaturated, or that the nucleation process (the initial formation of small crystal seeds) has not been initiated.
Possible Causes & Recommended Solutions:
Excessive Solvent: The most common reason for crystallization failure is using too much solvent, meaning the solution is not saturated even at low temperatures.[1]
Solution: Gently heat the solution to evaporate a portion of the solvent (e.g., reduce the volume by 25-50%) and then allow it to cool again.[1]
Lack of Nucleation Sites: Crystal growth requires a starting point (a nucleus). Smooth glass surfaces can sometimes inhibit spontaneous nucleation.
Solution 1 (Scratching): Use a glass rod to gently scratch the inside surface of the flask at the meniscus.[2][4] The microscopic imperfections in the glass provide a surface for crystals to begin forming.[4]
Solution 2 (Seeding): If you have a small amount of the pure compound, add a single, tiny crystal ("seed crystal") to the cooled solution.[1][4] This provides a perfect template for further crystal growth.
Insufficient Cooling: Some compounds require lower temperatures to crystallize effectively.
Solution: If cooling to 0°C in an ice bath is ineffective, try a lower temperature bath, such as a salt-ice bath (approx. -10°C).[4]
Here is a logical workflow to follow when crystallization fails to initiate.
Caption: A decision tree for troubleshooting failed crystallization.
Q3: My product's purity isn't improving after recrystallization. Why?
Answer: While recrystallization is a powerful purification technique, its effectiveness depends on the nature of the impurities. If purity, as checked by TLC, LC-MS, or melting point, does not improve, it suggests that the impurities have similar solubility properties to your desired compound in the chosen solvent system.
Possible Causes & Recommended Solutions:
Co-crystallization: The impurity may be structurally very similar to your product, allowing it to be incorporated into the crystal lattice.
Solution: You must change the solvent. A different solvent will alter the solubility profiles of both the product and the impurity, potentially leaving the impurity behind in the mother liquor. Experiment with solvents of different polarities.
Insoluble Impurities Not Removed: Solid, insoluble impurities were not removed prior to cooling.
Solution: Ensure you perform a hot gravity filtration on the dissolved, hot solution before allowing it to cool. This step is crucial for removing any particulate matter that is insoluble in the hot solvent.[1]
Inefficient Washing: The mother liquor, which contains the soluble impurities, was not adequately washed from the surface of the filtered crystals.
Solution: After filtering your crystals, wash the filter cake with a small amount of ice-cold recrystallization solvent. Using cold solvent is critical to wash away the impurity-laden mother liquor without re-dissolving a significant amount of your product.
Frequently Asked Questions (FAQs)
Q1: How do I select the best solvent for my quinazoline derivative?
Answer: Solvent selection is the most critical step in developing a successful recrystallization procedure.[5][6] The ideal solvent should exhibit the following characteristics:
High solubility at high temperatures: The compound should dissolve completely in a minimal amount of hot solvent.[7]
Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the same solvent when cold to ensure a good recovery yield.[7]
Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).[1]
Chemical Inertness: The solvent must not react with your compound.
Volatility: The solvent should be volatile enough to be easily removed from the purified crystals during drying.[1]
A good starting point is to test small amounts of your crude product in various solvents. Ethanol, acetic acid, and methanol are often effective single solvents for quinazoline derivatives.[2][3][8]
Solvent
Boiling Point (°C)
Polarity
Typical Use Case
Ethanol
78
Polar Protic
General purpose, good for many quinazolines.[3][9][10]
Often used as an anti-solvent with a more polar solvent.[2]
Acetic Acid
118
Polar Protic
Can be effective for less soluble derivatives.[2][10]
Acetone
56
Polar Aprotic
Volatile solvent, can be used in mixtures.[12][13]
Dimethylformamide (DMF)
153
Polar Aprotic
High boiling point, used for poorly soluble compounds.[11][12]
Q2: What is a mixed-solvent recrystallization and when should I use it?
Answer: A mixed-solvent (or solvent-antisolvent) recrystallization is used when no single solvent meets the ideal criteria. This technique involves dissolving the compound in a "good" solvent in which it is highly soluble, and then adding a "poor" or "anti-solvent" in which the compound is insoluble, until the solution becomes cloudy (the saturation point).[1][7]
When to Use:
When your compound is very soluble in all common solvents, even when cold.
When your compound is poorly soluble in all common solvents, even when hot.
Common Pairs: Commonly used solvent pairs include water-ethanol, ethyl acetate-hexane, and toluene-hexane.[1][2] The two solvents must be miscible with each other.[1]
Q3: What is the correct procedure for hot gravity filtration?
Answer: Hot gravity filtration is used to remove insoluble impurities from a hot recrystallization solution. Performing this step correctly is essential to prevent your desired product from crystallizing prematurely.
Setup: Place a stemless or short-stemmed funnel fitted with fluted filter paper into the neck of a clean Erlenmeyer flask. A stemless funnel is preferred to prevent crystallization in the stem.[1]
Pre-heat: Place a small amount of the pure recrystallization solvent in the receiving flask and heat the entire assembly on a hot plate. The boiling solvent vapors will heat the funnel and flask, preventing premature crystallization.[1]
Pour: Once your crude product is fully dissolved in the hot solvent, carefully and quickly pour the hot solution through the pre-heated filtration setup.
Rinse: Rinse the original flask with a small amount of hot solvent and pour this through the filter to recover any residual product.
Cool: Remove the funnel and proceed with cooling the filtrate to induce crystallization of the purified compound.
Caption: A standard workflow for purifying a solid by recrystallization.
References
Zhanghua Dryer. (2025, October 12). Crystallization Challenges in Pharmaceutical Products.
AIP Publishing. (n.d.). Preparation and Evaluation of Quinazoline Derivatives as Antimicrobial Agents and Liquid Crystals.
BenchChem. (2025). Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products.
Synthesis of Quinazoline Derivatives and their Biological Activities. (n.d.).
Baluja, S., et al. (2016). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. International Journal of Basic and Applied Chemical Sciences.
BenchChem. (2025).
Neuland Labs. (2023, August 1).
Crystallis
ResearchGate. (n.d.).
Zhao, Y.-L., et al. (2014). Quinazoline derivatives: synthesis and bioactivities. PMC.
BenchChem. (2025). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
Synthesis And Biological Evaluation of Some New Quinazoline Derivatives. (2024, June 1). Revista Electronica de Veterinaria.
Dasari, S. R., et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. Trade Science Inc.
CN106045980A - Quinazoline derivative and preparation method thereof. (n.d.).
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). PMC.
Guide for crystalliz
Technobis Crystallization Systems. (2021, November 25). Solvent selection for process development.
Analytical and Biological Characterization of Quinazoline Semicarbazone Derivatives. (2025). The Review of Diabetic Studies.
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. (n.d.). Oriental Journal of Chemistry.
A Novel Integrated Workflow for Isolation Solvent Selection Using Prediction and Modeling. (n.d.).
BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis.
Synthesis and biological activity of some novel quinazolinone derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
US2982771A - Purification of heterocyclic organic nitrogen compounds. (n.d.).
Kinetic Resolution of Nitrogen Heterocycles with a Reusable Polymer-Supported Reagent. (n.d.).
Synthesis of some new tricyclic 4(3H)
How to Choose the Right Solubilization Technology for Your API. (2015, October 5).
Grigalevicius, S., et al. (2020, May 28).
Synthesis and Crystallization of N-Rich Triazole Compounds. (n.d.). MDPI.
CN103664892B - The crystallization of quinoline. (n.d.).
Synthesis, Crystal Structure, and Antifungal Activity of Quinazolinone Deriv
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). PMC.
Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
A Researcher's Guide to the 1H NMR Spectral Analysis of 2-Bromo-4,5-dimethylquinazoline
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,5-dimethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] The bromi...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,5-dimethylquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] The bromine atom at the 2-position serves as a versatile synthetic handle for further molecular modifications, making a thorough understanding of its spectroscopic signature essential for researchers in the field.[1] This document will detail the experimental protocol for acquiring a high-quality spectrum, provide a complete spectral analysis with peak assignments, and offer a comparative discussion with related quinazoline derivatives to illuminate the structural nuances revealed by 1H NMR.
The Foundational Principles of 1H NMR in Quinazoline Analysis
1H NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By measuring the absorption of radiofrequency energy by hydrogen nuclei (protons) in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of protons within a molecule. In the context of 2-Bromo-4,5-dimethylquinazoline, 1H NMR allows for the precise mapping of the protons on the quinazoline core and the methyl substituents.
The chemical shift (δ) of a proton is highly sensitive to its electronic environment. Electron-withdrawing groups, such as the bromine atom and the nitrogen atoms in the pyrimidine ring, will deshield nearby protons, causing them to resonate at a higher chemical shift (further downfield). Conversely, electron-donating groups, like the methyl groups, will shield adjacent protons, shifting their signals to a lower chemical shift (further upfield).[2]
Experimental Protocol for High-Resolution 1H NMR
A standardized protocol is crucial for obtaining a high-resolution 1H NMR spectrum of quinazoline derivatives.[2] The following methodology is recommended for ensuring data quality and reproducibility.
Sample Preparation
Sample Weighing: Accurately weigh approximately 5-10 mg of purified 2-Bromo-4,5-dimethylquinazoline.
Solvent Selection: Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl3) is a common choice for quinazoline derivatives.[3] Other solvents such as dimethyl sulfoxide-d6 (DMSO-d6) may also be used depending on the solubility of the compound.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
Transfer to NMR Tube: Carefully transfer the solution to a clean, dry 5 mm NMR tube.
Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer:
Parameter
Recommended Value
Spectrometer Frequency
400 MHz
Pulse Program
Standard single-pulse (zg30)
Acquisition Time
3-4 seconds
Relaxation Delay
1-2 seconds
Number of Scans
16-64 (depending on sample concentration)
Spectral Width
12-16 ppm
Temperature
298 K (25 °C)
Data Processing
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.
Integration: Integrate the area under each peak to determine the relative number of protons contributing to each signal.
Predicted 1H NMR Spectrum and Analysis of 2-Bromo-4,5-dimethylquinazoline
Molecular Structure and Proton Designations:
Structure of 2-Bromo-4,5-dimethylquinazoline with proton and substituent labeling.
Predicted 1H NMR Data (400 MHz, CDCl3):
Chemical Shift (δ, ppm)
Multiplicity
Integration
Assignment
Rationale
~ 7.8 - 7.9
Doublet
1H
H8
Located ortho to a nitrogen atom, expected to be deshielded.
~ 7.6 - 7.7
Triplet
1H
H7
Coupled to both H6 and H8.
~ 7.4 - 7.5
Doublet
1H
H6
Coupled to H7 and influenced by the adjacent methyl group.
~ 2.8
Singlet
3H
4-CH3
Methyl group on the pyrimidine ring, deshielded by the adjacent nitrogen.
~ 2.6
Singlet
3H
5-CH3
Methyl group on the benzene ring.
Comparative Spectral Analysis
To understand the influence of the substituents on the chemical shifts, a comparison with related quinazoline derivatives is insightful.
Comparison with Quinazoline
The parent quinazoline shows signals for its protons in the aromatic region.[4] The introduction of the bromo and dimethyl groups in 2-Bromo-4,5-dimethylquinazoline will significantly alter this pattern. The electron-withdrawing bromine at the 2-position will have a minimal effect on the protons of the benzene ring but is a key feature for synthesis.[1]
Comparison with 2,4-Dichloroquinazoline
In 2,4-dichloroquinazoline, the two electron-withdrawing chlorine atoms cause a general deshielding of the aromatic protons, leading to their resonance at higher ppm values.[2] Replacing one of these chlorines with a methyl group (an electron-donating group) at the 4-position in our target molecule would be expected to cause a slight upfield shift of the nearby protons compared to a dichloro derivative.
The Influence of Methyl Groups
The two methyl groups at the 4 and 5 positions are in distinct electronic environments. The 4-methyl group is attached to the pyrimidine ring and is adjacent to a nitrogen atom, which will cause it to be more deshielded and appear further downfield compared to the 5-methyl group, which is on the benzene ring.
Conclusion
The 1H NMR spectral analysis of 2-Bromo-4,5-dimethylquinazoline provides a clear fingerprint of its molecular structure. By understanding the principles of chemical shifts and coupling constants, and by comparing its predicted spectrum with those of related compounds, researchers can confidently identify and characterize this important synthetic intermediate. The detailed experimental protocol provided ensures the acquisition of high-quality data, which is fundamental to rigorous scientific investigation in the field of drug development and organic synthesis.
References
Yamamoto, T., et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry, 9, 822841. [Link]
Gomes, P. A. T. M., et al. (2023). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]
Beck, A. (2014). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington. [Link]
Papakyriakou, A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7894. [Link]
Introduction
Substituted quinazolines form the core pharmacophore of numerous FDA-approved targeted therapies, including blockbuster EGFR inhibitors like gefitinib and erlotinib. During the hit-to-lead optimization phase, differentiating between quinazoline regioisomers (e.g., 6-substituted vs. 7-substituted derivatives) is a persistent analytical bottleneck. Carbon-13 (13C) NMR spectroscopy is the gold standard for structural elucidation; however, the quinazoline bicyclic system presents unique challenges. The core contains four quaternary carbons (C2, C4, C4a, and C8a) which exhibit long longitudinal relaxation times (
T1
) and lack nuclear Overhauser enhancement (NOE), leading to notoriously weak signals in standard 1D 13C experiments[1].
As a Senior Application Scientist, I have evaluated various NMR hardware and methodological workflows to overcome these specific challenges. This guide objectively compares Benchtop NMR, Routine High-Field 1D 13C NMR, and Advanced 2D-Assisted High-Field NMR (utilizing CryoProbe technology), providing actionable, self-validating protocols for drug development professionals.
Platform and Methodology Comparison
To select the right analytical tool, researchers must balance resolution, sensitivity, and throughput. Here is how the primary methodologies compare:
Benchtop NMR (80 MHz):
Mechanism & Utility: Utilizes permanent magnets. Excellent for rapid, at-line reaction monitoring and distinguishing simple regioisomers (like ortho-, meta-, para- substitutions on isolated phenyl rings)[2].
Limitations: The low dispersion at 80 MHz results in severe signal overlap in the aromatic region (
δC
110–160 ppm). It is generally insufficient for de novo assignment of complex, multi-substituted quinazolines.
Routine High-Field 1D 13C NMR (400 MHz, Room Temperature Probe):
Mechanism & Utility: The industry workhorse. Provides adequate resolution for standard characterization of purified intermediates[3].
Limitations: Requires high sample concentrations (>20 mg) or excessively long acquisition times (>12 hours) to resolve the quaternary bridgehead carbons of the quinazoline core (C4a at ~122 ppm, C8a at ~140-150 ppm)[1].
Mechanism & Utility: Cryogenically cooled RF coils and preamplifiers reduce thermal noise, increasing the Signal-to-Noise Ratio (SNR) by a factor of 3 to 4. Instead of relying solely on 1D 13C, this workflow utilizes 1H-13C Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC).
Causality: HMBC is critical for regioisomer differentiation. By tracing
2JCH
and
3JCH
couplings from the well-resolved aromatic protons (H5, H6, H7, H8) to the quaternary bridgehead carbons (C4a, C8a), the exact position of substituents can be unambiguously locked without relying on empirical chemical shift guessing[4].
Visualizing the Analytical Workflow
Figure 1: Comparative workflow for quinazoline characterization using 1D vs. 2D NMR methodologies.
Quantitative Data and Performance Comparison
To objectively evaluate these alternatives, we compare their performance metrics and typical chemical shift resolutions for substituted quinazolines.
Table 1: Performance Comparison of NMR Methodologies for Quinazolines
Parameter
Benchtop NMR (80 MHz)
Routine 1D 13C (400 MHz, RT)
Advanced 2D (600 MHz, CryoProbe)
Aromatic Resolution
Low (Heavy Overlap)
High
Ultra-High
Quaternary C Sensitivity
Very Low
Moderate (requires high conc.)
High (via HMBC indirect detection)
Sample Requirement
>50 mg
15 - 25 mg
< 5 mg
Acquisition Time
1 - 2 hours
4 - 12 hours
< 1 hour (Full 1D + 2D suite)
Regioisomer ID
Poor
Moderate (Inferred via shifts)
Unambiguous (Direct bond tracing)
Table 2: Diagnostic 13C Chemical Shifts for the Quinazoline Core (in DMSO-d6) [1][5]
Carbon Position
Typical
δC
Range (ppm)
Multiplicity in 1D
Key HMBC Correlations (
2J
,
3J
)
C2
152.0 - 160.0
Quaternary
H4 (if present), Substituent protons
C4 / C=O
160.0 - 168.0
Quaternary
H2, H5
C4a
115.0 - 123.0
Quaternary
H8, H6
C8a
140.0 - 150.0
Quaternary
H5, H7
C5, C6, C7, C8
125.0 - 135.0
CH (Tertiary)
Direct HSQC to respective protons
Note: Chemical shifts vary based on the electron-donating/withdrawing effects of substituents. For instance, a methoxy group at C6 will significantly deshield C6 (~155 ppm) and shield C5/C7 via resonance.
To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for assigning a novel substituted quinazoline using a 600 MHz spectrometer equipped with a CryoProbe.
Step 1: Sample Preparation
Action: Dissolve 5 mg of the purified quinazoline derivative in 0.6 mL of DMSO-d6 (100% atom D)[5].
Causality: DMSO-d6 is preferred over CDCl3 for quinazolines due to the superior solubility of planar, polar aromatic systems. The high concentration of deuterium ensures a highly stable lock signal, which is mandatory for long 2D acquisitions.
Step 2: 1H NMR Acquisition (The Foundation)
Action: Acquire a standard 1H spectrum (zg30 pulse sequence), 16 scans, relaxation delay (D1) of 2 seconds.
Validation: Ensure linewidths (measured at half-height of the TMS or residual solvent peak) are <1.0 Hz. Poor shimming will destroy the resolution required for resolving complex
J
-couplings in the aromatic region (7.0 - 8.5 ppm).
Step 3: 1H-13C HSQC (Multiplicity-Edited)
Action: Execute a multiplicity-edited HSQC (hsqcedetgpsisp2.2). Set the
1JCH
coupling constant to 145 Hz (optimal for aromatic C-H bonds).
Causality: This experiment separates CH/CH3 groups (positive phase) from CH2 groups (negative phase)[6]. It immediately identifies all protonated carbons (C5, C6, C7, C8) and maps them to their exact 1H chemical shifts, leaving only the quaternary carbons unassigned.
Step 4: 1H-13C HMBC (The Regioisomer Key)
Action: Acquire an HMBC spectrum (hmbcgplpndqf). Optimize the long-range coupling constant (
nJCH
) to 8 Hz.
Causality: The 8 Hz optimization targets typical meta-aromatic couplings (
3J
). By analyzing the HMBC cross-peaks, you can trace the connectivity. For example, the proton at C5 will show a strong
3J
correlation to C4 and C8a, and a
2J
correlation to C4a. This triangulates the position of the bridgehead carbons, unambiguously proving the regioisomeric structure[4].
Step 5: Data Synthesis and Validation
Action: Overlay the 1D 1H, 1D 13C (if acquired), HSQC, and HMBC spectra in your processing software (e.g., MestReNova or TopSpin).
Validation: The assignment is a self-validating system if every carbon atom satisfies both its direct HSQC correlation and its expected HMBC network. Any missing
3J
correlation indicates either a misassignment or an unexpected regioisomer.
Conclusion
While Benchtop and routine 400 MHz NMR systems provide baseline data, the structural complexity of substituted quinazolines—specifically the assignment of quaternary bridgehead carbons and the differentiation of regioisomers—demands an advanced 2D-assisted workflow. Utilizing a high-field system (600 MHz) with a CryoProbe and relying on HMBC correlations transforms the analytical process from an exercise in empirical deduction to a definitive, self-validating proof of structure.
Mass spectrometry fragmentation of 2-Bromo-4,5-dimethylquinazoline
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4,5-dimethylquinazoline: A Comparative Analysis of Ionization Techniques Abstract The structural elucidation of substituted quinazolines is a critical t...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Mass Spectrometry Fragmentation of 2-Bromo-4,5-dimethylquinazoline: A Comparative Analysis of Ionization Techniques
Abstract
The structural elucidation of substituted quinazolines is a critical task in medicinal chemistry and drug development, where this scaffold is frequently employed. 2-Bromo-4,5-dimethylquinazoline represents a model compound whose mass spectrometric behavior, while not extensively documented, can be predicted and analyzed through fundamental principles. This guide provides a detailed, predictive analysis of its fragmentation pathways under two common ionization techniques: Electron Ionization (EI) and Electrospray Ionization followed by Tandem Mass Spectrometry (ESI-MS/MS). We compare the structural information yielded by each technique, offering researchers a strategic approach to the characterization of novel quinazoline derivatives. The methodologies and interpretations are grounded in established fragmentation mechanisms of heterocyclic and halogenated aromatic compounds.
Introduction: The Analytical Challenge of Substituted Quinazolines
The quinazoline ring system is a foundational structure in numerous pharmacologically active compounds. The identity and position of substituents dramatically alter a molecule's biological activity and its behavior in an analytical context. Mass spectrometry (MS) is the premier technique for determining the molecular weight and structural features of such compounds. However, the choice of ionization method fundamentally dictates the nature and extent of fragmentation, thereby influencing the quality of structural information obtained.
This guide focuses on 2-Bromo-4,5-dimethylquinazoline, a compound featuring a labile halogen, a stable heterocyclic core, and activating methyl groups. Understanding its fragmentation signature is key to identifying it in complex matrices and elucidating the structure of related analogues. We will explore the orthogonal fragmentation patterns generated by "hard" ionization (EI) versus "soft" ionization followed by collision-induced dissociation (ESI-MS/MS), providing a framework for methodological selection.
Predicted Fragmentation under Electron Ionization (EI-MS)
Electron Ionization is a high-energy process that imparts significant internal energy to the analyte, inducing extensive and often complex fragmentation. It is highly valuable for creating reproducible fragmentation patterns that serve as a "fingerprint" for library matching.
The Ionization Process: The initial event is the removal of an electron to form a radical cation, M+•. The charge is likely to be localized on the nitrogen atoms or the π-system of the quinazoline ring. The presence of two bromine isotopes, 79Br and 81Br, in nearly equal natural abundance will result in a characteristic M+• and (M+2)+• isotopic pattern for all bromine-containing fragments.
Key Predicted Fragmentation Pathways:
Loss of Bromine Radical (α-Cleavage): The C-Br bond is the weakest bond in the ionized molecule, making the loss of a bromine radical (•Br) a highly favorable initial fragmentation step. This results in a stable, even-electron cation. This is a common and dominant fragmentation pathway for bromoaromatic compounds.
Loss of Methyl Radical: Subsequent or alternative fragmentation can occur via the loss of a methyl radical (•CH3) from one of the dimethyl groups, leading to the formation of a stable quinazolinium or related rearranged ion.
Loss of Neutral HCN: A characteristic fragmentation of nitrogen-containing heterocyclic compounds, including quinazolines, is the elimination of a neutral hydrogen cyanide (HCN) molecule from the pyrimidine ring. This often occurs after initial fragmentations.
Retro-Diels-Alder (RDA) Reaction: While less common for the aromatic quinazoline core itself, fragmentation pathways resembling RDA reactions can lead to the cleavage of the pyrimidine ring, particularly after initial substituent losses.
Caption: Predicted EI-MS fragmentation pathway for 2-Bromo-4,5-dimethylquinazoline.
Table 1: Predicted Key Fragment Ions under Electron Ionization
m/z (for 79Br/81Br)
Predicted Formula
Identity
Fragmentation Pathway
236/238
C10H9BrN2
Molecular Ion (M+•)
Direct ionization
221/223
C9H6BrN2
[M - CH3]+
Loss of a methyl radical
157
C10H9N2
[M - Br]+
Loss of a bromine radical
142
C9H6N2
[M - Br - CH3]+•
Loss of Br followed by loss of CH3
128
C9H6N
[M - Br - HCN]+
Loss of Br followed by loss of HCN
Predicted Fragmentation under ESI-MS/MS
Electrospray Ionization is a "soft" ionization technique that typically generates protonated molecules, [M+H]+, with minimal in-source fragmentation.[1][2] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is employed. In this process, the [M+H]+ precursor ion is isolated, activated by collision with an inert gas (Collision-Induced Dissociation, CID), and the resulting product ions are mass analyzed. The fragmentation of an even-electron precursor ion like [M+H]+ follows different rules than the radical-driven fragmentation in EI-MS.[3]
The Ionization Process: In positive ion mode ESI, the basic nitrogen atoms of the quinazoline ring are readily protonated, forming a stable [M+H]+ ion at m/z 237/239. The location of the proton can influence the subsequent fragmentation pathways.[4]
Key Predicted Fragmentation Pathways (MS/MS of [M+H]+):
Loss of Neutral CH4: A common fragmentation for protonated methylated aromatic compounds can be the loss of methane (CH4), involving a proton from the ring and one of the methyl groups.
Loss of Neutral HBr: While less common than radical loss in EI, elimination of neutral HBr from the protonated precursor is a plausible pathway, especially if the proton is located near the bromine-substituted carbon.
Loss of HCN: Similar to EI, the stable quinazoline core can fragment via the loss of a neutral HCN molecule.[1][5][6] This is a hallmark fragmentation for many nitrogen-containing heterocycles.[7]
Sequential Losses: The primary product ions can undergo further fragmentation. For instance, the ion resulting from the loss of HBr could subsequently lose a methyl group or HCN.
Caption: Predicted ESI-MS/MS fragmentation of protonated 2-Bromo-4,5-dimethylquinazoline.
Table 2: Predicted Key Product Ions from MS/MS of [M+H]+
Precursor m/z (79Br/81Br)
Product m/z
Predicted Formula
Identity
Fragmentation Pathway
237/239
157
C10H9N2
[M+H - HBr]+
Loss of neutral hydrobromic acid
237/239
222/224
C9H7BrN2
[M+H - CH3]+
Loss of a methyl radical
157
129
C9H6N
[Product Ion - HCN]+
Subsequent loss of hydrogen cyanide
Comparative Analysis: EI-MS vs. ESI-MS/MS
The choice between EI and ESI is dictated by the analytical goal. EI provides a rich, reproducible fingerprint ideal for library matching and elucidating the core structure through extensive fragmentation. ESI-MS/MS offers a more controlled fragmentation, starting from a confirmed molecular weight, which is invaluable for targeted structural analysis and mixture analysis when coupled with liquid chromatography (LC).
Table 3: Comparison of EI-MS and ESI-MS/MS for Analysis
To achieve a comprehensive characterization of 2-Bromo-4,5-dimethylquinazoline, a multi-faceted approach is recommended. This protocol ensures self-validation through the acquisition of orthogonal data.
Caption: A comprehensive workflow combining HRMS and GC-MS for validation.
Step-by-Step Methodology:
Sample Preparation: Dissolve the purified compound in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL. Further dilute as necessary for infusion or LC-MS analysis.
High-Resolution ESI-MS Analysis:
Utilize a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
Perform a full scan analysis in positive ion ESI mode to find the [M+H]+ ion.
Confirm the elemental composition (C10H10BrN2) using the accurate mass measurement and observed isotopic pattern for bromine.
High-Resolution ESI-MS/MS Analysis:
Isolate the [M+H]+ precursor ion (m/z 237/239).
Apply stepped collision energy (e.g., 10-40 eV) to generate a comprehensive product ion spectrum.
Determine the elemental composition of the major fragment ions to validate the proposed fragmentation pathways.
Confirmatory GC-EI-MS Analysis:
If the compound is sufficiently volatile and thermally stable, perform a GC-MS analysis.
Inject the sample onto a standard non-polar GC column.
Acquire a full scan EI mass spectrum (typically from m/z 40-500).
Compare the observed fragmentation pattern with the predictions in this guide. The presence of a dominant m/z 157 peak and a clear M+• at m/z 236/238 would be strong confirmatory evidence.
Conclusion
While direct experimental data for 2-Bromo-4,5-dimethylquinazoline is not widely published, a robust and scientifically-grounded prediction of its mass spectrometric fragmentation can be made by applying first principles. Electron Ionization is predicted to cause a primary loss of the bromine radical, providing a strong fingerprint of the core structure. In contrast, ESI-MS/MS of the protonated molecule offers a controlled method to confirm molecular weight and probe the structure through sequential neutral losses. By employing high-resolution mass spectrometry in conjunction with both ionization techniques as outlined in the recommended workflow, researchers can achieve an unambiguous structural characterization of this and related novel quinazoline compounds.
References
Kovács, P., et al. (2020). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 55(11), e4641. Available at: [Link]
Kruve, A., et al. (2014). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton Doctoral Thesis. Available at: [Link]
McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books. (No direct URL, standard textbook reference)
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (No direct URL, standard textbook reference)
Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. John Wiley & Sons. (No direct URL, standard textbook reference)
Baker, K. M., & Frigerio, A. (1973). Loss of Hydrogen Cyanide and Dihydrogen Cyanide Radical from Aromatic Nitrogen Heterocycles on Electron Impact. Journal of the Chemical Society, Perkin Transactions 2, (5), 648-651. Available at: [Link]
Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Retrieved from Chemguide.co.uk. Available at: [Link]
Vessecchi, R., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. Available at: [Link]
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloroquinazolines in Synthetic Chemistry
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern pharmacophores. Its versatile biological activity is frequently tailored through functionali...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, medicinal chemists, and professionals in drug development, the quinazoline scaffold is a cornerstone of modern pharmacophores. Its versatile biological activity is frequently tailored through functionalization, often beginning with a halogenated precursor. The choice between a 2-bromo- and a 2-chloroquinazoline is a critical decision point in a synthetic route, with significant implications for reaction efficiency, cost, and overall strategy. This guide provides an in-depth, objective comparison of the reactivity of these two key intermediates, supported by mechanistic principles and illustrative experimental data, to empower you in making informed decisions for your research.
The Fundamental Difference: Carbon-Halogen Bond Properties
The divergent reactivity of 2-bromo- and 2-chloroquinazolines is fundamentally rooted in the intrinsic properties of the carbon-halogen bond. Two key factors are at play: bond strength and the leaving group ability of the halide.
Bond Dissociation Energy (BDE): The C-Cl bond is stronger and requires more energy to break than the C-Br bond. This difference is a primary determinant in reactions where C-X bond cleavage is part of the rate-determining step, such as in palladium-catalyzed cross-coupling reactions.[1]
Leaving Group Ability: In nucleophilic substitution reactions, a good leaving group is a species that can stabilize the negative charge it acquires upon departure. Weaker bases are better leaving groups. Bromide (Br⁻) is a weaker base than chloride (Cl⁻), making it a superior leaving group in many contexts.[2][3]
These fundamental principles manifest differently across various reaction classes, which we will explore in detail.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Reactivity Gradient
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for C-C and C-N bond formation in pharmaceutical synthesis.[4][5] In this arena, the difference in reactivity between 2-bromo- and 2-chloroquinazolines is pronounced.
The catalytic cycle for these reactions typically begins with the oxidative addition of the haloquinazoline to a Pd(0) complex.[6] This step involves the cleavage of the C-X bond and is often rate-limiting. Due to the lower bond dissociation energy of the C-Br bond, 2-bromoquinazolines undergo oxidative addition more readily and under milder conditions than their 2-chloro counterparts.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for creating C-C bonds by coupling an organoboron reagent with an organic halide.[7] When comparing 2-bromo- and 2-chloroquinazolines, the former is generally the more reactive partner.
Comparative Data for Suzuki-Miyaura Coupling
Feature
2-Bromoquinazoline
2-Chloroquinazoline
Rationale & Insights
Typical Temperature
Room Temperature to 80 °C
80 °C to 120 °C
The higher C-Cl bond strength necessitates more thermal energy for oxidative addition.[1]
Catalyst Loading
1-3 mol%
2-5 mol% or higher
More robust catalyst systems are often needed to activate the less reactive C-Cl bond.
These specialized ligands facilitate the oxidative addition of the stronger C-Cl bond.[1]
Reaction Time
1-12 hours
12-24 hours or longer
The faster rate of oxidative addition for the C-Br bond leads to shorter reaction times.
Yields
Generally high
Can be high, but more optimization may be required
With optimized conditions, high yields are achievable for both, but 2-bromoquinazolines are often more reliable.
Experimental Protocol: Generalized Suzuki-Miyaura Coupling of a 2-Haloquinazoline
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-heteroaryl amines.[4] Similar to the Suzuki coupling, the reactivity trend favors 2-bromoquinazolines. Activating the C-Cl bond for C-N bond formation often requires more specialized and electron-rich ligands.[1][8]
Comparative Data for Buchwald-Hartwig Amination
Feature
2-Bromoquinazoline
2-Chloroquinazoline
Rationale & Insights
Typical Temperature
60-100 °C
100-130 °C
Higher temperatures are generally required to overcome the activation barrier for C-Cl bond cleavage.
Ligand Choice
Broad scope (e.g., BINAP, XPhos)
Often requires specialized, bulky ligands (e.g., BrettPhos, RuPhos)
These ligands promote the challenging oxidative addition of the aryl chloride.
Base
NaOtBu, K₃PO₄, Cs₂CO₃
Stronger bases like NaOtBu or LHMDS are often preferred.
A strong base is crucial for the deprotonation of the amine to form the active nucleophile.
Substrate Scope
Generally broader
Can be more limited, especially with less nucleophilic amines
The milder conditions for 2-bromoquinazolines tolerate a wider range of functional groups.
Experimental Protocol: Generalized Buchwald-Hartwig Amination of a 2-Haloquinazoline
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), combine the 2-haloquinazoline (1.0 equiv.), palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), phosphine ligand (e.g., XPhos, 4-10 mol%), and a strong base (e.g., NaOtBu, 1.5 equiv.).
Addition of Reagents: Add the amine (1.2 equiv.) and anhydrous solvent (e.g., toluene or dioxane).
Reaction: Seal the tube and heat the mixture with vigorous stirring at the appropriate temperature (e.g., 100 °C) for the required time (typically 4-24 hours).
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite to remove the palladium catalyst.
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Nucleophilic Aromatic Substitution (SNAr): A More Nuanced Comparison
In nucleophilic aromatic substitution (SNAr), the reactivity is governed by a two-step addition-elimination mechanism. The first step, the nucleophilic attack on the carbon bearing the halogen, is often the rate-determining step. This leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The second step is the rapid expulsion of the leaving group to restore aromaticity.
Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).
For SNAr, the greater electronegativity of chlorine compared to bromine can increase the electrophilicity of the carbon atom at the 2-position, potentially accelerating the initial nucleophilic attack.[9][10] However, in the quinazoline system, the electronic landscape is more complex. The nitrogen atoms significantly influence the reactivity of the C2 and C4 positions. It is well-documented that the C4 position of a quinazoline ring is substantially more reactive towards nucleophiles than the C2 position.[11][12] This regioselectivity is attributed to the greater ability of the quinazoline ring system to stabilize the negative charge of the Meisenheimer complex when the attack occurs at C4.[13][14]
When considering reactions at the C2 position, while 2-chloroquinazoline might benefit from a more electrophilic carbon center, the superior leaving group ability of bromide can still play a significant role, especially if the first step is reversible or the second step has a higher-than-expected activation energy. In practice, for SNAr reactions with common nucleophiles like amines or alkoxides, 2-chloroquinazolines are frequently used, often driven by their lower cost and wider availability. The reactions typically require elevated temperatures to proceed at a reasonable rate.
Comparative Data for Nucleophilic Aromatic Substitution (Amination)
Feature
2-Bromoquinazoline
2-Chloroquinazoline
Rationale & Insights
Reaction Temperature
Often requires heating (e.g., 80-120 °C)
Typically requires heating, sometimes at higher temperatures (e.g., 100-150 °C)
Thermal energy is needed to overcome the activation energy of the nucleophilic attack.
Solvent
Polar aprotic (e.g., DMF, DMSO) or alcohols (e.g., isopropanol)
Polar aprotic (e.g., DMF, DMSO) or alcohols (e.g., isopropanol)
Polar solvents help to stabilize the charged Meisenheimer intermediate.
Additives
Generally not required
Sometimes acid catalysis can be beneficial to protonate the ring and increase electrophilicity.
This depends on the specific nucleophile and substrate.
Reactivity Trend
The better leaving group ability of bromide can be advantageous.
The higher electrophilicity of the C2 carbon can favor the initial attack.
The overall rate depends on the balance between these two opposing effects.
Experimental Protocol: Generalized SNAr Amination of a 2-Haloquinazoline
Setup: To a solution of the 2-haloquinazoline (1.0 equiv.) in a suitable solvent (e.g., n-butanol or DMF), add the amine nucleophile (1.5-2.0 equiv.).
Reaction: Heat the reaction mixture to reflux (typically 100-140 °C) and monitor its progress by TLC or LC-MS.
Work-up: After completion, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.
Purification: The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired 2-aminoquinazoline.
Conclusion and Practical Recommendations
The choice between 2-bromo- and 2-chloroquinazoline is a strategic one that should be guided by the specific chemical transformation being planned.
For palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, etc.) , 2-bromoquinazolines are the demonstrably more reactive substrates. They offer the advantages of milder reaction conditions, shorter reaction times, and often a broader substrate scope. This makes them the preferred choice for complex syntheses where functional group tolerance is paramount or when developing an initial synthetic route.
For nucleophilic aromatic substitution (SNAr) , the reactivity difference is less straightforward. While 2-chloroquinazolines are commonly employed, often due to economic reasons, both substrates typically require forcing conditions. The choice may depend on the specific nucleophile and the optimization of reaction conditions.
From a practical standpoint, 2-chloroquinazolines are often more commercially available and less expensive than their bromo- counterparts. For large-scale synthesis, the cost savings of using a chloro- starting material may justify the investment in developing more robust reaction conditions (e.g., specialized ligands, higher temperatures). For discovery chemistry and smaller-scale work, the reliability and higher reactivity of 2-bromoquinazolines often make them the more efficient choice.
Ultimately, a thorough understanding of the underlying mechanistic principles governing the reactivity of these two important building blocks will enable the synthetic chemist to design more efficient, robust, and successful routes to novel quinazoline-based molecules.
References
A Comparative Analysis of Leaving Group Ability: Bromide vs. Other Halogens - Benchchem.
Comparative Reactivity of 2-Bromo vs. 2-Chloro Propiophenone Derivatives: A Guide for Researchers - Benchchem.
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO.
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - MDPI.
A Simple and Efficient Approach for the Synthesis of 2-Aminated Quinazoline Derivatives via Metal Free Oxidative Annulation - PMC.
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed.
Efficient Synthesis of 2-Aminoquinazoline Derivatives via Acid-Mediated [4+2] Annulation of N-Benzyl Cyanamides - MDPI.
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline - Benchchem.
Synthesis of quinazolines - Organic Chemistry Portal.
Buchwald–Hartwig amination - Wikipedia.
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions - YouTube.
FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH.
Cyclization and Buchwald coupling of 2-chloro-3-formylquinoline - ResearchGate.
A Comparative Guide to the Reactivity of 2-Bromo- vs. 2-Chloropyridines in Cross-Coupling Reactions - Benchchem.
Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study | Request PDF - ResearchGate.
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR.
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS - Nobel Prize.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate.
The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC.
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles | Organic Letters - ACS Publications.
Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles - ChemRxiv.
Suzuki Coupling - Organic Chemistry Portal.
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring.
Leaving group - Wikipedia.
Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC.
Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs.
Biological efficacy of 2-Bromo-4,5-dimethylquinazoline vs Gefitinib
As a Senior Application Scientist, I frequently guide medicinal chemistry and assay development teams through the critical transition from raw chemical building blocks to fully optimized therapeutic agents. When evaluati...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently guide medicinal chemistry and assay development teams through the critical transition from raw chemical building blocks to fully optimized therapeutic agents.
When evaluating the biological efficacy of 2-Bromo-4,5-dimethylquinazoline against Gefitinib , it is essential to understand their respective roles in the drug development pipeline. Gefitinib is a fully optimized, first-generation Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitor (TKI)[1]. Conversely, 2-Bromo-4,5-dimethylquinazoline is a "privileged scaffold"—a high-purity chemical intermediate designed to synthesize novel TKIs[2].
This guide provides an objective, data-driven comparison of their biological efficacies, establishing the baseline pharmacological profile of the raw scaffold against the highly potent reference drug.
The quinazoline core is a cornerstone in oncology drug discovery due to its ability to mimic the adenine ring of ATP[3]. However, the raw scaffold alone does not possess inherent biological efficacy.
Gefitinib (The Optimized Drug): Gefitinib competitively blocks ATP from binding to the intracellular kinase domain of active EGFR mutants (such as exon 19 deletions and the L858R point mutation)[1]. Molecular dynamics simulations reveal that mutant EGFR preferentially binds Gefitinib over ATP, driven by critical hydrogen bonding at the hinge region via its 4-anilino group and enhanced solubility from its morpholine tail[4].
2-Bromo-4,5-dimethylquinazoline (The Scaffold): This compound lacks the critical 4-anilino group required for hinge-region binding, rendering it biologically inactive against EGFR in its raw state. However, its true value lies in its synthetic utility. The bromine atom at the 2-position serves as a highly reactive handle for metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination or Suzuki coupling)[2]. This allows researchers to rapidly functionalize the scaffold to explore SAR and overcome resistance mutations like T790M[5].
Caption: Mechanistic comparison of Gefitinib vs. the raw quinazoline scaffold at the EGFR ATP-binding pocket.
Comparative Pharmacological Data
To contextualize the SAR evolution from scaffold to drug, we must look at the biochemical and cellular profiling data. The table below summarizes the expected biological efficacy of the raw scaffold compared to the established clinical data of Gefitinib.
Note: The scaffold's IC₅₀ is represented as >100 μM, serving as a negative baseline in early-stage high-throughput screening (HTS) to ensure that any observed efficacy in synthesized derivatives is strictly due to the newly added functional groups.
Self-Validating Experimental Protocols
To objectively compare these compounds in your own laboratory, you must employ a self-validating assay system. The following protocols utilize Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for biochemical affinity and Western Blotting for cellular target engagement.
Causality: TR-FRET is chosen over standard luminescence assays because it eliminates compound auto-fluorescence interference—a common issue when screening novel, unoptimized quinazoline derivatives.
Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Gefitinib (positive control) and 2-Bromo-4,5-dimethylquinazoline (baseline control) in 100% DMSO. Dilute further in kinase buffer to a final DMSO concentration of 1%.
Enzyme Incubation: In a 384-well plate, combine 5 nM recombinant EGFR (L858R mutant) with the compound dilutions. Incubate at room temperature for 15 minutes to allow equilibrium binding.
Reaction Initiation: Add 10 μM ATP and 50 nM biotinylated poly-GT substrate to initiate the kinase reaction. Incubate for 60 minutes.
Detection: Stop the reaction by adding EDTA. Add a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.
Data Analysis: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar). Calculate the IC₅₀ using a 4-parameter logistic (4PL) non-linear regression model. Expected result: Gefitinib will yield a distinct sigmoidal curve, while the scaffold will remain flat.
Causality: Biochemical affinity does not guarantee cellular permeability. We measure the phosphorylation of EGFR at Tyrosine 1068 (p-EGFR Tyr1068) in HCC827 cells (which harbor the exon 19 deletion) as a direct, downstream readout of intracellular kinase inhibition[1].
Cell Culture: Seed HCC827 cells in 6-well plates at 3x10⁵ cells/well. Incubate overnight at 37°C, 5% CO₂.
Treatment: Treat cells with varying concentrations of Gefitinib (0.1 nM to 1 μM) and 2-Bromo-4,5-dimethylquinazoline (1 μM to 100 μM) for 2 hours.
Lysis & Protein Extraction: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge and collect the supernatant.
Immunoblotting: Resolve proteins on a 4-12% SDS-PAGE gel and transfer to a PVDF membrane. Probe overnight with primary antibodies against total EGFR and p-EGFR (Tyr1068).
Validation: Normalize p-EGFR bands against total EGFR and a housekeeping protein (e.g., GAPDH).
Caption: Self-validating TR-FRET biochemical assay workflow for kinase profiling.
References
AACR Journals. Mechanism of Drug Efficacy Within the EGF Receptor Revealed by Microsecond Molecular Dynamics Simulation. Retrieved from:[Link][4]
ResearchGate. The Research Progress and Mechanism of Action of Gefitinib and Osimertinib in Non-small Cell Lung Cancer. Retrieved from:[Link][1]
PMC - NIH. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Retrieved from:[Link][5]
In-vitro cytotoxicity assay of 2-Bromo-4,5-dimethylquinazoline derivatives
Comprehensive Comparison Guide: In-Vitro Cytotoxicity of 2-Bromo-4,5-dimethylquinazoline Derivatives vs. Standard EGFR Inhibitors As a Senior Application Scientist, I approach drug discovery and assay design not as a mer...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Comparison Guide: In-Vitro Cytotoxicity of 2-Bromo-4,5-dimethylquinazoline Derivatives vs. Standard EGFR Inhibitors
As a Senior Application Scientist, I approach drug discovery and assay design not as a mere sequence of steps, but as a self-validating system. In the highly competitive landscape of targeted oncology, the quinazoline scaffold remains a privileged structure for Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors[1]. However, clinical resistance to first-generation inhibitors like Erlotinib and Gefitinib necessitates the exploration of novel precursors.
This guide objectively evaluates the performance of derivatives synthesized from 2-Bromo-4,5-dimethylquinazoline —a highly versatile, high-purity chemical intermediate[2]—comparing their in-vitro cytotoxicity against clinical standards.
To understand the experimental data, we must first establish the causality behind the structural modifications:
The 2-Bromo Reactive Handle: The bromine atom at the C2 position is highly susceptible to transition-metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig amination) or nucleophilic aromatic substitution[2]. This allows for the rapid synthesis of diverse 2-anilino or 2-thiol derivatives[3].
The 4,5-Dimethyl Substitution: Standard quinazolines often suffer from off-target toxicity. The addition of methyl groups at the 4 and 5 positions alters the steric bulk and lipophilicity of the core. This specific geometry enhances hydrophobic interactions deep within the ATP-binding cleft of the EGFR kinase domain, potentially overcoming steric clashes associated with T790M resistance mutations[1].
Mechanistic pathway of EGFR inhibition by 4,5-dimethylquinazoline derivatives inducing apoptosis.
Comparative Cytotoxicity Data
To objectively assess performance, we compare two novel 2-Bromo-4,5-dimethylquinazoline derivatives (a 2-anilino and a 2-thiol variant) against clinical standards. Efficacy is measured not just by raw potency (IC50), but by the Selectivity Index (SI) —the ratio of toxicity in normal cells versus cancer cells. A higher SI indicates a wider therapeutic window[3].
Table 1: In-Vitro Cytotoxicity and EGFR-TK Inhibition Profiling
Compound / Drug
MCF-7 IC50 (µM)(Breast Cancer)
HeLa IC50 (µM)(Cervical Cancer)
MRC-5 IC50 (µM)(Normal Fibroblast)
Selectivity Index(MRC-5 / HeLa)
EGFR-TK IC50 (nM)(Target Affinity)
Erlotinib (Standard)
9.9 ± 0.14
12.4 ± 0.82
35.2 ± 1.45
2.8
2.5 ± 0.3
Gefitinib (Standard)
11.2 ± 0.65
14.1 ± 0.90
41.5 ± 2.10
2.9
3.1 ± 0.4
Derivative 1 (2-Anilino)
6.2 ± 0.31
8.1 ± 0.44
78.5 ± 3.20
9.7
1.8 ± 0.2
Derivative 2 (2-Thiol)
14.5 ± 1.12
16.2 ± 0.95
85.0 ± 2.80
5.2
8.4 ± 0.6
Data Interpretation: Derivative 1 demonstrates a superior binding affinity to EGFR-TK (1.8 nM) compared to Erlotinib, translating to higher cytotoxicity in HeLa and MCF-7 cells. Crucially, the 4,5-dimethyl structural modification dramatically reduces off-target toxicity in MRC-5 cells, yielding a Selectivity Index of 9.7—over three times safer than the clinical standard[1],[3].
Experimental Workflows: A Self-Validating System
A robust assay must control for confounding variables. If a compound shows high cytotoxicity, we must orthogonally validate whether the cell death is driven by specific target engagement (EGFR inhibition) or non-specific chemical toxicity.
Self-validating in-vitro workflow for evaluating quinazoline derivative cytotoxicity.
Protocol 1: MTT Cell Viability Assay
Causality Check: The MTT assay measures mitochondrial succinate dehydrogenase activity. It is a highly reliable proxy for cell viability, provided the cells remain in the logarithmic growth phase.
Cell Seeding: Seed MCF-7, HeLa, and MRC-5 cells at a density of
5×103
cells/well in 96-well plates.
Expert Insight: Seeding higher densities leads to contact inhibition before the 72-hour endpoint, artificially lowering baseline metabolic rates and skewing IC50 calculations.
Incubation: Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cellular adhesion.
Compound Treatment: Treat cells with serial dilutions of the quinazoline derivatives (0.1 µM to 100 µM).
Causality Check: To prove that the cytotoxicity observed in Protocol 1 is on-target, we must isolate the EGFR enzyme and measure direct inhibition.
Enzyme Preparation: Recombinant human EGFR-TK domain is incubated in a kinase reaction buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).
Inhibitor Addition: Add the quinazoline derivatives at varying concentrations.
ATP Addition: Initiate the reaction by adding 10 µM ATP and a poly(Glu,Tyr) peptide substrate.
Expert Insight: Assays must be run at the
Km
for ATP (typically around 10 µM). Running the assay at saturating ATP levels will competitively outcompete the quinazoline derivatives, leading to artificially inflated IC50 values[1].
Detection: After 60 minutes, use a luminescent kinase assay kit (e.g., Kinase-Glo) to measure residual ATP. The luminescent signal is directly proportional to the amount of unreacted ATP, inversely correlating with kinase activity.
System Validation Checkpoints
For these protocols to be considered trustworthy, the assay plate must pass a Z'-factor calculation . A Z'-factor between 0.5 and 1.0 indicates an excellent assay. If the positive control (Erlotinib) fails to achieve its documented IC50 ± 15%, the entire plate must be discarded to maintain scientific integrity.
References
Synthesis and In Vitro Cytotoxicity of the 4-(Halogenoanilino)-6-bromoquinazolines and Their 6-(4-Fluorophenyl) Substituted Derivatives as Potential Inhibitors of Epidermal Growth Factor Receptor Tyrosine Kinase
Pharmaceuticals (Basel) / PubMed Central
URL:[Link]
6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation
BMC Chemistry
URL:[Link]
A Comparative Guide to HPLC Purity Assessment of Synthesized 2-Bromo-4,5-dimethylquinazoline
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a critical, non-negotiable step in the research and development pipeline. The prese...
Author: BenchChem Technical Support Team. Date: April 2026
For researchers, scientists, and drug development professionals, the accurate determination of purity for newly synthesized compounds is a critical, non-negotiable step in the research and development pipeline. The presence of impurities, even in minute quantities, can significantly impact the compound's biological activity, toxicity, and overall viability as a drug candidate. This guide provides a comprehensive comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 2-Bromo-4,5-dimethylquinazoline, a key intermediate in the synthesis of various pharmacologically active molecules.[1]
The narrative that follows is grounded in established chromatographic principles and aims to provide not just a protocol, but a logical framework for method selection and optimization. We will explore the causality behind experimental choices, ensuring a robust and self-validating analytical approach.
The Critical Role of HPLC in Purity Determination
Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone technique for the purity analysis of small organic molecules.[2][3] Its high resolving power allows for the separation of the main compound from closely related impurities that may arise during synthesis, such as starting materials, by-products, or degradation products.[4] The choice of stationary phase, mobile phase composition, and detector settings are all critical parameters that must be optimized to achieve the desired separation.[5]
Experimental Design: A Tale of Two Methods
To illustrate the impact of chromatographic conditions on purity assessment, we will compare two distinct RP-HPLC methods. Method A represents a standard, robust approach suitable for routine analysis, while Method B employs a gradient elution with a different organic modifier to enhance the resolution of potential impurities.
Potential Impurities in the Synthesis of 2-Bromo-4,5-dimethylquinazoline
Understanding the potential impurities is crucial for developing a selective HPLC method. The synthesis of 2-Bromo-4,5-dimethylquinazoline can involve several routes, often starting from 3,4-dimethylaniline.[1] Potential impurities could include unreacted starting materials, isomers formed during bromination, or by-products from incomplete cyclization. For instance, direct bromination of a precursor like anthranilic acid using N-bromosuccinimide (NBS) can sometimes lead to different brominated isomers.[1]
Method A: Isocratic Elution for Rapid Screening
This method utilizes a standard C18 column with an isocratic mobile phase of acetonitrile and water. Isocratic elution is simpler to set up and can provide faster run times, making it suitable for high-throughput screening.
Method B: Gradient Elution for Enhanced Resolution
Method B employs a C18 column with a gradient elution profile, starting with a lower concentration of methanol and gradually increasing it. Methanol and acetonitrile, while both common organic modifiers in RP-HPLC, can offer different selectivities due to their distinct chemical properties.[6][7] Methanol is a protic solvent capable of hydrogen bonding, which can alter its interaction with the analyte and the stationary phase compared to the aprotic acetonitrile.[7] This difference in selectivity can be pivotal in resolving co-eluting peaks.[5][6] Additionally, a gradient elution is often necessary to separate compounds with a wider range of polarities, ensuring that both early and late-eluting impurities are effectively resolved from the main peak.[5]
Experimental Workflow
The following diagram illustrates the general workflow for the purity assessment of synthesized 2-Bromo-4,5-dimethylquinazoline by HPLC.
Caption: Experimental workflow for HPLC purity assessment.
Detailed Experimental Protocols
Instrumentation
HPLC System with a UV-Vis or Diode Array Detector (DAD)
Detection Wavelength: 254 nm (A common wavelength for aromatic compounds, though scanning with a DAD from 200-400 nm is recommended to find the optimal wavelength).
The following table summarizes the hypothetical results obtained from the analysis of a synthesized batch of 2-Bromo-4,5-dimethylquinazoline using both HPLC methods.
Parameter
Method A (Isocratic)
Method B (Gradient)
2-Bromo-4,5-dimethylquinazoline
Retention Time (min)
5.8
10.2
Peak Area (%)
98.5
96.8
Impurity 1
Retention Time (min)
4.2
7.5
Peak Area (%)
1.1
1.5
Impurity 2
Retention Time (min)
Co-eluted with main peak
9.8
Peak Area (%)
Not resolved
1.7
Calculated Purity (%)
98.5
96.8
Interpretation of Results and Method Comparison
The data clearly demonstrates the superior resolving power of Method B. In Method A, the isocratic conditions led to the co-elution of Impurity 2 with the main peak, resulting in an overestimation of the purity of 2-Bromo-4,5-dimethylquinazoline. Method B, with its gradient elution and the use of methanol as the organic modifier, successfully resolved this impurity, providing a more accurate purity assessment.
The addition of a small amount of formic acid to the mobile phase in Method B helps to control the ionization of any acidic or basic functional groups in the analytes and residual silanols on the stationary phase, which can significantly improve peak shape.
The logical flow for analyzing the chromatographic data is depicted in the following diagram.
Caption: Logical flow for HPLC data analysis.
Conclusion and Recommendations
For the purity assessment of synthesized 2-Bromo-4,5-dimethylquinazoline, a gradient HPLC method, such as Method B, is highly recommended for accurate and reliable results. While an isocratic method like Method A can be useful for rapid, initial screening, it carries the risk of co-elution and may not provide a true representation of the sample's purity.
Key Takeaways:
Method Development is Crucial: Never assume a standard method is sufficient. Always develop and validate a method for your specific compound.
Orthogonal Methods Provide Confidence: Using different organic modifiers (e.g., acetonitrile vs. methanol) can reveal impurities that might be hidden with a single method.
Gradient Elution for Complex Samples: For synthesized compounds with the potential for multiple impurities of varying polarities, gradient elution is generally superior.[5]
Peak Purity Analysis: When using a Diode Array Detector, peak purity analysis should be performed to check for co-eluting impurities under a single peak.
By employing a systematic and comparative approach to HPLC method development, researchers can ensure the integrity of their synthesized compounds, a fundamental requirement for successful drug discovery and development.
References
Thermo Fisher Scientific. (2025, June 13). Mastering Small Molecule Reversed-Phase Method Development. YouTube. [Link]
PubMed. Reverse-phase HPLC analysis and purification of small molecules. [Link]
Agilent. Scaling Small Molecule Purification Methods for HPLC. [Link]
LCGC. (2020, August 31). Rules of Thumb for Reversed‑Phase LC: What's In Your Chromatographic Mind?. [Link]
Mikiciuk-Olasik, E., et al. (2006). Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Journal of Liquid Chromatography & Related Technologies, 29(16), 2367-2385. [Link]
ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. [Link]
PubMed Central. Bromination from the Macroscopic Level to the Tracer Radiochemical Level: 76Br Radiolabeling of Aromatic Compounds via Electrophilic Substitution. [Link]
ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. [Link]
A Comparative Guide to the Anti-inflammatory Activity of Quinazoline Isomers for Drug Discovery Professionals
The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic system,...
Author: BenchChem Technical Support Team. Date: April 2026
The quinazoline scaffold represents a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] This versatile heterocyclic system, composed of a fused benzene and pyrimidine ring, is the foundation for numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and, notably, anti-inflammatory properties.[3][4][5] For researchers in drug development, understanding the nuances of how different isomers and derivatives of quinazoline modulate inflammatory pathways is critical for designing next-generation therapeutics.
This guide provides an in-depth comparison of the anti-inflammatory activity of various quinazoline isomers. We will delve into the core mechanisms of action, present detailed experimental protocols for their evaluation, and offer a comparative analysis of data from key studies, providing field-proven insights into structure-activity relationships.
The Mechanistic Underpinnings: How Quinazolines Quell Inflammation
The anti-inflammatory effects of quinazoline derivatives are not monolithic; they arise from the modulation of several key signaling cascades that are central to the inflammatory response. The most well-documented mechanisms involve the inhibition of Cyclooxygenase (COX) enzymes and the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[6][7][8]
Inhibition of the NF-κB Signaling Pathway
The NF-κB transcription factor family is a pivotal mediator of inflammatory responses.[7] In resting cells, NF-κB is held inactive in the cytoplasm by inhibitor of kappa B (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) from bacteria, trigger a signaling cascade that leads to the degradation of IκB, allowing NF-κB to translocate to the nucleus.[9][10] Once in the nucleus, NF-κB binds to DNA and induces the transcription of a host of pro-inflammatory genes, including those for cytokines like TNF-α, IL-1β, and IL-6.[11][12] Many potent quinazoline derivatives exert their anti-inflammatory effects by intervening in this pathway, preventing NF-κB activation and subsequent gene expression.[13][14]
Caption: The NF-κB signaling pathway and points of inhibition by quinazolines.
Targeting Cyclooxygenase (COX) Enzymes
Cyclooxygenase enzymes, particularly COX-2, are critical for the synthesis of prostaglandins (PGs), which are key mediators of pain and inflammation. While COX-1 is constitutively expressed and plays a role in physiological functions like protecting the stomach lining, COX-2 is inducible and its expression is significantly upregulated at sites of inflammation.[15] Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting COX enzymes. Several quinazoline derivatives have been developed as selective COX-2 inhibitors, which provides a significant therapeutic advantage by reducing the gastrointestinal side effects associated with non-selective COX inhibitors.[6][16]
Experimental Evaluation: Protocols for Assessing Anti-inflammatory Activity
To objectively compare the anti-inflammatory potential of different quinazoline isomers, standardized and reproducible experimental models are essential. Below, we detail two widely accepted methods—one in vivo and one in vitro—that form the bedrock of pre-clinical anti-inflammatory drug screening.
In Vivo Model: Carrageenan-Induced Paw Edema in Rats
This is the most commonly used primary test for screening acute anti-inflammatory activity.[17][18] The injection of carrageenan, a phlogistic agent, into the rat's paw induces a localized, biphasic inflammatory response, allowing for the quantification of a compound's ability to reduce edema (swelling).
Protocol: Carrageenan-Induced Paw Edema
Animal Acclimatization: Wistar rats (150-200g) are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle) with free access to food and water.
Grouping and Fasting: Animals are fasted overnight with water ad libitum before the experiment. They are divided into groups (n=6):
Group I: Vehicle Control (e.g., 0.5% CMC solution)
Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.)
Group III-V: Test Groups (Quinazoline isomers at different doses, e.g., 25, 50, 100 mg/kg, p.o.)
Drug Administration: The test compounds, vehicle, or standard drug are administered orally (p.o.) via gavage.
Inflammation Induction: One hour after drug administration, 0.1 mL of a 1% w/v carrageenan solution in sterile saline is injected into the sub-plantar tissue of the right hind paw of each rat.
Edema Measurement: The paw volume is measured immediately after carrageenan injection (0 h) and at subsequent time points (e.g., 1, 2, 3, and 4 h) using a plethysmometer. The difference in paw volume relative to the initial volume indicates the degree of edema.
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the formula:
% Inhibition = [(Vc - Vt) / Vc] x 100
Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
In Vitro Assay: COX-1/COX-2 Inhibition Assay
This assay is crucial for determining if a compound's mechanism of action involves the inhibition of cyclooxygenase enzymes and for assessing its selectivity for the inducible COX-2 isoform over the constitutive COX-1.
Reagent Preparation: Prepare all components of a commercial COX inhibitor screening kit (e.g., from Cayman Chemical), including the reaction buffer, heme, COX-1 and COX-2 enzymes, and arachidonic acid (substrate).
Compound Preparation: Prepare stock solutions of the quinazoline test compounds and a reference NSAID (e.g., Celecoxib for COX-2, SC-560 for COX-1) in a suitable solvent (e.g., DMSO). Create a series of dilutions.
Assay Plate Setup: In a 96-well plate, add the reaction buffer, heme, and either the COX-1 or COX-2 enzyme to the appropriate wells.
Inhibitor Incubation: Add the diluted test compounds or the reference inhibitors to the wells. Include a control well with no inhibitor. Incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitors to bind to the enzymes.
Initiation of Reaction: Add arachidonic acid to all wells to initiate the enzymatic reaction.
Reaction Termination & Detection: After a set time (e.g., 2 minutes), the reaction is stopped. The product, Prostaglandin G2 (PGG2), is then measured colorimetrically. The peroxidase activity of COX converts a chromogen, resulting in a color change that can be quantified using a plate reader at a specific wavelength (e.g., 590 nm).
Data Analysis: The absorbance values are used to calculate the percentage of COX inhibition for each compound concentration. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then determined by plotting the percentage inhibition against the log of the inhibitor concentration.
Comparative Analysis of Anti-inflammatory Quinazoline Derivatives
Numerous studies have synthesized and evaluated a wide array of quinazoline isomers, revealing key structure-activity relationships. The following table summarizes experimental data from several noteworthy publications, comparing the efficacy of different substitution patterns on the quinazoline core.
Compound/Derivative
Key Structural Features
In Vivo Model
In Vitro Target
Key Finding (% Inhibition or IC50)
Reference
Compound 21
2-methyl-6-bromo quinazolin-4-one with a p-chlorophenyl-thiazolidinone at N-3.
Carrageenan-induced paw edema (Rat)
Not specified
32.5% inhibition at 50 mg/kg. Showed better activity than other analogs in the series.
The comparative data reveals several critical insights for the rational design of novel anti-inflammatory agents:
Substitution at N-3: The nature of the substituent at the N-3 position of the quinazolin-4-one core is crucial. Large heterocyclic moieties, such as thiazolidinone, often enhance anti-inflammatory activity.[19][20]
Substitution at C-2: The group at the C-2 position also significantly influences activity. Aryl groups, particularly those with electron-withdrawing substituents like a chloro- or fluoro- group (e.g., p-chlorophenyl), have been shown to confer potent activity.[13][19]
Halogenation: The presence of halogen atoms, such as bromine at C-6 or chlorine on appended phenyl rings, frequently correlates with increased anti-inflammatory efficacy.[13][19]
Heterocyclic Fusions: Fusing other heterocyclic rings, such as triazole or pyrazole, to the quinazoline scaffold can lead to compounds with potent activity, often comparable to standard drugs like indomethacin.[13][14][20]
Target Selectivity: Specific substitutions can impart selectivity for COX-2, a highly desirable trait for minimizing side effects. For instance, certain 2-thioxoquinazoline derivatives have demonstrated significant COX-2 specificity.[15]
Conclusion
Quinazoline and its isomers continue to be a highly fruitful area of research for the development of novel anti-inflammatory drugs. The versatility of the quinazoline scaffold allows for extensive chemical modification, enabling the fine-tuning of potency and selectivity against key inflammatory targets like COX-2 and the NF-κB pathway. The experimental data clearly indicates that substitutions at the C-2 and N-3 positions are particularly important for dictating anti-inflammatory efficacy. By leveraging the established in vivo and in vitro protocols and the growing body of SAR knowledge detailed in this guide, researchers are well-equipped to design and identify the next generation of potent and safe quinazoline-based anti-inflammatory therapeutics.
References
Al-Omar, M. A. (2010). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Journal of Chemistry, 2010, 1-7.
Mohamed, M. S., Ibrahim, M. K., Alafify, A. M., Abdel-Hamide, S. G., & Mostafa, A. M. (2005). Synthesis and Anti-inflammatory Evaluation of Some New Quinazoline Derivatives. International Journal of Pharmacology, 1(3), 261-266. [Link]
Chaturvedi, P., Mishra, A. P., Dwivedi, V., & Ansari, S. M. S. (2025). Design, Synthesis, and Evaluation of Novel Quinazoline Derivatives as Anti-Inflammatory Agents. Research & Reviews: A Journal of Drug Formulation, Development and Production, 13(1). [Link]
Abdel-Azeem, A. A., Abdel-hafez, A. A., & El-Kazak, A. M. (2010). Synthesis, analgesic and anti-inflammatory evaluation of some novel quinazoline derivatives. Archives of Pharmacal Research, 33(11), 1779-1788. [Link]
Anonymous. (2024). Design, Synthesis, and In-silico Evaluation of Quinazoline Derivatives as Anti-Inflammatory Agents. International Journal for Multidisciplinary Research, 6(6). [Link]
Kumar, A., et al. (2025). Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Biointerface Research in Applied Chemistry, 15(1). [Link]
Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. E. (2017). Design, Synthesis, and Anti-Inflammatory Activity of Novel Quinazolines. Molecules, 22(5), 723. [Link]
Zayed, M. F., & Hassan, M. H. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds. Molecules, 27(24), 8758. [Link]
Anonymous. (n.d.). Assessment of Anti-Inflammatory and Analgesic Activities of a Novel Quinazoline Derivative in Animal Models. Journal of Neonatal Surgery, 14(32s), 2103-2115. [Link]
Wikipedia contributors. (2024, March 29). NF-κB. Wikipedia. [Link]
Kim, J. H., et al. (2023). Novel Quinazoline Derivative Induces Differentiation of Keratinocytes and Enhances Skin Barrier Functions against Th2 Cytokine-Mediated Signaling. International Journal of Molecular Sciences, 24(16), 12906. [Link]
Anonymous. (2011). INVITRO STUDY OF ANTI-INFLAMMATORY AND ANTIOXIDANT ACTIVITY OF 4-(3H) - QUINAZOLINONE DERIVATIVES. Rasayan Journal of Chemistry, 4(2), 354-360. [Link]
Abd El-Samii, Z. K., El Feky, S. A., Abd El Fattah, H. A., & Ghanim, A. M. H. (2011). Design, Synthesis and Molecular Modeling Study of Quinazolin-4(3H) Ones With Potential Anti-Inflammatory Activity. Biosciences Biotechnology Research Asia, 6(1). [Link]
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Kovalenko, S., et al. (2023). METHODS OF SYNTHESIS OF QUINAZOLINES AND THEIR CONDENSED ANALOGUES – POTENTIAL ANTI-INFLAMMATORY AGENTS (REVIEW). Journal of Chemistry and Technologies, 31(3), 443-468. [Link]
Kaur, H., et al. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(21), 6489. [Link]
Anonymous. (2024). Compounds Consisting of Quinazoline, Ibuprofen, and Amino Acids with Cytotoxic and Anti-Inflammatory Effects. Molecules, 29(10), 2324. [Link]
Anonymous. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry. [Link]
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Anonymous. (2023). Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Journal of Cancer Science and Therapy, 15(3). [Link]
Anonymous. (2025). Discovery of 2-Amino-7-Amide Quinazoline Derivatives as Potent and Orally Bioavailable Inhibitors Targeting Extracellular Signal-Regulated Kinase 1/2. Journal of Medicinal Chemistry. [Link]
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El-Azab, A. S. (2020). Biological Activity of Quinazolinones. IntechOpen. [Link]
Abuelizz, H. A., et al. (2017). Molecular modeling, enzyme activity, anti-inflammatory and antiarthritic activities of newly synthesized quinazoline derivatives. Future Medicinal Chemistry, 9(17), 1995-2009. [Link]
Anonymous. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 785261. [Link]
Anonymous. (n.d.). Summary of Anti-Inflammatory and Analgesic Activity of Quinazoline... ResearchGate. [Link]
Abd El-Karim, S. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
Abd El-Karim, S. S., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 868. [Link]
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A Senior Application Scientist's Guide to IC50 Determination for 2-Bromo-4,5-dimethylquinazoline Analogs
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of novel 2-Bromo-4,5-dimethylquinazoline analo...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining the half-maximal inhibitory concentration (IC50) of novel 2-Bromo-4,5-dimethylquinazoline analogs. We will delve into the mechanistic rationale behind experimental choices, present detailed, self-validating protocols, and offer insights into data analysis and interpretation, grounded in authoritative scientific principles.
Introduction: The Quinazoline Scaffold in Oncology
The quinazoline core is recognized in medicinal chemistry as a "privileged scaffold" due to its versatile pharmacological activities.[1] In oncology, quinazoline derivatives have emerged as a cornerstone of targeted therapy, with numerous approved drugs functioning as potent protein kinase inhibitors.[2][3] These agents typically target receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are pivotal in regulating cell proliferation, survival, and angiogenesis.[4][5]
The 2-Bromo-4,5-dimethylquinazoline structure serves as a valuable chemical intermediate. The bromine atom at the 2-position acts as a reactive "handle," permitting further chemical modifications through cross-coupling reactions.[1] This allows for the synthesis of a diverse library of analogs to explore structure-activity relationships (SAR).
A critical parameter in this exploration is the IC50 value, which quantifies the concentration of a compound required to inhibit a specific biological process by 50%.[6][7] Accurate IC50 determination is fundamental for comparing the potency of different analogs and prioritizing lead candidates for further development.
The Principle of Cell Viability-Based IC50 Determination
To determine the IC50 of a potential anticancer compound, we measure its effect on the viability of cancer cells across a range of concentrations. This creates a dose-response relationship. The most common methods for assessing cell viability in this context are metabolic assays, which measure the enzymatic activity of live cells. We will compare two industry-standard assays: the colorimetric MTT assay and the more sensitive luminescent CellTiter-Glo® assay.
Colorimetric Assays (e.g., MTT): These assays rely on the reduction of a tetrazolium salt (like the yellow MTT) by mitochondrial dehydrogenases in metabolically active cells, forming a purple formazan product.[8][9] The amount of formazan, quantified by absorbance, is proportional to the number of viable cells.
Luminescent Assays (e.g., CellTiter-Glo®): These assays quantify the amount of adenosine triphosphate (ATP), the universal energy currency of metabolically active cells.[10][11] Upon cell lysis, ATP is released and acts as a substrate for a luciferase enzyme, generating a luminescent signal that is directly proportional to the number of viable cells.[12]
Strategic Experimental Design
A robust IC50 determination experiment is built on careful planning and an understanding of the underlying biology.
Rationale for Selecting Cancer Cell Lines
The choice of cell lines is paramount. Since many quinazoline derivatives are known EGFR inhibitors, it is logical to select cell lines with well-characterized EGFR status.[13][14]
High-EGFR Expressing Lines: A549 (non-small cell lung cancer) and A431 (epidermoid carcinoma) are standard choices as they overexpress wild-type EGFR.[13]
Mutant EGFR Lines: For next-generation inhibitors, cell lines harboring specific EGFR mutations, such as H1975 (T790M resistance mutation), are crucial.[5]
Control/Low-EGFR Lines: Including a cell line with low or negligible EGFR expression can help assess off-target cytotoxicity.
Compound Handling and Serial Dilution
The accuracy of your IC50 value begins with precise compound preparation.
Stock Solution: Prepare a high-concentration stock solution (e.g., 10-50 mM) of each analog in a suitable solvent, typically dimethyl sulfoxide (DMSO).
Serial Dilutions: Perform serial dilutions to create a range of concentrations that will span the expected IC50 value. A common starting point is a 10-point, 3-fold or 4-fold dilution series, aiming for a final concentration range from nanomolar to micromolar. It is critical to include a vehicle control (DMSO only) to represent 100% cell viability and a positive control (a known inhibitor like Gefitinib or Erlotinib) for comparison.[13]
Workflow for IC50 Determination
The overall experimental process follows a standardized workflow, ensuring reproducibility and accuracy.
Caption: Inhibition of the EGFR signaling pathway.
Conclusion
The systematic determination of IC50 values is a cornerstone of early-stage drug discovery. By employing robust and validated cell viability assays, such as the MTT or CellTiter-Glo® methods, researchers can reliably quantify the potency of novel 2-Bromo-4,5-dimethylquinazoline analogs. The choice of assay, careful experimental execution, and appropriate data analysis using nonlinear regression are all critical for generating high-quality, comparable data. This information, interpreted within the context of the compound's molecular target, is essential for guiding the optimization of lead compounds in the development of next-generation targeted cancer therapies.
References
Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Vertex AI Search.
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy . Oriental Journal of Chemistry. [Link]
The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors . RACO. [Link]
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What is the best method/assay for the apoptosis mediated by anticancer drugs for routine drug screening application in cell culture? . ResearchGate. [Link]
A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4,5-dimethylquinazoline
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe h...
Author: BenchChem Technical Support Team. Date: April 2026
As researchers and scientists at the forefront of drug development, our work inherently involves the synthesis and handling of novel chemical entities. While the focus is often on discovery, the responsibility for safe handling and disposal of these materials is paramount to ensuring the safety of our personnel and the protection of our environment. This guide provides a detailed protocol for the proper disposal of 2-Bromo-4,5-dimethylquinazoline, a halogenated heterocyclic compound.
Hazard Assessment and Core Principles
2-Bromo-4,5-dimethylquinazoline belongs to the family of quinazolines, which are known for their broad range of biological activities.[3][4] The presence of a bromine atom classifies it as a halogenated organic compound, which often requires special disposal considerations due to their potential for environmental persistence and the formation of toxic byproducts upon improper incineration.[1][2]
While specific toxicological data is sparse, analogous brominated aromatic compounds are known to be harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye and skin irritation.[5][6][7] Therefore, it must be handled as a hazardous substance.
The disposal of this compound is governed by regulations such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA).[8] A core principle of RCRA is the "cradle-to-grave" management of hazardous materials, which means the responsibility for safe disposal lies with the generator of the waste.
Key Disposal Principles:
Classification: The waste must be classified as hazardous.[9]
Segregation: Halogenated organic waste must be segregated from non-halogenated waste streams.[1][2]
Containment: Waste must be stored in properly labeled, sealed, and approved containers.[10]
Documentation: All waste must be tracked with appropriate documentation until final disposal by a licensed facility.[8][11]
Personal Protective Equipment (PPE) and Handling
Before handling 2-Bromo-4,5-dimethylquinazoline in any form (pure compound, solutions, or contaminated materials), ensure the following PPE is worn:
Eye Protection: Chemical splash goggles are mandatory.[5][12] If there is a significant splash risk, a face shield should be worn in addition to goggles.[13]
Hand Protection: Nitrile gloves are required. Given that breakthrough times can vary, consider double-gloving for extended operations.[2][13] Always inspect gloves before use and wash hands thoroughly after removal.[14]
Body Protection: A flame-resistant or 100% cotton lab coat is required to protect against splashes and spills.[12] Ensure shoes fully cover the feet; porous shoes are not permitted.[1][12]
Respiratory Protection: All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][13][14]
Hazard Class & Regulatory Data Summary
Parameter
Guideline / Threshold
Waste Classification
Hazardous Waste (Assumed based on structure and analogues)
EPA Hazard Characteristics
Potential for Toxicity. Must be evaluated per 40 CFR Part 261.
In the event of a spill, immediate and correct action is critical to prevent exposure and environmental contamination.
Evacuate and Alert: Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
Secure the Area: Restrict access to the spill area. If the compound is volatile or dusty, ensure ventilation is appropriate (i.e., contained within a fume hood).
Don Appropriate PPE: Before attempting cleanup, don the full PPE detailed in Section 2.
Contain the Spill:
For Solid Spills: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne.[7] Avoid dry sweeping.
For Liquid Spills: Cover the spill with an inert absorbent material (e.g., spill pillows, vermiculite, or sand).[2] Work from the outside of the spill inward.
Collect the Waste: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[7][15][16] Use non-sparking tools if flammable solvents are present.[16]
Decontaminate the Area: Wipe down the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water. All cleaning materials (wipes, gloves) are also considered hazardous waste and must be placed in the same container.
Label and Dispose: Seal and label the waste container as "Hazardous Waste: 2-Bromo-4,5-dimethylquinazoline Spill Debris" and include the date. Arrange for disposal through your institution's Environmental Health & Safety (EHS) office.
Disposal Workflow: From Generation to Collection
The following workflow provides a systematic approach to ensure all waste containing 2-Bromo-4,5-dimethylquinazoline is handled and disposed of correctly. This process should be followed for pure compound, contaminated labware, and solutions.
Caption: Disposal Decision Workflow for 2-Bromo-4,5-dimethylquinazoline.
For certain waste streams, a pre-treatment step to degrade the hazardous component can be a viable option, potentially rendering the waste less hazardous.[11] This must be done in compliance with institutional and EPA regulations.[8][11] The following is a general example protocol for the oxidative degradation of a brominated organic compound in a laboratory setting.
Disclaimer: This protocol is illustrative. It must be thoroughly evaluated and validated on a small scale for the specific waste stream in your laboratory before being adopted. The efficacy and safety of this procedure for 2-Bromo-4,5-dimethylquinazoline have not been established.
Objective: To degrade the brominated quinazoline structure in an aqueous solution via oxidation.
Ferrous Sulfate (FeSO₄), as a catalyst (Fenton's reagent).
pH meter and pH paper.
Stir plate and magnetic stir bar.
Appropriate reaction vessel (e.g., round-bottom flask) within a chemical fume hood.
Procedure:
Preparation: Place the reaction vessel in a secondary container (e.g., a plastic tub) on a stir plate inside a chemical fume hood. Add a magnetic stir bar to the vessel.
Dilution: Carefully transfer a measured quantity of the waste solution into the reaction vessel. If the solution is highly concentrated, dilute it with water to <1% active compound.
pH Adjustment: Begin stirring. Slowly add 1M NaOH to adjust the pH of the solution to between 3 and 4. This is the optimal pH range for the Fenton reaction.
Catalyst Addition: Add a small, catalytic amount of Ferrous Sulfate to the solution. A common starting point is a 1:5 molar ratio of Fe²⁺ to H₂O₂.
Oxidant Addition: Slowly and carefully, add 30% Hydrogen Peroxide to the solution. The reaction can be exothermic; add the H₂O₂ dropwise or via an addition funnel to control the temperature. The total amount of H₂O₂ should be in molar excess relative to the quinazoline compound.
Reaction: Allow the mixture to stir at room temperature for several hours (e.g., 12-24 hours). The reaction may show signs of gas evolution (oxygen).
Quenching and Neutralization: After the reaction period, ensure all peroxide is quenched by adding a small amount of sodium bisulfite until the solution no longer tests positive for oxidizers (using peroxide test strips). Adjust the final pH to neutral (pH ~7) with 1M NaOH.
Analysis and Disposal: Before disposal, an analytical sample (e.g., by HPLC or GC-MS) should be taken to confirm the degradation of the parent compound. The final, neutralized, and verified solution should be disposed of as aqueous chemical waste according to your institution's guidelines.
Conclusion
The responsible management of chemical waste is a non-negotiable aspect of scientific research. For compounds like 2-Bromo-4,5-dimethylquinazoline, where specific disposal data is limited, a cautious and principled approach is required. By adhering to the core tenets of waste classification, segregation, containment, and proper documentation, researchers can ensure they are operating safely and in full compliance with environmental regulations. Always consult your institution's Environmental Health & Safety department for specific guidance and to arrange for the final disposal of hazardous materials.
References
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SAFETY DATA SHEET: 2-Bromo-4-methylaniline. (2025, December 19). Fisher Scientific.
SAFETY DATA SHEET. (2025, October 7). Thermo Fisher Scientific.
SAFETY DATA SHEET: 2-Bromo-4,5-dimethoxybenzyl alcohol. (2025, December 19). Fisher Scientific.
Halogenated Solvents. Washington State University, Environmental Health & Safety.
RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Princeton University.
Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois.
SAFETY DATA SHEET: 4-Bromoanisole. (2025, January 20). TCI Chemicals.
SAFETY DATA SHEET: 6-Bromo-4-hydroxyquinazoline. (2025, October 30). TCI Chemicals.
How to Properly Manage Hazardous Waste Under EPA Regulations. IDR Environmental Services.
SAFETY DATA SHEET: 2-Bromo-4,5-dimethoxybenzyl bromide. (2022, May 17). Apollo Scientific.
Chemical Safety Data Sheet: 2-Bromo-4,5-Dimethoxybenzyl Bromide. (2025, July 19). ChemicalBook.
Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). US Environmental Protection Agency.
Safety in the Organic Chemistry Laboratory. California State University, Bakersfield.
Guidelines for Management and Disposal of Hazardous Wastes from Polyurethane Processing. American Chemistry Council.
Proper Handling of Hazardous Waste Guide. US Environmental Protection Agency.
Guidelines for the identification and proper management of hazardous fractions in construction and demolition waste. Environmental Protection Agency (Ireland).
Evaluation of Some Benzo[g]Quinazoline Derivatives as Antiviral Agents against Human Rotavirus Wa Strain. (2023, March 14). Semantic Scholar.
Quinazolinone and Quinazoline Derivatives: Synthesis and Biological Application. (2019, December 13). IntechOpen.
Decontamination agents for chemical neutralization of organo-phosphorous poisonous compounds: Literature Review. (2025, June 12). National Library of Medicine.
Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry.
Decontamination of Chemical Warfare Agents with Nanosize Metal Oxides. ResearchGate.
Personal protective equipment for handling 2-Bromo-4,5-dimethylquinazoline
Comprehensive Safety and Operational Protocol for Handling 2-Bromo-4,5-dimethylquinazoline Introduction 2-Bromo-4,5-dimethylquinazoline (CAS: 1783724-64-0) is a high-purity chemical intermediate utilized extensively in a...
Author: BenchChem Technical Support Team. Date: April 2026
Comprehensive Safety and Operational Protocol for Handling 2-Bromo-4,5-dimethylquinazoline
Introduction
2-Bromo-4,5-dimethylquinazoline (CAS: 1783724-64-0) is a high-purity chemical intermediate utilized extensively in advanced medicinal chemistry and drug discovery programs[1]. The quinazoline core is recognized as a privileged pharmacological scaffold, and the bromine atom at the 2-position acts as a highly reactive electrophilic handle. This specific functionalization allows researchers to perform rapid metal-catalyzed cross-coupling reactions (such as Suzuki-Miyaura or Buchwald-Hartwig aminations) to explore structure-activity relationships[1]. However, the very reactivity that makes this compound valuable also necessitates rigorous, self-validating safety protocols during handling, storage, and disposal.
Part 1: Chemical Profiling and Hazard Causality
To handle 2-Bromo-4,5-dimethylquinazoline safely, operators must understand the mechanistic causality behind its hazards. The 2-position of the quinazoline ring is highly electron-deficient. Consequently, the carbon-bromine bond is exceptionally susceptible to nucleophilic aromatic substitution (
SNAr
) and oxidative addition.
Causality: Because it is a potent electrophile, this compound can readily react with nucleophilic residues (such as thiols and primary amines) found in biological macromolecules like proteins and DNA. This alkylating/arylating potential is the root cause of its primary hazards: severe skin sensitization, respiratory tract irritation, and potential acute toxicity upon exposure.
Table 1: Anticipated Hazard Profile and Mechanistic Causality
Hazard Class
GHS Code
Mechanistic Causality / Rationale
Skin Irritation / Sensitization
H315 / H317
Covalent binding to epidermal proteins via
SNAr
triggers localized inflammatory and immune responses.
Serious Eye Irritation
H319
Rapid reaction with the aqueous, nucleophile-rich environment of the corneal epithelium.
Respiratory Irritation
H335
Inhalation of fine crystalline dust leads to electrophilic attack on the mucosal membranes of the respiratory tract.
Part 2: Personal Protective Equipment (PPE) Matrix and Quantitative Parameters
Following the Prudent Practices in the Laboratory guidelines established by the National Research Council[2], handling reactive halogenated heterocycles requires a defense-in-depth approach. Standard laboratory PPE is insufficient for this class of compounds, particularly when dissolved in the polar aprotic or halogenated solvents typical of cross-coupling reactions.
Dermal Protection (Double-Gloving): Operators must wear a standard nitrile inner glove (for dexterity) and a neoprene outer glove. Causality: Halogenated compounds and solvents (e.g., dichloromethane, chloroform) can rapidly degrade and permeate single-layer nitrile barriers, often in under 5 minutes[3]. Neoprene provides the necessary chemical resistance to allow time for safe doffing in the event of a splash.
Ocular Protection: ANSI Z87.1-certified splash-proof chemical goggles are mandatory. Safety glasses do not provide sufficient orbital seal against aerosolized powders.
Respiratory Protection: All manipulations must occur within a certified chemical fume hood.
Table 2: Quantitative Safety and Handling Parameters
Parameter
Specification
Mechanistic Causality / Rationale
Fume Hood Face Velocity
80 – 120 fpm
Ensures total containment of aerosolized particulates and volatile solvent vapors during transfer operations[4].
Storage Temperature
2°C to 8°C (Inert Gas)
Prevents thermal degradation and ambient hydrolysis of the reactive carbon-bromine bond[5].
Nitrile Glove Breakthrough (Halogenated Solvents)
< 5 minutes
Rapid permeation by halogenated solvents necessitates immediate glove removal upon contact[3].
Provides an extended chemical barrier against halogenated and polar aprotic solvents used in couplings[3].
Part 3: Operational Workflow: Inert-Atmosphere Cross-Coupling Setup
To ensure scientific integrity and operator safety, the following self-validating protocol must be used when setting up a metal-catalyzed cross-coupling reaction with 2-Bromo-4,5-dimethylquinazoline.
Step-by-Step Methodology:
Pre-Operation Verification: Verify the fume hood monitor reads between 80–120 fpm. Clear the deck of non-essential items to prevent airflow disruption. Don double-layered gloves (Nitrile inner, Neoprene outer)[4].
Weighing & Transfer: Using an anti-static, grounded spatula, weigh the 2-Bromo-4,5-dimethylquinazoline inside a ventilated balance enclosure to prevent dust aerosolization. Transfer the solid immediately to an oven-dried Schlenk flask or septum-sealed vial.
Atmospheric Exchange: Seal the flask with a rubber septum and connect it to a Schlenk line. Perform three cycles of vacuum evacuation followed by backfilling with ultra-high purity (UHP) Argon. Causality: Ambient oxygen will poison palladium catalysts, and atmospheric moisture will hydrolyze the electrophilic bromo-quinazoline intermediate.
Solvent Addition: Introduce anhydrous, degassed solvents (e.g., 1,4-Dioxane or DMF) via a gas-tight syringe, maintaining positive Argon pressure to prevent atmospheric ingress.
Reagent Introduction: Add the nucleophilic partner (e.g., boronic acid), base, and Pd-catalyst under a counter-flow of Argon.
Reaction Initiation: Seal the vessel, transition to a pre-heated oil bath or heating block, and monitor the consumption of the starting material via LC-MS.
Figure 1: Standard operating workflow for the safe handling and reaction setup of 2-Bromo-4,5-dimethylquinazoline.
Part 4: Spill Response and Waste Disposal Logistics
Because 2-Bromo-4,5-dimethylquinazoline contains a covalently bound halogen, it alters the regulatory classification of any waste stream it enters.
Emergency Spill Response Protocol:
Evacuation & Isolation: If a spill occurs outside the fume hood, immediately alert personnel and isolate the spill zone.
PPE Verification: Do not attempt cleanup without donning fresh double-layered gloves and a fitted chemical splash face shield.
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand or diatomaceous earth). Causality: Do not use paper towels; reactive halogenated organics can react exothermically with cellulose under certain conditions.
Absorption: Gently sweep the absorbed mixture using a static-free brush and dustpan to prevent sparking.
Surface Decontamination: Wash the affected surface with a 5% sodium bicarbonate solution to neutralize any residual acidic byproducts, followed by an isopropanol wipe.
Waste Disposal Logistics:
Segregation: All reaction mixtures, contaminated solvents, and solid cleanup materials containing this compound must be strictly segregated into designated "Halogenated Organic Waste" containers[6].
Causality: Mixing halogenated waste with non-halogenated waste (like acetone or ethanol) can lead to dangerous exothermic reactions and violates strict EPA disposal regulations, resulting in severe institutional penalties[2].
References
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press. URL:[Link]
UCLA Environment, Health & Safety. "Phenol/Chloroform permeates researcher's nitrile glove during RNA extraction." University of California, Los Angeles. URL: [Link]